trans-ACPD
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
| Record name | NSC27386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist (±)-trans-ACPD: A Technical Guide to its Mechanism of Action on Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-dicarboxycyclopentane, commonly known as trans-ACPD, is a conformationally restricted analog of the neurotransmitter glutamate (B1630785). As an equimolecular mixture of the active (1S,3R) and less active (1R,3S) enantiomers, this compound has been a pivotal pharmacological tool for the characterization of metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound on mGluR subtypes, summarizing quantitative data, detailing common experimental protocols, and visualizing the core signaling pathways.
This compound functions as a broad-spectrum agonist, demonstrating activity at Group I and Group II mGluRs, with weaker effects on Group III.[1] Its utility lies in its ability to activate these receptors, thereby enabling the study of their downstream physiological and pathophysiological roles, which include synaptic plasticity, neuronal development, and the progression of neurological disorders.[2][3][4]
Quantitative Data: Potency of this compound and its Isomers
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum response. The data below is compiled for the racemic mixture (±)-trans-ACPD and its more active enantiomer, (1S,3R)-ACPD. It is important to note that while EC₅₀ values are widely reported, comprehensive binding affinity (Kᵢ) and maximal efficacy (Eₘₐₓ) data for this broad-spectrum agonist are less prevalent in the literature.
| Receptor Subtype | Group | Agonist Form | EC₅₀ (μM) | Primary Signaling Pathway |
| mGluR1 | I | (±)-trans-ACPD | 15 | Gq/G₁₁ Activation |
| (1S,3R)-ACPD | 42 | Gq/G₁₁ Activation | ||
| mGluR5 | I | (±)-trans-ACPD | 23 | Gq/G₁₁ Activation |
| (1S,3R)-ACPD | 15 | Gq/G₁₁ Activation | ||
| mGluR2 | II | (±)-trans-ACPD | 2 | Gi/Go Inhibition |
| (1S,3R)-ACPD | 5 | Gi/Go Inhibition | ||
| mGluR4 | III | (±)-trans-ACPD | ~800 | Gi/Go Inhibition |
| mGluR6 | III | (1S,3R)-ACPD | 60 | Gi/Go Inhibition |
| mGluR7 | III | Not Well Characterized | Not Well Characterized | Gi/Go Inhibition |
| mGluR8 | III | Not Well Characterized | Not Well Characterized | Gi/Go Inhibition |
Note: Data compiled from multiple sources.[1] EC₅₀ values can vary between experimental systems.
Mechanism of Action and Signaling Pathways
The eight subtypes of mGluRs are classified into three groups based on sequence homology, pharmacology, and their associated intracellular signaling pathways. This compound exhibits differential activity across these groups.
Group I mGluRs (mGluR1 and mGluR5)
Group I mGluRs are typically located postsynaptically and their activation is generally excitatory. They couple to Gq/G₁₁ proteins to activate Phospholipase C (PLC).[5]
Signaling Cascade:
-
Activation: this compound binds to the extracellular Venus flytrap domain of mGluR1 or mGluR5, inducing a conformational change that activates the associated Gq/G₁₁ protein.
-
PLC Stimulation: The activated Gαq subunit stimulates PLCβ.
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.
-
DAG and elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, modulating ion channel activity and gene expression.
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs
Group II and III mGluRs are typically located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.[4] They couple to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase.[5] this compound is a potent agonist at Group II receptors and a weak agonist at Group III receptors.[1]
Signaling Cascade:
-
Activation: this compound binds to the presynaptic Group II or III mGluR, activating the associated Gi/Go protein.
-
G-protein Dissociation: The Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
Gαi/o directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.
-
Gβγ subunits can directly modulate ion channel activity, notably by inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release, and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron.
-
Experimental Protocols
The characterization of this compound's activity on mGluRs relies on a variety of established in vitro and ex vivo techniques. Below are detailed overviews of key experimental methodologies.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay directly measures the functional consequence of Gq-protein activation by quantifying the accumulation of a downstream product, inositol phosphates (IPs).
Detailed Methodology:
-
Cell Culture and Labeling: Culture cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5, or primary neuronal cultures). Incubate the cells overnight (typically 18-24 hours) in a medium containing [³H]-myo-inositol. This radiolabel is incorporated into the membrane phospholipid PIP₂.
-
Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate them in a physiological buffer (e.g., Krebs-HEPES) containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the radiolabeled IP metabolites to accumulate within the cell upon receptor stimulation.
-
Agonist Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., glutamate) and a negative control (buffer alone).
-
Extraction: Terminate the stimulation by aspirating the buffer and adding a cold stop solution, such as 0.5 M trichloroacetic acid (TCA). This lyses the cells and precipitates proteins and lipids.
-
Separation: Collect the soluble fraction containing the [³H]-inositol phosphates. Neutralize the TCA. Separate the negatively charged [³H]-IPs from the neutral [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification: Elute the bound [³H]-IPs from the column and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the radioactivity (counts per minute, CPM) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single neuron, providing high temporal and spatial resolution of the effects of mGluR activation.
Detailed Methodology:
-
Preparation: Prepare acute brain slices or primary neuronal cultures. Place the preparation in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
-
Pipette Fabrication and Filling: Pull a glass micropipette to a fine tip (resistance of 3-6 MΩ). Fill the pipette with an intracellular solution containing salts to mimic the cytosol, a pH buffer, and often a fluorescent dye or biocytin (B1667093) for later cell identification.
-
Giga-seal Formation: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the membrane potential at a constant voltage (e.g., -70 mV) and record the currents flowing across the membrane. Application of this compound can be used to study its effect on specific currents, such as those through GIRK channels (an outward current) or VGCCs (an inward current).
-
Current-Clamp: Inject a constant current (or zero current) and record changes in the membrane potential. Activation of postsynaptic Group I mGluRs by this compound can cause depolarization, while activation of presynaptic Group II/III receptors can indirectly cause hyperpolarization or a reduction in excitatory postsynaptic potentials (EPSPs).[2][4]
-
-
Drug Application: Apply this compound to the bath via the perfusion system at known concentrations.
-
Data Analysis: Analyze the recorded currents or voltage changes before, during, and after drug application to determine the effect, time course, and dose-dependency of this compound's action.
Conclusion
(±)-trans-ACPD remains a cornerstone research tool for probing the function of metabotropic glutamate receptors. Its action as a broad-spectrum agonist, particularly at Group I and Group II subtypes, has been instrumental in elucidating the complex signaling pathways that govern synaptic modulation. By activating Gq-coupled pathways to mobilize intracellular calcium or Gi/Go-coupled pathways to inhibit neurotransmitter release, this compound can induce a wide range of physiological responses. A thorough understanding of its potency, mechanism of action, and the experimental methods used to study its effects is essential for researchers aiming to unravel the intricate roles of mGluRs in the central nervous system and to develop novel therapeutics targeting these critical receptors.
References
- 1. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Its ability to activate both Group I and Group II mGluRs has made it a pivotal pharmacological tool for elucidating the molecular mechanisms underpinning synaptic plasticity. This technical guide provides an in-depth examination of this compound's role in modulating long-term potentiation (LTP) and inducing long-term depression (LTD), with a focus on the underlying signaling cascades and experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols are provided to facilitate experimental replication and extension. Visualizations of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's function at the synapse.
Introduction: this compound as a Probe for Metabotropic Glutamate Receptor Function
Synaptic plasticity, the activity-dependent modification of synaptic strength, is the cellular basis of learning and memory. Glutamate, the primary excitatory neurotransmitter in the central nervous system, mediates its effects through both ionotropic (iGluR) and metabotropic (mGluR) receptors. While iGluRs directly gate ion channels, mGluRs are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades, leading to slower, more modulatory, and longer-lasting changes in neuronal function.
This compound is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and acts as a potent agonist at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs.[1][2] Its primary utility in synaptic plasticity research stems from its ability to chemically induce forms of plasticity that are mechanistically related to those elicited by physiological patterns of synaptic activity. Specifically, activation of Group I mGluRs by this compound is strongly implicated in the induction of long-term depression (LTD) and the modulation and enhancement of long-term potentiation (LTP).[3] This guide will dissect these dual roles, providing the technical detail required by professionals in neuroscience research and drug development.
Mechanism of Action: Group I mGluR Signaling Cascades
The predominant effects of this compound on synaptic plasticity are mediated through the activation of Group I mGluRs, which are typically located postsynaptically, surrounding the postsynaptic density (PSD). These receptors are coupled to the Gαq/11 family of G-proteins.
Upon binding of this compound, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This rise in intracellular Ca2+ is a critical trigger for both LTD induction and LTP modulation.
-
DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC is a key enzyme that phosphorylates numerous substrate proteins, including ion channels and receptors, thereby altering their function and contributing to changes in synaptic strength.
These initial events trigger a cascade of downstream signaling involving mitogen-activated protein kinases (MAPK/ERK), protein synthesis, and direct modulation of synaptic proteins.
Signaling Pathway for this compound-Induced LTD
Role of this compound in Long-Term Depression (LTD)
The application of this compound is a well-established method for chemically inducing LTD (chem-LTD) in various brain regions, most notably the hippocampus. This form of LTD shares key molecular mechanisms with LTD induced by low-frequency stimulation (LFS), such as its dependence on protein synthesis and the internalization of AMPA receptors.
The core mechanism involves the Gαq-PLC-IP3-Ca2+ cascade, which leads to the activation of PKC. PKC and other downstream effectors promote the dephosphorylation and subsequent endocytosis of postsynaptic AMPA receptors. This removal of AMPA receptors from the synaptic membrane reduces the postsynaptic response to glutamate, resulting in a long-lasting depression of synaptic strength.
Quantitative Data on mGluR-Dependent LTD
The following table summarizes quantitative data from studies investigating LTD induced by Group I mGluR agonists. While some studies use the more specific agonist DHPG, the results are considered representative of the pathway activated by this compound.
| Brain Region | Agonist (Concentration) | Duration of Application | Magnitude of fEPSP Depression (% of Baseline) | Key Finding | Reference |
| Hippocampal CA1 | DHPG (50 µM) | 5 min | 65.30 ± 3.35% | DHPG induces robust functional LTD. | [1] |
| Hippocampal CA1 | LFS (1 Hz) + APV | 15 min | ~50% | mGluR-dependent LTD is induced by paired-pulse low-frequency stimulation. | [5] |
Role of this compound in Long-Term Potentiation (LTP)
While high concentrations or prolonged application of this compound typically induce LTD, its role in LTP is more modulatory. This compound does not typically induce LTP on its own when applied to a pathway at rest.[3] Instead, it enhances or facilitates LTP that is induced by conventional tetanic stimulation.[3]
This enhancement is thought to occur through the same initial Group I mGluR signaling pathway. The modest rise in intracellular Ca2+ and activation of PKC initiated by this compound can "prime" the synapse. This priming lowers the threshold for LTP induction by a subsequent tetanic stimulus, leading to a more robust and sustained potentiation. The mGluR-mediated signaling can synergize with the large Ca2+ influx through NMDA receptors during tetanus, leading to a greater activation of downstream effectors like CaMKII and ultimately, enhanced AMPA receptor insertion into the synapse.
Signaling Pathway for this compound's Enhancement of LTP
Quantitative Data on mGluR-Dependent LTP Enhancement
The following table presents data from studies showing the potentiation of LTP by Group I mGluR activation.
| Brain Region | Stimulation Protocol | Agonist/Condition | Magnitude of fEPSP Potentiation (% of Baseline) | Key Finding | Reference |
| Hippocampal CA1 | Tetanic Stimulation | + this compound | Enhanced STP and LTP at 20 min | This compound enhances tetanus-induced LTP. | [3] |
| Hippocampal CA1 | 200 Hz Tetanus + APV | Wild-Type Mice | 122.8 ± 4.67% | High-frequency stimulation induces mGluR-dependent LTP. | [5] |
| Hippocampal CA1 | 200 Hz Tetanus + APV | + mGluR5 Antagonists | 102.9 ± 3.0% | mGluR5 is required for this form of LTP. | [5] |
Experimental Protocols
Protocol 1: Induction of mGluR-LTD in Acute Hippocampal Slices
This protocol outlines the procedure for inducing chemical LTD in the CA1 region of the hippocampus using a Group I mGluR agonist.
1. Slice Preparation:
- Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution.
- Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in the same ice-cold cutting solution.
- Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
- ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10-25 glucose, bubbled continuously with 95% O2 / 5% CO2.[2]
2. Electrophysiological Recording:
- Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at 30-32°C.
- Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway (stratum radiatum) to evoke field excitatory postsynaptic potentials (fEPSPs).
- Place a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record fEPSPs.
- Establish a stable baseline recording for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds at an intensity that evokes 40-50% of the maximal response.
3. LTD Induction:
- Switch the perfusion to ACSF containing a Group I mGluR agonist (e.g., 50 µM DHPG or 50-100 µM this compound).
- Apply the agonist for 5-10 minutes.
- After the application period, switch back to the standard ACSF and continue recording for at least 60-90 minutes to monitor the depression of the fEPSP slope.
4. Data Analysis:
- Measure the initial slope of the fEPSP for each time point.
- Normalize the slope values to the average slope during the pre-drug baseline period.
- Quantify LTD as the average percentage depression of the fEPSP slope during the last 10 minutes of the recording period compared to baseline.
Experimental Workflow: mGluR-LTD Induction
Protocol 2: Western Blot for Phosphorylated Proteins Downstream of this compound
This protocol provides a general framework to assess changes in the phosphorylation state of key signaling proteins (e.g., ERK, GluA2) following this compound treatment in hippocampal slices.
1. Slice Treatment:
- Prepare and recover hippocampal slices as described in Protocol 1.
- Treat slices with this compound (e.g., 50 µM for 5-10 minutes) in ACSF. A control group of slices should be incubated in standard ACSF for the same duration.
- Immediately following treatment, snap-freeze the slices in liquid nitrogen to halt enzymatic activity.
2. Protein Extraction:
- Homogenize the frozen slices in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation states).
- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)). BSA is preferred over milk for phospho-antibodies to reduce background.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.
- Wash the membrane extensively with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again extensively with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a digital imager.
- To normalize, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
- Quantify band intensities using densitometry software. The signal for the phosphorylated protein is expressed as a ratio of the signal for the total protein.
Implications for Drug Development
The central role of Group I mGluRs in bidirectional synaptic plasticity makes them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.
-
Cognitive Enhancement: Modulators that potentiate mGluR-dependent LTP enhancement could be explored as cognitive enhancers.
-
Neurodevelopmental Disorders: Conditions like Fragile X Syndrome are characterized by exaggerated mGluR5-dependent LTD. Antagonists of mGluR5 are being investigated to correct this aberrant plasticity.
-
Alzheimer's Disease: Early synaptic deficits in Alzheimer's disease models have been linked to impaired mGluR-dependent plasticity, suggesting that positive allosteric modulators (PAMs) could have therapeutic potential.[5]
Understanding the precise signaling pathways activated by compounds like this compound is crucial for designing drugs with specific effects on synaptic plasticity, aiming to restore synaptic homeostasis in disease states.
Conclusion
This compound has been an indispensable tool for dissecting the role of metabotropic glutamate receptors in synaptic plasticity. Its activation of Group I mGluRs triggers a Gαq/PLC-dependent signaling cascade that, depending on the cellular context and level of activation, can either facilitate the induction of long-term potentiation or directly cause long-term depression. The primary mechanism for mGluR-LTD involves the internalization of AMPA receptors, while its potentiation of LTP involves priming the postsynaptic cell to lower the threshold for NMDAR-dependent plasticity. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these fundamental synaptic processes and for drug developers to identify novel therapeutic targets within these critical signaling hubs.
References
- 1. Dissociation of functional and structural plasticity of dendritic spines during NMDAR and mGluR-dependent long-term synaptic depression in wild-type and fragile X model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of glucose and glutamine concentration in the formulation of the artificial cerebrospinal fluid (ACSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mGluR-dependent plasticity in rodent models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to trans-ACPD: A Dual Agonist of Group I and II Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] It serves as a non-selective agonist for both Group I and Group II metabotropic glutamate receptors (mGluRs), making it a valuable pharmacological tool for elucidating the complex roles of these receptors in the central nervous system.[2] Unlike glutamate, this compound does not activate ionotropic glutamate receptors, offering a degree of selectivity in studying metabotropic receptor function.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, effects on signaling pathways, and detailed experimental protocols for its use in research.
Chemical and Physical Properties
This compound is an equimolecular mixture of the (1S,3R) and (1R,3S) isomers, with the (1S,3R)-ACPD isomer being the more active form.[2] It is a white crystalline solid with the chemical formula C7H11NO4 and a molecular weight of 173.17 g/mol .[2]
| Property | Value | Reference |
| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | |
| Molecular Formula | C7H11NO4 | [2] |
| Molecular Weight | 173.17 g/mol | [2] |
| CAS Number | 67684-64-4 | [2] |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH. | [2] |
| Storage | Store at room temperature. | [2] |
Pharmacology: Dual Agonism at Group I and II mGluRs
This compound exhibits agonist activity at both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The potency of this compound, as indicated by its half-maximal effective concentration (EC50), varies across the different receptor subtypes.
| Receptor Subtype | EC50 (µM) | Reference |
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR5 | 23 | |
| mGluR4 | ~800 | |
| mGluR6 | 60 ((1S,3R)-ACPD isomer) |
Note: The EC50 values can vary depending on the experimental system and assay conditions.
Signaling Pathways
The dual agonism of this compound results in the activation of distinct downstream signaling cascades, characteristic of Group I and Group II mGluRs.
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 G-proteins.[3] Activation of these receptors by this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[5] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[4] These receptors can also modulate other signaling pathways, including those involving phospholipase D, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (B549165) (mTOR).[4]
Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go G-proteins.[3] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[4] Group II mGluRs can also modulate ion channel activity and other signaling pathways, such as the MAPK and phosphatidylinositol 3-kinase (PI3K) pathways.[4]
Experimental Protocols
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.
Methodology:
-
Cell Culture: Culture astrocytes or other suitable cell types expressing Group I mGluRs in serum-free defined medium to enhance the response to this compound.[6]
-
Labeling: Incubate the cells with myo-[3H]inositol (1 µCi/ml) for 24-48 hours to label the phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.
-
Quantification: Isolate the inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). Quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Express the results as a fold increase over basal levels.
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Group II mGluRs.
Methodology:
-
Cell Culture: Use a suitable cell line expressing Group II mGluRs.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[7]
-
Stimulation: Incubate the cells with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence or absence of varying concentrations of this compound.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[8][9]
-
Data Analysis: Express the results as a percentage of the forskolin-stimulated cAMP levels.
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration following Group I mGluR activation.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10][11] This is typically done by incubating the cells with the dye in a physiological buffer.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.[12]
-
Stimulation: Perfuse the cells with a solution containing this compound and record the changes in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on the electrical properties of neurons, such as membrane potential and ion channel activity.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest.
-
Recording Setup: Place a slice in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance seal (GΩ seal) with the cell membrane.[13]
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[14]
-
Recording: Record the baseline electrical activity of the neuron in either voltage-clamp or current-clamp mode.
-
Drug Application: Bath-apply this compound to the slice and record the changes in membrane current or voltage.[15]
-
Data Analysis: Analyze the changes in the recorded electrical signals to determine the effect of this compound on neuronal excitability and synaptic transmission.
Logical Relationship of this compound's Dual Agonism
The ability of this compound to activate two distinct classes of mGluRs with opposing effects on adenylyl cyclase highlights its utility in dissecting the complex interplay of these signaling pathways in neuronal function. The ultimate physiological outcome of this compound application will depend on the relative expression levels and cellular localization of Group I and Group II mGluRs in the specific neuronal population being studied.
Conclusion
This compound remains a cornerstone tool for the study of metabotropic glutamate receptors. Its ability to non-selectively activate both Group I and Group II mGluRs provides a unique opportunity to investigate the integrated effects of these two major signaling systems. By employing the detailed experimental protocols outlined in this guide, researchers can continue to unravel the intricate roles of mGluRs in neuronal function and explore their potential as therapeutic targets for a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 6. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. hellobio.com [hellobio.com]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
intracellular signaling pathways activated by trans-ACPD
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (this compound) is a conformationally restricted analog of glutamate (B1630785) and serves as a selective agonist for metabotropic glutamate receptors (mGluRs).[1] As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex intracellular signaling cascades initiated by the activation of these G-protein coupled receptors (GPCRs). Unlike ionotropic glutamate receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through the activation of second messenger systems.[2][3][4]
This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of mGluR-mediated signaling.
Core Signaling Pathways
This compound is a non-selective agonist, primarily activating Group I and Group II mGluRs.[5] This leads to the initiation of several distinct intracellular signaling cascades, principally the phosphoinositide hydrolysis pathway, the adenylate cyclase pathway, and the mitogen-activated protein kinase (MAPK/ERK) pathway.
Phosphoinositide (PI) Hydrolysis and Calcium Mobilization
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound robustly stimulates the Phospholipase C (PLC) pathway.[6][7] This cascade is fundamental to many of the physiological effects of this compound.
The pathway begins with the Gαq subunit of the G-protein activating PLC.[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
IP3 and Calcium (Ca²⁺) Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8][10] This transient increase in intracellular Ca²⁺ concentration is a critical signaling event. Brief pulses of this compound (≤ 100 µM) have been shown to produce significant increases in dendritic Ca²⁺ (200-600 nM) in cultured cerebellar Purkinje neurons, an effect attributed to intracellular mobilization rather than influx.[10]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane where it, along with Ca²⁺, activates Protein Kinase C (PKC).[8][11] Activated PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to downstream cellular responses.
Adenylate Cyclase (cAMP) Pathway
While Group I mGluRs are coupled to PLC, Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are typically coupled to the Gαi/o subunit, which inhibits adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. However, studies have shown that this compound can also lead to an increase in cAMP accumulation in certain preparations, such as rat cerebral cortical slices, with an ED50 of 47.8 µM.[12][13] This effect was not observed in primary neuronal or glial cell cultures, suggesting a complex, tissue-specific regulation that may involve interplay between different receptor subtypes or indirect mechanisms within the slice preparation.[12][13][14]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including gene expression, proliferation, and differentiation.[15] Activation of Group I mGluRs by this compound can lead to the stimulation of the ERK (Extracellular signal-Regulated Kinase) pathway, often downstream of PLC and PKC activation.[16]
The cascade typically follows the Ras-Raf-MEK-ERK sequence.[17] Growth factor receptor activation is a classic initiator, but GPCRs like mGluRs can also engage this pathway. Upon activation, ERK1/2 (also known as p44/42 MAPK) translocates from the cytoplasm to the nucleus, where it phosphorylates and activates transcription factors, thereby altering gene expression.[18] This pathway is implicated in mGluR-dependent long-term depression (LTD), a form of synaptic plasticity.[16]
Quantitative Data
The potency of this compound varies across different mGluR subtypes and signaling readouts. The following tables summarize the key quantitative data reported in the literature.
Table 1: EC₅₀ Values of this compound at Recombinant mGluR Subtypes
| mGluR Subtype | Cell Line | EC₅₀ (µM) | Reference(s) |
| mGluR1 | CHO | 15 | [5][13][14] |
| mGluR2 | CHO | 2 | [5][13][14] |
| mGluR3 | CHO | 40 | [14] |
| mGluR4 | Baby Hamster Kidney | ~800 | [13][14] |
| mGluR5 | CHO | 23 | [5][13][14] |
| mGluR6 | CHO | 82 | [13][14] |
Table 2: Potency of this compound in Functional Assays
| Assay | Preparation | Effect | EC₅₀ / ED₅₀ (µM) | Reference(s) |
| cAMP Accumulation | Rat Cerebral Cortical Slices | Stimulation | 47.8 | [12][13] |
| Phosphoinositide Hydrolysis | Neonatal Rat Hippocampal Slices | Stimulation | 51 | [5] |
| EPSP Amplitude Reduction | Rat Basolateral Amygdala | Inhibition | ~50 | [19] |
| Calcium Mobilization | Cultured Cerebellar Purkinje Neurons | 200-600 nM increase | ≤ 100 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols for key experiments used to study this compound signaling.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), the product of PLC-mediated PIP2 hydrolysis.
-
Cell/Tissue Preparation: Hippocampal slices from neonatal rats (6-11 days old) are often used.[5]
-
Labeling: Slices are pre-incubated with [³H]-myo-inositol to radiolabel the endogenous pool of phosphoinositides.
-
Stimulation: The preparation is washed and then stimulated with various concentrations of this compound for a defined period.
-
Extraction: The reaction is terminated, and soluble IPs are extracted.
-
Separation and Quantification: Anion exchange chromatography is used to separate the different IP species (IP1, IP2, IP3). The radioactivity of each fraction is then measured using liquid scintillation counting to quantify the amount of IP accumulation.
cAMP Accumulation Assay
This method quantifies changes in intracellular cAMP levels following receptor activation.
-
Cell/Tissue Preparation: Rat cerebral cortical slices are prepared.[12]
-
Labeling: Slices are pre-labeled by incubating them with [³H]-adenine, which is incorporated into the intracellular ATP pool.[12]
-
Stimulation: Slices are incubated with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Extraction and Separation: The reaction is stopped, and [³H]-cAMP is separated from [³H]-ATP and other adenine (B156593) nucleotides, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantification: The amount of [³H]-cAMP is determined by liquid scintillation counting.
Intracellular Calcium Mobilization Assay
This assay visualizes and quantifies changes in cytosolic free Ca²⁺ concentration.
-
Cell Preparation: Cultured cells (e.g., cerebellar Purkinje neurons) are grown on coverslips.[10]
-
Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.[10]
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are typically excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is calculated. This ratiometric measurement provides a quantitative measure of intracellular Ca²⁺ concentration, independent of dye concentration.[10]
-
Stimulation: A brief pulse of this compound is applied to the cells via the perfusion system.[10]
-
Data Acquisition: Changes in fluorescence intensity are recorded over time using a CCD camera to generate a kinetic trace of the calcium response.[10]
Western Blotting for ERK1/2 Phosphorylation
This immunoassay detects the activation of ERK1/2 by measuring its phosphorylation state.
-
Cell Culture and Starvation: Cells (e.g., HEK-293 expressing the mGluR of interest) are cultured. To reduce basal signaling, cells are typically serum-starved for a period before the experiment.[20]
-
Ligand Stimulation: Cells are treated with this compound for various time points.
-
Lysis: Cells are washed with cold PBS and then lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[20]
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, which reacts with HRP to produce light. The signal is captured using an imaging system.[20]
-
Stripping and Reprobing: The same membrane is then stripped of the first set of antibodies and reprobed with an antibody that detects total ERK1/2 (t-ERK) to confirm equal protein loading. The ratio of p-ERK to t-ERK is used for quantification.[20]
Conclusion
This compound is a powerful pharmacological tool that activates multiple, interconnected intracellular signaling pathways through its action on metabotropic glutamate receptors. The primary cascades involve Gq-mediated phosphoinositide hydrolysis leading to calcium mobilization and PKC activation, and Gi/o-mediated modulation of adenylate cyclase. Furthermore, this compound can engage the MAPK/ERK pathway, linking receptor activation to changes in gene expression and synaptic plasticity. A thorough understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for researchers in neuroscience and for professionals involved in the development of therapeutics targeting the glutamatergic system.
References
- 1. Predictive study by molecular modeling to promote specific probes of glutamate receptors, using methylated cyclic glutamic acid derivatives (trans- and cis-ACPD). Comparison with specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | GluR | TargetMol [targetmol.com]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase C - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 10. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Effects of trans-ACPD on Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the effects of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), a classical agonist of metabotropic glutamate (B1630785) receptors (mGluRs), on neuronal excitability. We delve into the underlying signaling pathways, the modulation of specific ion channels, and the resulting changes in synaptic transmission and neuronal firing patterns. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes involved.
Introduction: this compound and Metabotropic Glutamate Receptors
This compound is a conformationally restricted analog of glutamate that selectively activates Group I and Group II metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) are distinct from the ionotropic glutamate receptors (iGluRs) that mediate fast synaptic transmission. Instead, mGluRs modulate neuronal excitability and synaptic plasticity over a slower time course through the activation of intracellular signaling cascades. Group I mGluRs (mGluR1 and mGluR5), the primary targets of this compound discussed herein, are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
Core Signaling Pathway: From Receptor to Second Messengers
The activation of Group I mGluRs by this compound initiates a well-defined signaling cascade that is central to its effects on neuronal excitability. This pathway involves the production of two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Signaling Pathway Diagram
Caption: The canonical Gq/11 signaling pathway activated by this compound.
Quantitative Effects of this compound on Neuronal Properties
The activation of the Gq/11 pathway by this compound leads to measurable changes in the electrophysiological properties of neurons. These effects are dose-dependent and can vary significantly between different neuronal populations.
Table 1: Effects of this compound on Neuronal Firing and Membrane Potential
| Neuronal Type | This compound Concentration (µM) | Effect on Membrane Potential | Effect on Firing Rate | Reference |
| Thalamocortical Relay Neurons (Gα11-/-) | 50 | ~23 mV depolarization | Shift from burst to tonic firing (32 ± 2 Hz) | [1] |
| Thalamocortical Relay Neurons (Gα11-/-) | 100 | ~17 mV depolarization | Shift from burst to tonic firing (44 ± 11 Hz) | [1] |
| Thalamocortical Relay Neurons (Gαq/Gα11-/-) | 50 | ~11 mV depolarization | Shift from burst to tonic firing (38 ± 3 Hz) | [1] |
| Thalamocortical Relay Neurons (Gαq/Gα11-/-) | 100 | ~8 mV depolarization | Intermediate response (slow burst) | [1] |
| Dorsolateral Septal Nucleus Neurons | High Concentrations | Depolarization with oscillation and burst firing | Increased burst firing | [2] |
| Phrenic Motoneurons | >500 | Depolarization | Induces tonic firing | [3] |
Table 2: Effects of this compound on Synaptic Transmission
| Brain Region | Neuronal Type | This compound Concentration (µM) | Effect on Excitatory Postsynaptic Potentials (EPSPs) / Currents (EPSCs) | Effect on Inhibitory Postsynaptic Potentials (IPSPs) / Currents (IPSCs) | Reference |
| Hippocampus | CA1 Pyramidal Neurons | 100-250 | Reversible inhibition of extracellularly recorded EPSPs | Not specified | [4] |
| Hippocampus | CA1 Pyramidal Neurons | Not specified | Depression of synaptic transmission | Not specified | [5] |
| Neocortex | Not specified | 10-200 | Not specified | Decreased frequency of spontaneous epileptiform events | [6] |
| Primate Spinothalamic Tract | STT Neurons | Low dose | Increased response to innocuous mechanical stimulus | Not specified | [7] |
| Primate Spinothalamic Tract | STT Neurons | High dose | No change in responsiveness to test stimuli | Not specified | [7] |
Modulation of Ion Channels by this compound
A primary mechanism by which this compound alters neuronal excitability is through the modulation of various ion channels, downstream of IP3 and DAG signaling.
Potassium (K⁺) Channels
Activation of Group I mGluRs by this compound generally leads to the suppression of several types of K⁺ currents, resulting in membrane depolarization and increased neuronal excitability.
-
M-current (KCNQ/Kv7 channels): The Gq/11 pathway can lead to the hydrolysis of PIP2, a molecule required for KCNQ channel activity. Depletion of PIP2 causes closure of these channels, reducing the M-current and thereby increasing neuronal excitability.
-
Small Conductance Ca²⁺-activated K⁺ (SK) Channels: The rise in intracellular Ca²⁺ following IP3-mediated release can activate SK channels, leading to hyperpolarization. However, PKC, activated by DAG, can phosphorylate and inhibit SK channels, leading to a net depolarizing effect.
-
Large Conductance Ca²⁺-activated K⁺ (BK) Channels: Similar to SK channels, BK channels can be modulated by both Ca²⁺ and phosphorylation by PKC, leading to complex effects on neuronal firing.
-
Inwardly Rectifying K⁺ (Kir) Channels: Some studies have shown that PKC can phosphorylate and inhibit Kir channels, contributing to depolarization.
Calcium (Ca²⁺) Channels
This compound can also modulate voltage-gated calcium channels (VGCCs), which has significant implications for neurotransmitter release and synaptic plasticity.
-
L-type Voltage-Gated Ca²⁺ Channels: PKC activation has been shown to enhance the activity of L-type VGCCs, leading to increased Ca²⁺ influx upon depolarization.
-
N-type Voltage-Gated Ca²⁺ Channels: The modulation of N-type channels is more complex. While some studies show potentiation by PKC, others report inhibition via G-protein subunits, suggesting that the net effect can be cell-type specific.[8]
Experimental Protocols
Investigating the effects of this compound on neuronal excitability requires a combination of electrophysiological, imaging, and biochemical techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for directly measuring changes in membrane potential, firing patterns, and ion channel currents in response to this compound application.
Protocol Outline:
-
Preparation of Brain Slices or Cultured Neurons:
-
Anesthetize the animal and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain region of interest and prepare acute slices (250-350 µm) using a vibratome.
-
Alternatively, use primary neuronal cultures grown on coverslips.
-
-
Recording Setup:
-
Transfer a slice or coverslip to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution containing a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and a chelator (e.g., EGTA).
-
-
Establishing a Whole-Cell Recording:
-
Approach a neuron under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and firing activity in response to current injections before, during, and after bath application of this compound at desired concentrations.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV to record excitatory currents, 0 mV for inhibitory currents) and record synaptic currents or voltage-gated channel currents evoked by voltage steps.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, amplitude, and threshold.
-
Measure the amplitude and frequency of spontaneous or miniature synaptic currents (mEPSCs, mIPSCs).
-
Construct current-voltage (I-V) relationships for specific ion channels to assess changes in their conductance and gating properties.
-
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) following mGluR activation by this compound.
Protocol Outline:
-
Loading with Calcium Indicator:
-
Incubate brain slices or cultured neurons with a membrane-permeant calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
-
Imaging Setup:
-
Use a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate excitation and emission filters for the chosen indicator.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence signal before applying this compound.
-
Perfuse the chamber with aCSF containing this compound and continuously record fluorescence images over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) in regions of interest (e.g., soma, dendrites) to quantify the relative change in [Ca²⁺]i.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute [Ca²⁺]i.
-
Biochemical Assays for Second Messenger Production
These assays are used to directly measure the products of PLC activation, IP3 and DAG, following stimulation with this compound.
Protocol Outline for Inositol Phosphate (IP) Accumulation Assay:
-
Cell Preparation and Labeling:
-
Culture cells expressing the mGluR of interest and label them overnight with [³H]-myo-inositol.
-
-
Stimulation:
-
Pre-incubate the cells with LiCl to inhibit the degradation of inositol monophosphate (IP1).
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
-
Extraction and Separation:
-
Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
-
Quantification:
-
Measure the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Protocol Outline for Diacylglycerol (DAG) Kinase Assay:
-
Cell Stimulation and Lipid Extraction:
-
Stimulate cells with this compound.
-
Extract total lipids from the cells using a chloroform/methanol-based method.
-
-
Enzymatic Reaction:
-
Incubate the lipid extract with DAG kinase and [γ-³²P]ATP. The DAG kinase will phosphorylate DAG to produce [³²P]-phosphatidic acid.
-
-
Separation and Detection:
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled phosphatidic acid using autoradiography or a phosphorimager.
-
Visualizing the Workflow and Relationships
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the effects of this compound.
Logical Relationships in Neuronal Modulation
Caption: Logical flow from this compound application to its ultimate effects on neuronal function.
Conclusion
This compound serves as a powerful pharmacological tool to probe the function of Group I metabotropic glutamate receptors and their profound influence on neuronal excitability. Its effects are mediated by a well-conserved signaling pathway that ultimately converges on the modulation of a diverse array of ion channels. Understanding the nuances of this modulation, including the specific ion channel subtypes involved and the dose-dependent nature of the effects, is crucial for elucidating the role of mGluRs in both normal brain function and in pathological states. The experimental approaches outlined in this guide provide a framework for the continued investigation of these complex and vital signaling pathways, with implications for the development of novel therapeutics targeting neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 5. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase | MDPI [mdpi.com]
An In-depth Technical Guide to the Chemical and Physical Properties of trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, signaling pathways, and experimental methodologies associated with trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal tool in neuroscience research.
Core Chemical and Physical Properties
This compound is a conformationally restricted analog of the neurotransmitter glutamate (B1630785).[1] It is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II subtypes.[2][3] This racemic mixture consists of the (1S,3R) and (1R,3S) enantiomers.[2]
General Properties
| Property | Value | Reference(s) |
| Chemical Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | [3][4] |
| Synonyms | Trans-(±)-ACP, (±)-trans-ACPD | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | ≥95% to ≥99% (HPLC) | [3][4][7] |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO₄ | [2][6][7][8] |
| Molecular Weight | 173.17 g/mol | [2][6][8] |
| CAS Number | 67684-64-4 | [2][6][7][8] |
| Melting Point | Not explicitly stated in provided results. | |
| Solubility | Soluble in DMSO.[7] Slightly soluble in water; solubility in water can be increased to 5 mM with gentle warming.[2][3][7] Soluble up to 50 mM in 1eq. NaOH.[2][3] | |
| Stability | Stable for at least 4 years when stored at -20°C.[7] Stock solutions should be stored at -80°C for up to 2 years or -20°C for 1 year to prevent inactivation from freeze-thaw cycles.[6] |
Biological Activity and Receptor Affinity
This compound is a potent agonist at Group I and Group II metabotropic glutamate receptors. Its activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.
| Receptor Subtype | EC₅₀ (µM) | Reference(s) |
| mGluR1 | 15 | [2][5][7] |
| mGluR2 | 2 | [2][5][7] |
| mGluR3 | 40 | [7] |
| mGluR4 | ~800 | [2][5][7] |
| mGluR5 | 23 | [2][5][7] |
| mGluR6 | 82 | [7] |
Signaling Pathways
The activation of mGluRs by this compound triggers two primary signaling pathways depending on the receptor subtype.
Group I mGluR Signaling (Gq/G11-coupled)
Activation of Group I mGluRs (mGluR1 and mGluR5) stimulates the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Group I mGluR signaling cascade initiated by this compound.
Group II mGluR Signaling (Gi/o-coupled)
Conversely, activation of Group II mGluRs (mGluR2 and mGluR3) is coupled to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Group II mGluR signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Group I mGluR activation.
1. Cell Culture and Labeling:
-
Plate cells (e.g., CHO cells stably expressing the mGluR of interest or primary neuronal cultures) in 24-well plates.
-
Once confluent, incubate the cells overnight in inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum and 1 µCi/mL myo-[³H]inositol.
2. Agonist Stimulation:
-
Wash the cells twice with Krebs-HEPES buffer (KHB).
-
Pre-incubate the cells with KHB containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound or other test compounds and incubate for 60 minutes at 37°C.
3. Extraction of Inositol Phosphates:
-
Aspirate the medium and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the TCA-soluble fraction (supernatant).
4. Quantification:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with water to remove free [³H]inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
cAMP Accumulation Assay
This assay is used to determine the inhibitory effect of Group II mGluR activation on adenylyl cyclase activity.
1. Cell Culture:
-
Plate cells expressing the Group II mGluR of interest in a 96-well plate.
2. Assay Procedure (HTRF-based):
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound.
-
Stimulate adenylyl cyclase with a submaximal concentration of forskolin (B1673556) (e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (measuring fluorescence at 620 nm and 665 nm).
-
Calculate the 665/620 nm ratio and determine cAMP concentrations based on a standard curve.
Experimental Workflow
A typical workflow for the in vitro characterization of a novel mGluR agonist like this compound is outlined below.
Caption: A representative experimental workflow for mGluR agonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
The Advent of a Molecular Probe: A Technical History of trans-ACPD in Neuroscience
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, has been a pivotal pharmacological tool in the field of neuroscience. Its discovery and subsequent characterization as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs) revolutionized the understanding of glutamatergic neurotransmission, moving beyond the classical ionotropic receptor paradigm. This in-depth technical guide provides a comprehensive historical account of this compound, detailing its discovery, synthesis, and the key experimental findings that elucidated its mechanism of action. We present quantitative data in structured tables, provide detailed experimental protocols for seminal experiments, and illustrate critical signaling pathways and experimental workflows using Graphviz visualizations. This document serves as a core reference for researchers and professionals in neuroscience and drug development, offering a deep dive into the science and history of a molecule that helped to shape modern neuropharmacology.
Introduction: Beyond Ionotropic Receptors, the Dawn of Metabotropic Glutamate Signaling
For decades, the understanding of excitatory neurotransmission in the central nervous system was dominated by the activity of ionotropic glutamate receptors (iGluRs) – the NMDA, AMPA, and kainate receptors. These ligand-gated ion channels mediate fast synaptic transmission. However, in the mid-1980s, evidence began to emerge suggesting a more complex role for glutamate. Researchers observed that glutamate could stimulate the hydrolysis of phosphoinositides in cultured striatal neurons, an effect not mediated by the known iGluRs. This pointed towards a new class of glutamate receptors that were not ion channels but were instead coupled to intracellular second messenger systems. These were termed metabotropic glutamate receptors (mGluRs).
The identification and characterization of these mGluRs required selective pharmacological tools. The breakthrough came with the discovery of this compound, a conformationally restricted analog of glutamate. This compound proved to be a selective agonist for this new class of receptors, with little to no activity at iGluRs. This selectivity made it an invaluable tool for dissecting the physiological roles of mGluRs throughout the nervous system.
The Discovery and Initial Characterization of this compound
This compound, a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, was first reported as a potent and selective agonist at mGluRs in the late 1980s. Early studies demonstrated that this compound could stimulate phosphoinositide hydrolysis in neonatal rat hippocampal slices, a hallmark of what would later be classified as Group I mGluR activation. Subsequent research further characterized its activity, showing that it could also inhibit adenylyl cyclase, a characteristic of Group II and III mGluRs. The stereoisomer (1S,3R)-ACPD was later identified as the more active enantiomer.
Historical Context of mGluR Discovery
The discovery of this compound was intrinsically linked to the burgeoning field of mGluR research. The timeline below illustrates the key milestones in the early understanding of these receptors and the pivotal role of this compound.
Mechanism of Action: A Tale of Two Signaling Cascades
This compound is a non-selective agonist for Group I and Group II mGluRs. This broad activity profile has made it a useful tool for studying the general roles of these receptor groups.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 G-proteins. Activation of Group I mGluRs by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are predominantly found on presynaptic terminals and are coupled to Gαi/o G-proteins. Their activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately results in the inhibition of neurotransmitter release.
Quantitative Data Summary
The affinity and potency of this compound and its active isomer, (1S,3R)-ACPD, have been quantified at various mGluR subtypes. The following tables summarize key quantitative data from the literature.
| Receptor Subtype | Agonist | EC50 (μM) | Reference |
| mGluR1 | (±)-trans-ACPD | 15 | [1][2] |
| mGluR1a | (1S,3R)-ACPD | 42 | |
| mGluR2 | (±)-trans-ACPD | 2 | [1][2] |
| mGluR2 | (1S,3R)-ACPD | 5 | |
| mGluR4 | (±)-trans-ACPD | ~800 | [1][2] |
| mGluR5 | (±)-trans-ACPD | 23 | [1][2] |
| mGluR5 | (1S,3R)-ACPD | 15 | |
| mGluR6 | (1S,3R)-ACPD | 60 |
Table 1: EC50 Values of this compound and (1S,3R)-ACPD at mGluR Subtypes
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common approach involves the enantioselective synthesis of the active (1S,3R) isomer. One such method utilizes an alkylidene carbene 1,5-C-H insertion reaction as a key step, starting from Garner's aldehyde.
A plausible, though generalized, synthetic workflow for a related compound, ((1S,3R)-3-aminocyclopentyl)methanol, which shares the core cyclopentane (B165970) structure, involves the following key transformations:
-
Michael Addition: Reaction of a suitable precursor like 2-cyclopenten-1-one (B42074) with a nucleophile.
-
Decarboxylation & Azide (B81097) Introduction: Conversion of a carboxylic acid intermediate to an amine via an azide intermediate.
-
Chiral Resolution: Separation of enantiomers using a chiral resolving agent such as tartaric acid.
-
Reduction: Final conversion to the target molecule.
For the synthesis of (1S,3R)-ACPD itself, a reported method involves a Wittig homologation and subsequent catalytic hydrogenation of a ketone cyclization precursor derived from Garner's aldehyde. This is followed by an alkylidene carbene 1,5-C-H insertion reaction and subsequent functional group manipulations to yield the final product.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the function of this compound.
Electrophysiology in Hippocampal Slices
This protocol outlines the general procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to study the effects of this compound on synaptic transmission and plasticity.[3]
Experimental Workflow:
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF), in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: 10 mM in dH2O, stored at -20°C. Diluted to the final working concentration in ACSF on the day of the experiment.
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated ACSF. Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to a holding chamber containing oxygenated ACSF at room temperature for at least 1 hour.
-
Recording: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Elicit fEPSPs by delivering constant current pulses every 20-30 seconds. Adjust the stimulus intensity to obtain a response that is 30-50% of the maximal amplitude. Record a stable baseline for at least 20 minutes.
-
Drug Application: Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Data Acquisition: Record the effects of this compound on the fEPSP slope and/or amplitude. To study effects on synaptic plasticity, a high-frequency stimulation protocol can be delivered to induce long-term potentiation (LTP) in the presence or absence of this compound.
-
Analysis: Analyze the changes in fEPSP slope or amplitude over time, normalized to the baseline period.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Group I mGluR activation.[4]
Procedure:
-
Labeling: Incubate brain slices or cultured neurons with [3H]-myo-inositol in a suitable buffer to allow for its incorporation into membrane phosphoinositides.
-
Washing: Wash the tissue or cells to remove unincorporated [3H]-myo-inositol.
-
Stimulation: Incubate the labeled tissue or cells with LiCl (to inhibit inositol monophosphatase and allow for the accumulation of IPs) in the presence or absence of this compound for a defined period.
-
Extraction: Terminate the reaction by adding a solution such as chloroform/methanol/HCl.
-
Separation: Separate the aqueous and organic phases. The aqueous phase contains the water-soluble inositol phosphates.
-
Quantification: Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Elute the [3H]-inositol phosphates with a suitable buffer (e.g., ammonium (B1175870) formate/formic acid).
-
Measurement: Quantify the amount of radioactivity in the eluate using liquid scintillation counting.
Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound application.[5][6]
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with Fura-2 AM (a cell-permeant ratiometric calcium indicator) in a physiological buffer. The AM ester group allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to measure emission at ~510 nm.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline ratio of fluorescence emission when excited at 340 nm versus 380 nm.
-
Stimulation: Apply this compound to the cells via the perfusion system.
-
Data Acquisition: Continuously record the 340/380 nm fluorescence ratio. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Analysis: Plot the change in the 340/380 nm ratio over time to visualize the calcium transient induced by this compound.
Conclusion: The Enduring Legacy of this compound
The discovery and characterization of this compound marked a turning point in our understanding of glutamatergic signaling. As a selective agonist for metabotropic glutamate receptors, it provided the scientific community with an indispensable tool to explore the diverse physiological and pathophysiological roles of this receptor family. From elucidating the intricacies of synaptic plasticity to providing insights into neurodegenerative diseases, the impact of this compound on neuroscience research has been profound and enduring. While more subtype-selective ligands have since been developed, the foundational knowledge gained from studies using this compound continues to underpin current research and drug development efforts targeting the mGluR system. This technical guide serves to document the history and core methodologies associated with this seminal molecular probe, ensuring that its contribution to the field of neuroscience is fully appreciated by current and future generations of researchers.
References
- 1. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. genes2cognition.org [genes2cognition.org]
- 4. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. researchgate.net [researchgate.net]
The Impact of trans-ACPD on Calcium Mobilization in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) on intracellular calcium ([Ca2+]i) mobilization in neurons. As a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), this compound is a critical pharmacological tool for elucidating the complex signaling cascades that govern neuronal excitability and synaptic plasticity. This document details its mechanism of action, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for studying its effects, and provides visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: Gq-Coupled mGluR Activation
This compound primarily exerts its effects on neuronal calcium by activating Group I metabotropic glutamate receptors, namely mGluR1 and mGluR5.[1] Unlike ionotropic receptors, which form ion channels, mGluRs are G-protein coupled receptors that trigger intracellular second messenger cascades.[2][3]
The activation of Group I mGluRs by this compound initiates the following signaling pathway:
-
G-Protein Activation: The receptor couples to a Gq/11 G-protein.[3]
-
PLC Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).[3]
-
IP₃ Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[4][5] This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[2][6][7]
This release of calcium from internal stores is the primary mechanism of this compound-induced calcium mobilization and can occur even in the absence of extracellular calcium.[6] The resulting elevation in cytosolic calcium can subsequently activate various downstream effectors, including Ca2+-sensitive K+ channels and Ca2+-dependent nonselective cationic channels, further modulating neuronal activity.[2][7]
Quantitative Data on this compound Efficacy
The potency and effect of this compound can vary depending on the specific mGluR subtype and the neuronal cell type being studied. The following table summarizes key quantitative data from published research.
| Agonist | Receptor Subtype | EC₅₀ Value (μM) | Observed [Ca²⁺]i Change | Cell Type | Source |
| (±)-trans-ACPD | mGluR1 | 15 | - | Recombinant | [1] |
| (±)-trans-ACPD | mGluR5 | 23 | - | Recombinant | [1] |
| (±)-trans-ACPD | mGluR2 | 2 | - | Recombinant | [1] |
| (±)-trans-ACPD | mGluR4 | ~800 | - | Recombinant | [1] |
| (±)-trans-ACPD | Metabotropic | 51 | - | Neonatal Rat Hippocampal Slices | [1] |
| (±)-trans-ACPD | Metabotropic | ≤ 100 µM (conc.) | 200-600 nM increase | Cultured Mouse Cerebellar Purkinje Neurons | [6] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols for Calcium Imaging
Measuring the effect of this compound on neuronal calcium mobilization is typically achieved through live-cell fluorescence microscopy using calcium indicator dyes.[8][9] The ratiometric dye Fura-2 AM is commonly used as its fluorescence ratio is independent of dye concentration, providing a more accurate quantification of intracellular calcium levels.[10][11]
Detailed Methodology: Fura-2 AM Calcium Imaging
This protocol is a synthesized guide for imaging this compound-induced calcium changes in cultured primary neurons (e.g., hippocampal or cortical neurons).[11][12][13]
A. Materials and Reagents:
-
Primary neuronal culture plated on glass coverslips
-
HEPES-Buffered Saline Solution (HBSS) or similar physiological saline
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
High-purity Dimethyl sulfoxide (B87167) (DMSO)
-
(±)-trans-ACPD stock solution
-
Inverted fluorescence microscope with a cooled CCD camera, excitation filter wheel (for 340 nm and 380 nm), and an emission filter (~510 nm)
-
Perfusion system for solution exchange
B. Cell Preparation and Dye Loading:
-
Culture Neurons: Grow primary neurons on poly-lysine or laminin-coated glass coverslips until a suitable density and maturity are reached.[11]
-
Prepare Fura-2 Loading Solution:
-
Dissolve Fura-2 AM in DMSO to create a 1 mM stock solution.
-
For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-4 µM in HBSS.
-
Add Pluronic F-127 (typically at a final concentration of 0.02%) to the working solution to aid in dye solubilization and cell loading.[14] Vortex vigorously for 1 minute.[11]
-
-
Load Cells:
-
Replace the culture medium with the Fura-2 loading solution.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.[11] The optimal time and concentration may need to be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
After incubation, gently wash the cells twice with fresh, warm HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[15]
-
C. Calcium Imaging Procedure:
-
Mount Coverslip: Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage. Continuously perfuse the cells with HBSS to maintain their health and establish a baseline.[10]
-
Locate Cells: Using the microscope, locate a healthy field of view with well-loaded neurons. Resting cells should exhibit brighter fluorescence at 380 nm excitation compared to 340 nm.[11]
-
Acquire Baseline: Begin image acquisition, alternating the excitation wavelength between 340 nm and 380 nm and collecting the emission at ~510 nm. Record a stable baseline for 1-2 minutes.
-
Apply this compound: Switch the perfusion solution to one containing the desired concentration of this compound (e.g., 10-100 µM).[6][16]
-
Record Response: Continue recording the fluorescence changes as the cells respond to the agonist. A successful response will show a rapid increase in the 340 nm signal and a corresponding decrease in the 380 nm signal.
-
Washout: After observing the response, switch the perfusion back to the standard HBSS to wash out the this compound and observe the recovery of the calcium signal to baseline levels.
D. Data Analysis:
-
Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380).
-
Quantify Change: The change in this ratio is directly proportional to the change in intracellular calcium concentration. The magnitude of the response can be quantified by measuring the peak ratio change from the baseline (ΔR).
-
Optional Calibration: To convert ratio values to absolute calcium concentrations, a calibration procedure using solutions with known calcium concentrations and ionophores is required.[11]
Conclusion
This compound is an invaluable agonist for probing the function of Group I metabotropic glutamate receptors and their role in neuronal calcium homeostasis. Its ability to reliably induce calcium mobilization from intracellular stores via the Gq-PLC-IP₃ pathway makes it a cornerstone tool in neuroscience research. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate mGluR-mediated signaling. A thorough understanding of this pathway is essential for exploring the physiological roles of mGluRs in synaptic transmission and plasticity, and for identifying novel therapeutic targets for neurological and psychiatric disorders.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Two intracellular pathways mediate metabotropic glutamate receptor-induced Ca2+ mobilization in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 12. Imaging of calcium variations in living dendritic spines of cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal microscopic imaging of [Ca2+]i in cultured rat hippocampal neurons following exposure to N-methyl-D-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacology of trans-ACPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) that has been instrumental in the characterization of metabotropic glutamate receptors (mGluRs). As a broad-spectrum agonist, it activates multiple mGluR subtypes, leading to a diverse array of cellular and physiological responses. This technical guide provides an in-depth overview of the neuropharmacology of this compound, focusing on its receptor binding properties, downstream signaling cascades, and its effects in various experimental paradigms. The information is presented to be a valuable resource for researchers in neuroscience and professionals involved in drug development.
Receptor Binding and Agonist Potency of this compound
This compound is a non-selective agonist that interacts with both Group I and Group II metabotropic glutamate receptors. Its potency varies across the different mGluR subtypes. The quantitative data for the agonist activity of this compound at various mGluRs are summarized in the table below. This data is compiled from studies using recombinant receptor systems, providing a standardized basis for comparison.
| Receptor Subtype | Group | Agonist Potency (EC50) in µM |
| mGluR1 | I | 15[1][2][3] |
| mGluR2 | II | 2[1][2][3] |
| mGluR3 | II | 40[2][3] |
| mGluR4 | III | ~800[1][2][3] |
| mGluR5 | I | 23[1][2][3] |
| mGluR6 | III | 82[2][3] |
Table 1: Agonist potency (EC50) of this compound at various metabotropic glutamate receptor subtypes.
Signaling Pathways Activated by this compound
The activation of mGluRs by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. As an agonist for both Group I and Group II mGluRs, this compound can trigger multiple downstream pathways.
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 G-proteins.[4] Upon activation by this compound, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4]
Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o G-proteins.[4] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the neuropharmacology of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific mGluR subtypes.
Objective: To measure the displacement of a radiolabeled ligand from mGluRs by this compound.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]quisqualic acid for mGluR1).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Phosphoinositide Hydrolysis Assay
This functional assay measures the activation of Group I mGluRs by quantifying the accumulation of inositol phosphates.
Objective: To determine the potency of this compound in stimulating PLC activity.
Materials:
-
Cultured cells (e.g., CHO or HEK293) expressing the Group I mGluR of interest.
-
[3H]myo-inositol.
-
LiCl solution.
-
This compound solutions of varying concentrations.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol for 24-48 hours to incorporate it into membrane phosphoinositides.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the inositol phosphates from the free inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on neuronal membrane potential and synaptic currents.
Objective: To characterize the electrophysiological responses of neurons to this compound application.
Materials:
-
Brain slices (e.g., hippocampal slices).
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
-
This compound solution.
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline membrane potential or synaptic currents.
-
Bath-apply this compound at a known concentration and record the changes in membrane potential or synaptic currents.
-
Wash out the drug to observe the reversibility of the effects.
Physiological and Behavioral Effects of this compound
The activation of mGluRs by this compound leads to a variety of physiological and behavioral effects, which have been studied in numerous in vitro and in vivo models.
Modulation of Synaptic Transmission and Plasticity
This compound has been shown to modulate both excitatory and inhibitory synaptic transmission. In the hippocampus, a brain region critical for learning and memory, this compound can influence long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity thought to underlie these processes. For instance, in the CA1 region of the hippocampus, this compound has been reported to enhance LTP.[5] Conversely, activation of Group I mGluRs by agonists like this compound can also induce LTD.
Excitotoxicity and Neuroprotection
Excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurological disorders. High concentrations of this compound can induce burst firing in neurons, which may be associated with cellular toxicity.[6] However, under certain conditions, activation of mGluRs, particularly Group II and III receptors, can be neuroprotective by reducing excessive glutamate release.
Behavioral Effects
In vivo administration of this compound in animal models has been shown to produce a range of behavioral effects. These include alterations in locomotor activity, anxiety-like behaviors, and performance in learning and memory tasks such as fear conditioning. The specific behavioral outcomes depend on the dose, route of administration, and the specific mGluR subtypes activated in different brain regions.
Conclusion
This compound remains a cornerstone research tool in the field of neuropharmacology. Its ability to broadly activate metabotropic glutamate receptors has provided invaluable insights into the diverse roles of these receptors in synaptic transmission, plasticity, and behavior. A thorough understanding of its receptor pharmacology, downstream signaling pathways, and effects in various experimental models is essential for researchers and drug development professionals seeking to unravel the complexities of glutamatergic signaling and develop novel therapeutics for neurological and psychiatric disorders. This technical guide serves as a comprehensive resource to facilitate these endeavors.
References
- 1. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Long-Term Effects of trans-ACPD on Neural Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), a potent agonist of metabotropic glutamate (B1630785) receptors (mGluRs), on neural circuits. This document synthesizes key findings on its modulation of synaptic plasticity, downstream signaling cascades, and structural neuronal modifications, offering a comprehensive resource for professionals in neuroscience research and drug development.
Core Mechanisms of this compound Action
This compound is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors, a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Unlike ionotropic glutamate receptors, which form ion channels, mGluRs trigger intracellular signaling cascades, leading to more prolonged and diverse effects on neuronal function.
This compound primarily activates Group I and Group II mGluRs. The long-term consequences of its action are largely dictated by the downstream pathways engaged by these receptor subtypes:
-
Group I mGluRs (mGluR1 and mGluR5): Typically located postsynaptically, their activation by this compound initiates the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[1].
-
Group II mGluRs (mGluR2 and mGluR3): Predominantly found on presynaptic terminals, their activation by this compound is coupled to Gi/Go proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[1].
These initial signaling events set in motion a series of downstream molecular changes that underpin the long-term effects of this compound on neural circuits.
Modulation of Long-Term Synaptic Plasticity
This compound has profound and complex effects on long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Long-Term Potentiation (LTP)
Studies have shown that this compound can enhance LTP in the CA1 region of the hippocampus. Following tetanic stimulation, this compound has been observed to augment both short-term potentiation (STP) and LTP[2]. This enhancement is thought to occur through the inositol phosphate (B84403) pathway, as it persists even in the presence of protein kinase inhibitors[2]. However, at high concentrations (e.g., 100 µM), this compound alone does not induce LTP of low-frequency synaptic transmission[2].
Long-Term Depression (LTD)
Activation of Group I mGluRs by agonists like this compound is a well-established method for inducing LTD. This form of plasticity, often referred to as mGluR-LTD, is characterized by a persistent reduction in synaptic efficacy. The underlying mechanism involves the activation of the PLC-IP3-calcium cascade and PKC, which can lead to the endocytosis of AMPA receptors from the postsynaptic membrane.
Quantitative Data on this compound Effects
The following tables summarize quantitative data from various studies on the effects of this compound and other mGluR agonists on synaptic plasticity and neuronal morphology.
| Parameter | Brain Region | Agonist (Concentration) | Effect | Magnitude of Change | Reference |
| Long-Term Potentiation | Hippocampal CA1 | This compound | Enhancement of tetanus-induced LTP | Enhanced STP at 1 and 5 min, and LTP at 20 min | [2] |
| Synaptic Transmission | Hippocampal CA1 | This compound (100-250 µM) | Reversible inhibition of EPSPs | Dose-dependent decrease | [3] |
| Epileptiform Activity | Neocortical Slices | This compound (10-200 µM) | Decreased frequency of spontaneous events | Dose-dependent decrease | [4] |
| GABA Release | Prefrontal Cortex (Young Rats) | ACPD (100, 500, 1000 µM) | Increased dialysate GABA concentrations | Dose-related increase | |
| GABA Release | Prefrontal Cortex (Aged Rats) | ACPD (all doses) | No change in dialysate GABA | No significant change |
| Parameter | Brain Region | Agonist/Modulator | Treatment Duration | Effect on Spine Density | Magnitude of Change | Reference |
| Dendritic Spine Density | Nucleus Accumbens Core | CDPPB (mGluR5 PAM) | 24 hours | Decrease | Significant decrease | [5] |
| Dendritic Spine Density | Nucleus Accumbens Shell | CDPPB (mGluR5 PAM) | 24 hours | Decrease | Significant decrease | [5] |
| Dendritic Spine Density | Nucleus Accumbens Core | SYN119 (mGluR1a PAM) | 24 hours | Increase | Significant increase (t(16) = 2.35, p < 0.05) | [5] |
| Dendritic Spine Density | Nucleus Accumbens Shell | SYN119 (mGluR1a PAM) | 24 hours | Increase | Significant increase (t(17) = 2.17, p < 0.05) | [5] |
| Dendritic Spine Density | Medial Prefrontal Cortex | Fenobam (mGluR5 NAM) | 10 days | Increase | Significant increase | [2][4] |
| Dendritic Spine Length | Hippocampal Dentate Granule Cells | DHPG (Group I Agonist) | 30 minutes | Elongation | 35.4 ± 5.7% increase |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its long-term effects.
Detailed Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the study of long-term this compound effects.
Chronic In Vivo Administration of this compound
Objective: To deliver this compound continuously to the brain over an extended period to investigate its long-term effects.
Methodology: Osmotic Minipump Implantation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Pump Preparation: Alzet osmotic minipumps are filled with either sterile saline (vehicle control) or this compound dissolved in saline at the desired concentration. The concentration is calculated based on the pump's flow rate and the target daily dose.
-
Surgical Procedure:
-
Anesthetize the animal with isoflurane.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., lateral ventricle for intracerebroventricular infusion).
-
Secure a cannula to the skull using dental cement, with the tip inserted into the target region.
-
Create a subcutaneous pocket on the back of the animal.
-
Place the osmotic minipump in the pocket and connect it to the cannula via tubing.
-
Suture the incisions.
-
-
Post-Operative Care: Administer analgesics and monitor the animal for recovery.
-
Infusion Period: The infusion continues for the duration of the pump's specified lifespan (e.g., 2-4 weeks).
Ex Vivo Electrophysiology to Assess Synaptic Plasticity
Objective: To measure LTP and LTD in brain slices from animals chronically treated with this compound.
Methodology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Slice Preparation:
-
Following the chronic infusion period, deeply anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli every 30 seconds and record the fEPSP slope.
-
-
LTP/LTD Induction:
-
LTP: After a stable baseline is established, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
LTD: After a stable baseline, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
-
Data Analysis: Record fEPSPs for at least 60 minutes post-induction. Express the fEPSP slope as a percentage of the pre-induction baseline.
Analysis of Neuronal Morphology
Objective: To quantify changes in dendritic spine density and morphology.
Methodology: Golgi-Cox Staining and Analysis
-
Tissue Preparation:
-
Following chronic treatment, perfuse the animal with saline followed by a fixative.
-
Immerse the brain in a Golgi-Cox solution for approximately 14 days in the dark.
-
Transfer the brain to a cryoprotectant solution.
-
-
Sectioning and Staining:
-
Section the brain at 100-200 µm on a cryostat.
-
Mount sections on gelatin-coated slides.
-
Develop the stain according to the Golgi-Cox protocol.
-
-
Imaging and Analysis:
-
Image well-impregnated pyramidal neurons in the region of interest (e.g., hippocampus or prefrontal cortex) using a brightfield microscope with a high-magnification objective.
-
Use image analysis software (e.g., ImageJ or Imaris) to trace dendrites and identify and count dendritic spines.
-
Calculate spine density (number of spines per unit length of dendrite).
-
Classify spines based on morphology (e.g., thin, stubby, mushroom).
-
Quantification of Synaptic Protein Expression
Objective: To measure changes in the levels of key synaptic proteins.
Methodology: Western Blotting
-
Tissue Homogenization:
-
Dissect the brain region of interest from chronically treated and control animals.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., GluA1, PSD-95).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Apply an HRP substrate to generate a chemiluminescent signal.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Summary and Future Directions
The long-term administration of this compound induces significant and lasting changes in neural circuits. These alterations include modulation of synaptic plasticity, structural remodeling of dendrites, and changes in neurotransmitter systems. The dual action of this compound on both Group I and Group II mGluRs contributes to the complexity of its effects, which can be both excitatory and inhibitory depending on the specific neural circuit and receptor population involved.
For drug development professionals, understanding these long-term adaptations is crucial. While acute activation of mGluRs can be beneficial in certain pathological conditions, the potential for long-term maladaptive plasticity must be carefully considered. Future research should focus on:
-
Receptor-Specific Agonists and Antagonists: Elucidating the specific long-term consequences of activating or inhibiting individual mGluR subtypes.
-
Behavioral Correlates: More comprehensively linking the observed cellular and synaptic changes to long-term behavioral outcomes in models of neurological and psychiatric disorders.
-
Translational Studies: Investigating whether the long-term effects observed in animal models are relevant to human conditions and the therapeutic use of mGluR-targeting compounds.
This technical guide provides a foundational understanding of the long-term effects of this compound on neural circuits. The presented data and methodologies offer a framework for further investigation into the therapeutic potential and risks associated with the chronic modulation of metabotropic glutamate receptors.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Dendritic spines elongate after stimulation of group 1 metabotropic glutamate receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized and Detailed Step-by-Step Protocol for the Analysis of Neuronal Morphology in Golgi-Stained Fetal Sheep Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of trans-ACPD Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1][2] this compound is a valuable pharmacological tool used to investigate the diverse physiological roles of mGluRs. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, and is active at both group I and group II mGlu receptors. Understanding the downstream targets of this compound activation is crucial for elucidating the complex roles of mGluRs in normal brain function and in pathological conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders.[3][4] This guide provides a comprehensive overview of the signaling pathways, downstream molecular targets, and experimental methodologies associated with this compound activation.
Primary Signaling Pathways of this compound Activation
This compound primarily exerts its effects by activating Group I and Group II metabotropic glutamate receptors. This leads to the initiation of distinct intracellular signaling cascades.
Group I mGluR Activation: The Phosphoinositide Pathway
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Their activation by this compound initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
IP3 and Calcium Mobilization: IP3, being soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6] This transient increase in intracellular Ca2+ is a critical signaling event that influences a wide array of cellular processes.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[5][7] PKC is a family of serine/threonine kinases that phosphorylate a multitude of protein substrates, thereby modulating their activity.[8]
Figure 1: Group I mGluR signaling via the phosphoinositide pathway.
Group II mGluR Activation: Modulation of the cAMP Pathway
Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, which are inhibitory. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[9] This results in a decrease in intracellular cAMP levels. This inhibitory effect is sensitive to pertussis toxin, confirming the involvement of a Gi/Go-type G-protein.[9]
Conversely, in some neuronal populations, such as rat cerebral cortical slices, this compound has been shown to stimulate cAMP accumulation.[10] This suggests that this compound can also interact with mGluR subtypes coupled to stimulatory G-proteins (Gs), leading to the activation of adenylyl cyclase and an increase in cAMP levels. The net effect on cAMP levels is therefore highly dependent on the specific mGluR subtypes expressed in a given cell type.
Figure 2: Group II mGluR signaling via inhibition of the cAMP pathway.
Quantitative Data on this compound Activation
The following tables summarize quantitative data from various studies on the effects of this compound.
| Parameter | Receptor(s) | Preparation | Value | Reference(s) |
| EC50 | mGluR2 | Not Specified | 2 µM | |
| mGluR1 | Not Specified | 15 µM | ||
| mGluR5 | Not Specified | 23 µM | ||
| mGluR4 | Not Specified | ~800 µM | ||
| cAMP Stimulation | Rat Cerebral Cortical Slices | 47.8 µM | [10] | |
| cAMP Inhibition | Primary Striatal Neurons | 156 ± 38 µM | [9] |
Table 1: EC50 Values for this compound.
| Effect | Preparation | This compound Concentration | Observation | Reference(s) |
| Intracellular Ca²⁺ Increase | Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | 200-600 nM increase in dendritic Ca²⁺ | [6] |
| Inward Current | Cultured Cerebellar Purkinje Neurons | 10 µM | Small inward current with increased conductance | [6] |
| Membrane Hyperpolarization | Basolateral Amygdala (BLA) Neurons | Not Specified | Reversal potential of -84 mV, K⁺ conductance increase | [2][11] |
| Inhibition of cAMP Formation | Primary Striatal Neurons | Not Specified | Maximal inhibition of 37.8 ± 1.2% | [9] |
| Reduction of Synaptic Transmission | Rat Hippocampus (CA1) | Not Specified | Reduction of NMDA, non-NMDA, and GABA components | [12] |
Table 2: Physiological and Biochemical Effects of this compound.
Key Downstream Targets
The activation of the aforementioned signaling pathways by this compound leads to the modulation of numerous downstream targets, profoundly affecting neuronal function.
Ion Channels
A primary mechanism by which this compound alters neuronal excitability is through the modulation of ion channels.[13][14]
-
Potassium (K⁺) Channels: In basolateral amygdala neurons, this compound activates a TEA-sensitive, calcium-dependent potassium conductance, leading to membrane hyperpolarization.[2][11] This effect requires the release of calcium from intracellular stores.[2][11] In other neuronal types, this compound can inhibit K+ conductances such as the M-current (IM) and the slow afterhyperpolarization current (IAHP), leading to depolarization.[15]
-
Calcium (Ca²⁺) Channels: this compound can induce a large increase in dendritic Ca²⁺, primarily through mobilization from intracellular stores rather than influx from the extracellular space.[6]
-
Inward Currents: In cerebellar Purkinje neurons, this compound elicits a small inward current that is dependent on extracellular Na⁺ and is triggered by Ca²⁺ mobilization, potentially mediated by an electrogenic Na⁺/Ca²⁺ exchanger.[6]
Protein Kinases and Downstream Effectors
-
Protein Kinase C (PKC): As a direct consequence of Group I mGluR activation, PKC is a major downstream effector.[16] Activated PKC can phosphorylate a vast number of substrates, including ion channels and receptors. For instance, PKC activation can suppress AMPA receptor-mediated responses and enhance neurotransmitter release.[7][17][18]
-
Other Kinases (ERK, JNK, p38 MAPK): PKC activation can trigger further downstream kinase cascades. For example, PKC can lead to the activation of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK), and the inactivation of p38 mitogen-activated protein kinase (MAPK).[19] These pathways are critically involved in processes like cell survival and synaptic plasticity.[19]
-
Protein Kinase A (PKA): In systems where this compound increases cAMP levels, the downstream effector is PKA.[20] PKA can phosphorylate various proteins, including the transcription factor CREB (cAMP response-element binding protein), leading to changes in gene expression.[20]
Neurotransmitter Receptors and Synaptic Transmission
This compound has complex effects on synaptic transmission. It can reduce the amplitude of synaptic responses mediated by NMDA, non-NMDA, and GABA receptors in the hippocampus.[12] In cultured Purkinje neurons, this compound activation leads to the functional suppression of AMPA-sensitive ionotropic glutamate receptors, an effect that can be mimicked by activation of protein kinase G and/or protein kinase C.[17]
Experimental Protocols for Target Identification
Identifying the downstream targets of this compound requires a combination of electrophysiological, imaging, and biochemical techniques.
Electrophysiology
-
Objective: To measure changes in membrane potential, input resistance, and specific ion currents following this compound application.[13]
-
Methodology:
-
Preparation: Acute brain slices or cultured neurons are prepared.[21]
-
Recording: Intracellular or whole-cell patch-clamp recordings are performed.
-
Current-Clamp: Used to measure membrane potential (depolarization or hyperpolarization) and changes in firing patterns.[1]
-
Voltage-Clamp: Used to isolate and measure specific ion currents (e.g., K⁺ currents, Ca²⁺ currents) by holding the membrane potential at a constant level. Voltage ramps can be used to analyze current-voltage relationships.[13]
-
Pharmacology: Specific ion channel blockers (e.g., TEA for K⁺ channels) or antagonists for other receptors are used to isolate the effects of this compound on the target of interest.[11]
-
Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i).[6]
-
Methodology:
-
Loading: Neurons are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4).
-
Stimulation: A baseline fluorescence is established before applying this compound.
-
Imaging: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded using fluorescence microscopy.
-
Controls: Experiments are often performed in Ca²⁺-free external solution to confirm that the observed rise in [Ca²⁺]i is due to release from internal stores.[6]
-
Biochemical Assays for Second Messengers
-
Objective: To measure the accumulation or inhibition of second messengers like cAMP.
-
Methodology ([³H]adenine-prelabelling technique for cAMP): [10]
-
Pre-labelling: Cells or tissue slices are incubated with [³H]adenine, which is incorporated into the intracellular ATP pool.
-
Stimulation: The preparation is then stimulated with this compound, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. In studies of inhibition, an adenylyl cyclase activator like forskolin (B1673556) is also used.[9]
-
Extraction: The reaction is stopped, and cyclic nucleotides are extracted.
-
Quantification: The amount of [³H]cAMP formed is separated from [³H]ATP using sequential column chromatography and quantified by liquid scintillation counting.
-
Proteomic and Phosphoproteomic Analysis
-
Objective: To achieve an unbiased, large-scale identification of proteins whose expression or phosphorylation state is altered by this compound activation.[22][23]
-
Methodology:
-
Cell Culture and Treatment: Neuronal cell cultures are treated with this compound or a vehicle control.
-
Protein Extraction and Digestion: Proteins are extracted, quantified, and digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry (MS): The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] For phosphoproteomics, an additional enrichment step for phosphopeptides is performed before MS analysis.
-
Data Analysis: MS data is used to identify and quantify thousands of proteins and phosphorylation sites.[25][26] Bioinformatic analysis is then used to identify proteins that are differentially expressed or phosphorylated upon this compound treatment and to map them to specific signaling pathways.
-
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C and transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cAMP formation via a pertussis toxin-sensitive G-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of protein kinase C promotes glutamate-mediated transmission at the neuromuscular junction of the mealworm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomic Analysis of Signaling Pathways Modulated by Fatty Acid Binding Protein 5 (FABP5) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Proteomic analysis of pancreatic ductal adenocarcinoma cells reveals metabolic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Proteomic Analyses of Human Regulatory T Cells Reveal Adaptations in Signaling Pathways that Protect Cellular Identity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of trans-ACPD with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a conformationally restricted analog of the excitatory neurotransmitter glutamate (B1630785).[1] Its rigid structure allows it to selectively activate metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors (GPCRs), without significantly acting on ionotropic glutamate receptors.[1] This selectivity has made this compound an invaluable pharmacological tool for elucidating the physiological roles of mGluRs and for investigating their potential as therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's interaction with mGluRs, detailing its binding affinities, functional potencies, the downstream signaling cascades it initiates, and the experimental protocols used to study these interactions.
Quantitative Analysis of this compound Interaction with mGluR Subtypes
This compound exhibits a broad agonist activity across Group I and Group II metabotropic glutamate receptors. The following table summarizes the quantitative data on the potency and affinity of this compound for various mGluR subtypes, providing a basis for comparative analysis and experimental design.
| Receptor Subtype | Host System | Assay Type | Parameter | Value (μM) |
| mGluR1a | CHO cells | Phosphoinositide Turnover | EC50 | 15 |
| mGluR1a | Sf9 insect cells | [3H]L-quisqualic acid binding | IC50 | 4.0[2][3][4] |
| mGluR2 | CHO cells | Inhibition of Forskolin-stimulated cAMP accumulation | EC50 | 2 |
| mGluR4 | CHO cells | Inhibition of Forskolin-stimulated cAMP accumulation | EC50 | ~800 |
| mGluR5 | CHO cells | Phosphoinositide Turnover | EC50 | 23 |
Note: Data is compiled from various sources and experimental conditions may vary. CHO denotes Chinese Hamster Ovary cells.
G-protein Coupled Receptor Signaling Pathways Activated by this compound
The activation of metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor is coupled. Group I mGluRs (mGluR1 and mGluR5) primarily couple to Gq/11 proteins, while Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs predominantly couple to Gi/o proteins.
Group I mGluR Signaling (Gq/11 Pathway)
Upon activation of Group I mGluRs by this compound, the associated Gq/11 protein is activated. The Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).[5][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[7][9] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating their activity.
Caption: Group I mGluR (Gq/11) signaling pathway activated by this compound.
Group II & III mGluR Signaling (Gi/o Pathway)
Activation of Group II and III mGluRs by this compound leads to the activation of inhibitory Gi/o proteins. The Gαi subunit, upon activation, directly inhibits the enzyme adenylyl cyclase.[10][11][12][13] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12][13] Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is reduced, leading to decreased phosphorylation of its target proteins.
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of phospholipase C beta 2 by the alpha and beta gamma subunits of trimeric GTP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. youtube.com [youtube.com]
- 9. Video: IP3/DAG Signaling Pathway [jove.com]
- 10. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Mechanism of Galpha i-mediated inhibition of type V adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on trans-ACPD in Epilepsy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist of metabotropic glutamate (B1630785) receptors (mGluRs), in various epilepsy models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in epilepsy and neuropharmacology.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on epileptiform activity in in vitro epilepsy models. The primary data is derived from seminal work in rat neocortical slices where epileptiform activity was induced by perfusion with a magnesium-free (Mg²⁺-free) medium.
| Concentration (µM) | Effect on Frequency of Spontaneous Epileptiform Events | Reference |
| 10-200 | Dose-dependent decrease | [1] |
| Concentration (µM) | Effect on Duration of Afterpotentials | Effect on Number of Afterbursts | Reference |
| 10-200 | Dose-dependent increase | Dose-dependent increase | [1] |
Experimental Protocols
This section provides a detailed methodology for a key in vitro epilepsy model used to study the effects of this compound.
In Vitro Epilepsy Model: Rat Neocortical Slices in Mg²⁺-Free Medium
This model is widely used to induce spontaneous epileptiform activity in brain slices, mimicking aspects of in vivo seizures. The removal of extracellular Mg²⁺ relieves the voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor channel, leading to increased neuronal excitability and synchronous discharges.
Materials:
-
Wistar rats (14-17 days old)[1]
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM):
-
NaCl: 124
-
KCl: 3
-
KH₂PO₄: 1.25
-
NaHCO₃: 26
-
CaCl₂: 2
-
D-glucose: 10
-
-
Sucrose-based cutting solution (chilled to 4°C)
-
This compound stock solution
-
Standard electrophysiology recording setup (e.g., slice chamber, microscope, micromanipulators, amplifier, data acquisition system)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the rat following approved animal care protocols. Quickly decapitate the animal and dissect the brain, placing it in the ice-cold, oxygenated sucrose-based cutting solution.
-
Slice Preparation: Prepare coronal or sagittal slices of the neocortex (typically 400-500 µm thick) using a vibratome. The slicing should be performed in the chilled, oxygenated sucrose (B13894) solution to maintain tissue viability.
-
Slice Recovery: Transfer the slices to a holding chamber containing aCSF saturated with carbogen gas at room temperature for at least 1 hour to allow for recovery from the slicing procedure.
-
Induction of Epileptiform Activity: Transfer a single slice to a recording chamber continuously perfused with Mg²⁺-free aCSF at a constant flow rate (e.g., 2-3 ml/min) and maintained at a physiological temperature (e.g., 32-34°C). Spontaneous epileptiform discharges typically begin to appear within 30-60 minutes of perfusion with the Mg²⁺-free solution.
-
Electrophysiological Recording:
-
Position a recording electrode (e.g., a glass micropipette filled with aCSF) in the desired layer of the neocortex (e.g., layer V) to record extracellular field potentials.
-
Record baseline spontaneous epileptiform activity for a stable period (e.g., 15-20 minutes).
-
-
This compound Application:
-
Prepare different concentrations of this compound by diluting the stock solution in the Mg²⁺-free aCSF.
-
Bath-apply the this compound solutions in a cumulative or sequential manner, starting with the lowest concentration.
-
Record the effects of each concentration on the frequency, duration, and characteristics of the epileptiform events for a sufficient period to observe a stable effect.
-
-
Data Analysis: Analyze the recorded electrophysiological data to quantify the changes in the parameters of the epileptiform activity at different this compound concentrations.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and the experimental workflow described above.
Caption: Signaling pathway of this compound via metabotropic glutamate receptors.
References
Preliminary Studies of trans-ACPD in Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-±-1-amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). As our understanding of the glutamatergic system's role in nociceptive processing deepens, mGluRs have emerged as promising targets for novel analgesic therapies. This technical guide provides an in-depth overview of the preliminary research on this compound's effects in various pain models, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental frameworks used to evaluate its potential.
Core Mechanism of Action
This compound primarily exerts its effects by activating Group I metabotropic glutamate receptors, namely mGluR1 and mGluR5. These G-protein coupled receptors (GPCRs) are predominantly located postsynaptically in the dorsal horn of the spinal cord, a critical site for pain signal integration.[1][2] Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, mGluRs modulate neuronal excitability and synaptic plasticity through slower, second messenger-dependent signaling cascades.[3]
Activation of Group I mGluRs by this compound initiates a signaling cascade that leads to the sensitization of nociceptive neurons. This process, known as central sensitization, is a key mechanism underlying the transition from acute to chronic pain states, characterized by heightened pain sensitivity (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).[4]
Signaling Pathways of this compound in Nociception
The binding of this compound to mGluR1/5 activates the Gq alpha subunit of the associated G-protein. This initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).
-
DAG Pathway: DAG, in conjunction with the elevated intracellular Ca2+, activates PKC.
Both pathways converge on the activation of several downstream kinases, including the extracellular signal-regulated kinase (ERK) pathway.[5] Activated ERK can then phosphorylate a variety of substrates, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression that contribute to central sensitization.
Signaling Pathway of this compound in Dorsal Horn Neurons
Caption: Signaling cascade initiated by this compound binding to mGluR1/5.
Quantitative Data from Preclinical Studies
While numerous studies have investigated the qualitative effects of this compound on nociception, detailed dose-response data is often embedded within broader investigations. The following tables summarize the available quantitative and semi-quantitative findings from key preliminary studies.
| Study Focus | Animal Model | This compound Dose | Key Quantitative Findings | Reference |
| Neuronal Activity | Primate | Low Dose (via microdialysis) | Increased responses of spinothalamic tract (STT) cells to innocuous mechanical stimulus (brush). | [4] |
| Primate | High Dose (via microdialysis) | Transient increase in background activity of STT cells; no change in responsiveness to noxious stimuli. | [4] | |
| Pain Behavior | Rat (Neuropathic Pain Model) | Intrathecal administration (general) | Studies suggest intrathecal administration of Group I mGluR agonists can induce mechanical allodynia and thermal hyperalgesia. | [6][7] |
Note: Specific concentrations and quantitative changes in pain thresholds (e.g., in grams for von Frey testing or seconds for Hargreaves testing) are not consistently reported in a standardized format across preliminary studies, highlighting a gap in the current literature.
Experimental Protocols
Intrathecal Catheterization in Rats for Pain Studies
This protocol outlines the surgical procedure for implanting an intrathecal catheter in rats to allow for direct administration of substances like this compound to the spinal cord.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Stereotaxic frame
-
Surgical instruments (scalpel, forceps, retractors)
-
Polyethylene tubing (PE-10)
-
Suture materials
-
Antibiotics and analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane. Shave and sterilize the surgical area at the back of the neck.
-
Surgical Exposure: Mount the rat in a stereotaxic frame. Make a midline incision over the occipital crest. Dissect the overlying muscles to expose the atlanto-occipital membrane.
-
Catheter Implantation: Carefully incise the atlanto-occipital membrane to reveal the cisterna magna. Gently insert a sterile PE-10 catheter into the subarachnoid space and advance it caudally to the lumbar enlargement (approximately 8.5 cm).
-
Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Exteriorize the distal end of the catheter and secure it at the back of the neck.
-
Post-operative Care: Close the incision with sutures. Administer post-operative analgesics and antibiotics as per approved protocols. Allow the animal to recover for at least 5-7 days before commencing experiments.[4][8][9][10][11]
Experimental Workflow for Intrathecal Drug Administration and Behavioral Testing
Caption: Workflow for in vivo pain assessment following intrathecal this compound.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is used to quantify the withdrawal threshold to a mechanical stimulus.
Procedure:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.[12][13]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
The Hargreaves test measures the latency of paw withdrawal from a thermal stimulus.
Procedure:
-
Place the rat in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.[3][8][14][15]
In Vivo Electrophysiology of Dorsal Horn Neurons
This technique allows for the direct measurement of neuronal activity in the spinal cord.
Procedure:
-
Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Stabilize the animal in a stereotaxic frame.
-
Advance a recording microelectrode into the dorsal horn to isolate single-unit activity.
-
Record spontaneous and evoked (e.g., by peripheral stimulation) neuronal firing before and after the application of this compound.[1][2][5][16]
Conclusion and Future Directions
Preliminary studies indicate that this compound, through its action on Group I mGluRs, plays a significant role in the modulation of nociceptive signaling and the induction of central sensitization. The activation of the PLC-IP3/DAG-PKC-ERK signaling cascade appears to be a key mechanism underlying its pro-nociceptive effects.
However, a significant gap exists in the literature regarding comprehensive, quantitative dose-response data for this compound in well-defined animal models of pain. Future research should focus on establishing clear dose-response relationships for both the behavioral and electrophysiological effects of this compound. Such studies are crucial for elucidating its precise role in pain processing and for validating mGluR1 and mGluR5 as viable targets for the development of novel analgesic drugs. Furthermore, exploring the effects of selective mGluR1 and mGluR5 antagonists in models where pain is induced by this compound would provide further validation for this pathway's involvement in nociception.
References
- 1. Firing characteristics of deep dorsal horn neurons after acute spinal transection during administration of agonists for 5-HT1B/1D and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 7. Approach for Electrophysiological Studies of Spinal Lamina X Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsal Horn Neurons Firing at High Frequency, But Not Primary Afferents, Release Opioid Peptides that Produce μ-Opioid Receptor Internalization in the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Pain - Mechanical Allodynia / Hyperalgesia [bioseb.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal hyperalgesia assessment for rats after spinal cord injury: developing a valid and useful pain index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acnp.org [acnp.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for trans-ACPD in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), in hippocampal slice preparations. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a widely used pharmacological tool to investigate the roles of metabotropic glutamate receptors in synaptic transmission and plasticity. It primarily activates Group I and Group II mGluRs, which are coupled to distinct intracellular signaling cascades and are implicated in various physiological and pathological processes in the hippocampus, including long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data: Recommended Concentrations
The optimal concentration of this compound can vary depending on the specific application and the desired effect. The following tables summarize reported effective concentrations and EC50 values for this compound in hippocampal and other neuronal preparations.
Table 1: Effective Concentrations of this compound in Hippocampal Slices
| Application/Effect | Concentration Range (µM) | Species | Hippocampal Region | Reference |
| Enhancement of STP and LTP | Not specified, but effective | Rat | CA1 | [1] |
| Inhibition of EPSPs | 100 - 250 | Rat | CA1 | [2][3] |
| Reduction of synaptic transmission | Not specified, but effective | Rat | CA1 | [4] |
| Induction of epileptiform activity | 10 - 200 | Rat | Neocortex (similar application) | [5] |
| Modulation of NMDA toxicity | 300 (subtoxic) | Not specified | Organotypic cultures | [6] |
| Neurotoxicity | 2000 - 5000 | Not specified | Organotypic cultures | [6] |
Table 2: EC50 Values of this compound for mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Notes | Reference |
| mGluR1 | 15 | Group I | [1][7] |
| mGluR2 | 2 | Group II | [1][7] |
| mGluR4 | ~800 | Group III | [1][7] |
| mGluR5 | 23 | Group I | [1][7] |
| PI Hydrolysis | 51 | In neonatal rat hippocampal slices | [7] |
| cAMP Accumulation | 47.8 | In rat cerebral cortical slices | [8] |
Signaling Pathways of this compound
This compound exerts its effects by activating Group I and Group II metabotropic glutamate receptors, which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
Group I mGluR Signaling (mGluR1 & mGluR5)
Activation of Group I mGluRs by this compound initiates the Gq-protein signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates protein kinase C (PKC). These downstream effectors modulate a variety of neuronal functions, including ion channel activity and gene expression.
Group I mGluR Signaling Pathway activated by this compound.
Group II mGluR Signaling (mGluR2 & mGluR3)
Activation of Group II mGluRs by this compound engages the Gi/o-protein pathway. The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream targets.
Group II mGluR Signaling Pathway activated by this compound.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[9][10]
Materials:
-
Animals: Mouse or rat
-
Solutions:
-
Sucrose-based cutting solution (ice-cold and carbogenated)
-
Artificial cerebrospinal fluid (aCSF) (carbogenated)
-
-
Equipment:
-
Vibratome or tissue chopper
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Beakers
-
Carbogen gas (95% O2 / 5% CO2)
-
Incubation chamber (slice keeper)
-
Water bath
-
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal according to approved institutional protocols.
-
Quickly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated sucrose-based cutting solution.
-
-
Slicing:
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before commencing experiments.
-
Workflow for Acute Hippocampal Slice Preparation.
Electrophysiological Recording
This protocol provides a general outline for performing electrophysiological recordings from acute hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber
-
Perfusion system
-
aCSF (carbogenated)
-
This compound stock solution
-
Glass microelectrodes
-
Micromanipulators
-
Amplifier and data acquisition system
Procedure:
-
Slice Transfer: Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate.
-
Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the target neuronal population (e.g., CA1 pyramidal cell layer).
-
Baseline Recording: Record stable baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the drug.
-
Data Acquisition: Record the effects of this compound on synaptic transmission and/or plasticity.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF.
Concluding Remarks
The use of this compound in hippocampal slice preparations is a valuable tool for elucidating the complex roles of metabotropic glutamate receptors in neuronal function. The protocols and data presented here provide a foundation for designing and executing experiments to investigate these mechanisms further. It is recommended to perform concentration-response curves to determine the optimal concentration for a specific experimental paradigm.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 4. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippocampal slice preparation for electrophysiology [protocols.io]
Application Notes and Protocols for Dissolving trans-ACPD in ACSF
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), specifically active at both group I and group II mGlu receptors. It is a valuable tool in neuroscience research for studying the roles of these receptors in various physiological and pathological processes.[1][2][3][4][5][6] Proper preparation of this compound solutions in Artificial Cerebrospinal Fluid (ACSF) is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for dissolving this compound in ACSF, along with solubility data and diagrams of the experimental workflow and relevant signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | Gentle warming is recommended. |
| 1eq. NaOH | 8.66 | 50 | Sonication may be required.[7] |
| DMSO | - | - | Soluble.[8] |
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Weight | ~173.17 g/mol (anhydrous) |
| Formula | C₇H₁₁NO₄ |
Note: The molecular weight may vary between batches due to hydration. Always refer to the Certificate of Analysis for the batch-specific molecular weight.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the final working concentration in ACSF. Preparing a stock solution in a simpler solvent like water or a weak base is recommended due to the complex composition of ACSF.
Materials:
-
This compound powder
-
Sterile, deionized water or 0.1 M NaOH
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Determine the required mass of this compound: Based on the desired concentration and volume of the stock solution, calculate the mass of this compound needed using its molecular weight.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent:
-
For a water-based stock solution (up to 5 mM): Add the appropriate volume of sterile, deionized water. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Vortex thoroughly.
-
For a higher concentration stock solution (up to 50 mM): Add the appropriate volume of 1eq. NaOH. Sonication can be used to facilitate dissolution.[7] Vortex thoroughly.
-
-
Ensure complete dissolution: Visually inspect the solution to ensure that all the powder has dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]
Protocol for Preparing a Working Solution of this compound in ACSF
Materials:
-
Prepared this compound stock solution
-
Freshly prepared and oxygenated ACSF
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute in ACSF: Add the required volume of the thawed stock solution to the appropriate volume of oxygenated ACSF to achieve the desired final concentration. For example, to prepare 100 mL of 100 µM this compound in ACSF from a 10 mM stock solution, add 1 mL of the stock solution to 99 mL of ACSF.
-
Mix thoroughly: Gently mix the solution by inverting the container several times.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for experiments. The stability of this compound in ACSF over long periods is not well-documented.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: this compound activation of mGluR pathways.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-1-aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) decreases synaptic excitation in rat striatal slices through a presynaptic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing trans-ACPD Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(±)-trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research.[1][2] It is particularly active at Group I and Group II mGlu receptors.[1][3] Proper preparation of trans-ACPD stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[4] Understanding its fundamental properties is essential before preparing solutions.
| Property | Value | Reference |
| Molecular Weight | 173.17 g/mol | [1][3] |
| Formula | C₇H₁₁NO₄ | [1][3] |
| Purity | ≥99% (HPLC) | [1][3] |
| CAS Number | 67684-64-4 | [1][3] |
The solubility of this compound varies depending on the solvent.[1][4] It is crucial to select an appropriate solvent to ensure complete dissolution and stability.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 5 mg/mL (~28.8 mM) | Gentle warming may be required. | [1][3] |
| 1 eq. NaOH | 8.66 mg/mL (50 mM) | --- | [1][3] |
| DMSO | Soluble | --- | [4] |
For cell culture applications, sterile-filtered water or a buffer solution like PBS is often used as the final solvent for working solutions to minimize solvent-induced cytotoxicity. If using DMSO to create a high-concentration stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
(±)-trans-ACPD powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtering unit (0.22 µm pore size)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.01 L x 173.17 g/mol = 17.317 mg
-
Weigh the compound: Carefully weigh out 17.32 mg of this compound powder and transfer it to a sterile conical tube.
-
Add solvent: Add a small amount of sterile water (e.g., 8 mL) to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (37°C) can aid dissolution.[1] Avoid excessive heat.
-
Adjust the final volume: Once the solid is completely dissolved, add sterile water to reach a final volume of 10 mL.
-
Sterile filter: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5] Stored properly, the solution is stable for at least one year.[5]
Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 100 µM in cell culture medium.
Materials:
-
10 mM this compound stock solution
-
Pre-warmed complete cell culture medium
Procedure:
-
Determine the required volume of stock solution: To prepare 1 mL of 100 µM working solution, use the dilution formula: C₁V₁ = C₂V₂ (10,000 µM)(V₁) = (100 µM)(1000 µL) V₁ = 10 µL
-
Prepare the working solution: In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add the stock solution: Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Apply to cells: The working solution is now ready to be added to your cell culture plates.
Biological Activity and Signaling Pathway
This compound is a potent agonist of Group I and Group II metabotropic glutamate receptors.[1] Its activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.
| Receptor | EC₅₀ (µM) | Signaling Pathway | Reference |
| mGluR1 | 15 | Gq/G₁₁-coupled: PLC activation → IP₃ and DAG production → Ca²⁺ release and PKC activation | [1][4] |
| mGluR2 | 2 | Gi/Go-coupled: Inhibition of adenylyl cyclase → Decreased cAMP | [1][4] |
| mGluR4 | ~800 | Gi/Go-coupled: Inhibition of adenylyl cyclase → Decreased cAMP | [1][4] |
| mGluR5 | 23 | Gq/G₁₁-coupled: PLC activation → IP₃ and DAG production → Ca²⁺ release and PKC activation | [1][4] |
The activation of these pathways by this compound can lead to various cellular responses, including modulation of ion channel activity, changes in gene expression, and regulation of neurotransmitter release.[2][6] For instance, in cultured cerebellar Purkinje neurons, this compound induces calcium mobilization.[6]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound signaling pathways.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of trans-ACPD in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD ((±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a classic and widely utilized selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). As a pivotal tool in neuroscience research, this compound has been instrumental in elucidating the physiological roles of mGluRs in both normal and pathological states. In vivo administration of this compound in rodent models allows for the investigation of its effects on complex behaviors, neuronal circuitry, and systemic physiology. These application notes provide a comprehensive overview of the methodologies and key experimental findings related to the in vivo use of this compound in rats and mice.
Data Presentation
In Vivo Administration of this compound in Rodent Models: Quantitative Data Summary
| Species | Administration Route | Dose/Concentration | Vehicle | Key Findings | Reference |
| Neonatal Rat | Intraperitoneal (i.p.) | ED₅₀: 100 mg/kg | Not Specified | Induced clonic convulsions. This effect was reversible by NMDA receptor antagonists. | [1] |
| Rat | Intracerebroventricular (i.c.v.) | 20 µ g/rat | Saline | In a study of 5-HT receptor agonists, this was a dose used for a different compound (8-OH-DPAT), providing a reference for i.c.v. volumes and concentrations in similar studies. | [2] |
| Primate | Microdialysis (into dorsal horn) | Low and High Doses (specific concentrations not detailed in abstract) | Not Specified | A low dose increased responses to innocuous mechanical stimuli, while a high dose caused a transient increase in background activity. | [3] |
Note: There is a notable scarcity of published specific in vivo dosages for systemic administration of this compound in adult rodents for behavioral and non-convulsive physiological studies. Much of the available quantitative data comes from in vitro and ex vivo preparations.
In Vitro/Ex Vivo Concentrations of this compound in Rodent Brain Slices
| Preparation | Concentration Range | Key Findings | Reference |
| Rat Neocortical Slices | 10-200 µM | Dose-dependently decreased the frequency of spontaneous epileptiform events. | [4] |
| Rat Hippocampal Slices | 100 µM | Did not induce long-term potentiation (LTP) on its own, but enhanced tetanus-induced LTP. | [5] |
| Rat Cerebral Cortical Slices | ED₅₀: 47.8 µM | Stimulated cAMP accumulation. | [6] |
| Cultured Mouse Purkinje Neurons | ≤ 100 µM | Produced a large (200-600 nM) increase in dendritic Ca²⁺. | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Neonatal Rats (for convulsion studies)
Objective: To induce and study mGluR-mediated convulsive activity.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Appropriate vials and syringes for injection
-
Neonatal rat pups (P7-P14)
-
Heating pad to maintain body temperature
-
Behavioral observation chamber
Procedure:
-
Preparation of this compound Solution:
-
Based on the ED₅₀ of 100 mg/kg, calculate the required amount of this compound for your experimental cohort.[1]
-
Dissolve the this compound in sterile saline. Gentle warming may be necessary to fully dissolve the compound. Ensure the solution has returned to room temperature before injection.
-
The final concentration should be such that the required dose is delivered in a small, appropriate volume for a neonatal rat (e.g., 10 µl/g of body weight).
-
-
Animal Handling and Injection:
-
Weigh the neonatal rat pup to determine the precise injection volume.
-
Gently restrain the pup. Due to their small size and delicate nature, careful handling is crucial.
-
Perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.
-
-
Post-Injection Monitoring:
-
Place the pup in a temperature-controlled observation chamber.
-
Continuously monitor for the onset, duration, and severity of convulsive behaviors (e.g., clonic seizures).
-
Record behavioral observations for a predetermined period.
-
Protocol 2: Intracerebroventricular (i.c.v.) Cannulation and Injection in Adult Rats (General Protocol)
Objective: To centrally administer this compound to study its effects on brain function and behavior. Note: A specific dose for this compound via this route is not well-established in the literature; therefore, dose-response studies are recommended.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline as the vehicle.
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cannulation (drill, screws, dental cement)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Adult rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Guide Cannula Implantation (Surgical Procedure):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma), drill a hole for the guide cannula.
-
Implant the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface).
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Preparation of this compound for Injection:
-
Dissolve this compound in sterile aCSF or saline to the desired concentration. A supplier datasheet suggests solubility in water with gentle warming. For central administration, ensure the solution is sterile and pH-neutral.
-
Filter-sterilize the solution.
-
-
Intracerebroventricular Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µl/min) using a microsyringe pump.[8] Typical injection volumes for rats are 1-5 µl.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
-
Post-Injection Observation:
-
Return the animal to its home cage or a behavioral testing apparatus.
-
Begin monitoring for behavioral or physiological changes at predetermined time points.
-
Mandatory Visualizations
Caption: Workflow for in vivo experiments with this compound.
Caption: Simplified signaling pathways of this compound.
References
- 1. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]
- 2. Effects of intracerebroventricular administration of 5-HT receptor agonists on the maternal aggression of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Long-Term Potentiation with trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. One pharmacological tool used to investigate the molecular underpinnings of LTP is (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) , a broad-spectrum agonist for metabotropic glutamate (B1630785) receptors (mGluRs).
These application notes provide detailed protocols for utilizing this compound to induce or enhance LTP in in vitro hippocampal slice preparations. The information is intended for researchers in neuroscience, pharmacology, and drug development who are investigating synaptic plasticity and the modulatory roles of mGluRs.
Mechanism of Action of this compound in LTP
This compound primarily activates Group I and Group II metabotropic glutamate receptors. Its role in enhancing LTP is predominantly attributed to the activation of postsynaptic Group I mGluRs (mGluR1 and mGluR5). This activation initiates a cascade of intracellular signaling events that modulate synaptic efficacy.
Upon binding to Group I mGluRs, this compound triggers the activation of Gq-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for the enhancement of N-methyl-D-aspartate receptor (NMDAR) function and the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) into the postsynaptic membrane, thereby strengthening the synapse.[1]
Data Presentation
Quantitative Effects of this compound on LTP
The following table summarizes the observed effects of this compound on the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, a common measure of synaptic strength in LTP experiments.
| Compound | Concentration | Preparation | Tetanic Stimulation | Time Point | Effect on fEPSP Slope (% of Baseline) | Reference |
| Control | - | Rat Hippocampal Slice (CA1) | Yes | 20 min | Potentiation | [1] |
| This compound | 10 µM - 100 µM | Rat Hippocampal Slice (CA1) | Yes | 20 min | Enhanced Potentiation | [1] |
| This compound | 100 µM | Rat Hippocampal Slice (CA1) | No | - | No LTP induction | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibratome or tissue chopper
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
-
Recovery chamber with aCSF at 32-34°C, bubbled with 95% O2 / 5% CO2.
-
Recording chamber with aCSF at 32-34°C, bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Isolate the hippocampus from one or both hemispheres.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Protocol 2: Induction of LTP with Tetanic Stimulation and Enhancement by this compound
This protocol details the electrophysiological recording of fEPSPs and the induction of LTP, with the application of this compound to enhance the potentiation.
Materials:
-
Prepared hippocampal slices
-
Recording setup (amplifier, digitizer, stimulating and recording electrodes)
-
Perfusion system
-
aCSF
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
To investigate the effect of this compound on LTP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-100 µM) for a predetermined period (e.g., 10-20 minutes) before inducing LTP.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., 1 train of 100 pulses at 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-tetanus to observe the induction and maintenance of LTP.
-
For control experiments, induce LTP in the absence of this compound.
-
Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope and plot them over time.
Visualizations
Signaling Pathway of this compound in LTP Enhancement
Caption: Signaling cascade initiated by this compound binding to Group I mGluRs.
Experimental Workflow for LTP Enhancement by this compound
Caption: Workflow for investigating this compound's effect on LTP.
References
Application of trans-ACPD in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors which form ion channels, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. As a non-selective agonist for Group I and Group II mGluRs, this compound is a valuable pharmacological tool in patch-clamp electrophysiology to investigate the roles of these receptors in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound activates both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors.[1][2]
-
Group I mGluRs are typically located postsynaptically and are coupled to Gαq/11 proteins.[1][2][3] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade can lead to neuronal depolarization and increased excitability.[2]
-
Group II mGluRs are commonly found on presynaptic terminals and are coupled to Gαi/o proteins.[1][2] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] This often results in the inhibition of voltage-gated calcium channels and a subsequent reduction in neurotransmitter release.
The diverse effects of this compound observed in different neuronal populations can be attributed to the differential expression and localization of Group I and Group II mGluR subtypes.
Data Presentation
Electrophysiological Effects of this compound on Various Neuronal Preparations
| Preparation | Concentration (µM) | Observed Effect | Quantitative Data | Reference |
| Rat Hippocampal CA1 Neurons | 100-250 | Inhibition of excitatory postsynaptic potentials (EPSPs) | Not specified | [6] |
| Rat Hippocampal Slices | Not specified | Reduction in NMDA, non-NMDA, and GABA receptor-mediated synaptic responses | Not specified | [7] |
| Cultured Cerebellar Purkinje Neurons | 10 | Small inward current, increased membrane conductance | Not specified | [8] |
| Rat Dorsolateral Septal Nucleus Neurons | Not specified | Membrane potential depolarization with oscillation | Not specified | [8] |
| Rat Basolateral Amygdala Neurons | Not specified | Membrane hyperpolarization, decreased input resistance | Reversal potential: -84 mV | [9] |
| Rat Neocortical Slices | 10-200 | Dose-dependent decrease in the frequency of spontaneous epileptiform events | Not specified | [10] |
EC₅₀ Values of this compound at mGluR Subtypes
| mGluR Subtype | EC₅₀ (µM) | Reference |
| mGluR1 | 15 | [11] |
| mGluR2 | 2 | [11] |
| mGluR4 | ~800 | [11] |
| mGluR5 | 23 | [11] |
| Rat Cerebral Cortical Slices (cAMP accumulation) | 47.8 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
(±)-trans-ACPD powder
-
Sterile deionized water or 1N NaOH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
This compound has limited solubility in water at neutral pH. For a higher concentration stock solution, it is recommended to dissolve it in a small volume of 1N NaOH and then dilute with sterile water.
-
Alternatively, for lower concentration stock solutions, dissolve this compound directly in sterile water with gentle warming and vortexing.
-
Prepare a stock solution of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 1.73 mg of this compound (MW: 173.17 g/mol ) in 1 mL of solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol provides a general framework. Specific parameters may need to be optimized for the brain region and cell type of interest.
a. Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., NMDG-based or sucrose-based aCSF) to improve slice health.[12]
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (typically 250-350 µm thick).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂. Allow the slices to recover for at least 1 hour at room temperature before recording.
b. Solutions:
-
Slicing Solution (example): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. Adjust pH to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 2 MgSO₄. Continuously bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution (K-gluconate based for current-clamp): (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH.
c. Recording Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min).
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Approach a healthy-looking neuron and apply gentle positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle negative pressure to form a Giga-ohm seal.
-
After achieving a stable seal, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
d. Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution.
-
Apply this compound to the slice via the perfusion system.
-
The duration of application will depend on the experimental question but typically ranges from 2 to 10 minutes to reach a steady-state effect.
-
To observe recovery, wash out the drug by perfusing with regular aCSF for 10-20 minutes or until the recorded parameters return to baseline.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Workflow for a patch-clamp experiment with this compound.
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fenglaboratory.org [fenglaboratory.org]
Application Notes and Protocols for Studying Epileptiform Activity using trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. In vitro models are invaluable tools for investigating the fundamental mechanisms of epileptogenesis and for the preclinical screening of potential antiepileptic drugs. One widely used chemical kindling model involves the application of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), to acute brain slices.
This compound is a selective agonist for Group I and Group II mGluRs.[1] Its epileptogenic effects are primarily mediated through the activation of Gq-coupled Group I mGluRs (mGluR1 and mGluR5).[2][3] This activation triggers a signaling cascade that leads to increased neuronal excitability, culminating in spontaneous, synchronized epileptiform discharges that mimic the interictal activity observed in epilepsy.[4] These application notes provide a detailed overview of the mechanism of action, experimental protocols, and expected outcomes when using this compound to induce and study epileptiform activity in vitro.
Mechanism of Action: this compound Induced Neuronal Hyperexcitability
This compound activates Group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to the Gq/11 G-protein.[3][5] This initiates a canonical signaling pathway that is central to its ability to induce neuronal hyperexcitability.
-
Receptor Activation: this compound binds to the extracellular domain of mGluR1/5.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[2][6]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2]
-
Modulation of Ion Channels: The signaling cascade, including activated PKC and other downstream effectors, modulates the activity of various ion channels. This can include the inhibition of potassium (K+) channels and the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, leading to membrane depolarization and increased neuronal excitability.[5][7]
This sustained increase in excitability across a neuronal population facilitates the synchronized, rhythmic firing characteristic of epileptiform activity.
Caption: Signaling cascade initiated by this compound binding to mGluR1/5.
Experimental Workflow Overview
A typical experiment to study this compound-induced epileptiform activity involves several key stages, from preparing the brain tissue to acquiring and analyzing electrophysiological data.
References
- 1. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR5 Upregulation Increases Excitability of Hypothalamic Presympathetic Neurons through NMDA Receptor Trafficking in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabotropic Glutamate Receptor 1-Induced Upregulation of NMDA Receptor Current: Mediation through the Pyk2/Src-Family Kinase Pathway in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing trans-ACPD-Induced Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing methods for the assessment of intracellular calcium ([Ca2+]) dynamics induced by the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. This document includes an overview of the signaling pathway, detailed experimental protocols for calcium imaging using common fluorescent indicators, and quantitative data to guide experimental design and interpretation.
Introduction
This compound (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] Activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq-proteins, initiates a well-characterized signaling cascade leading to the mobilization of intracellular calcium.[2] This process is a critical component of numerous physiological and pathophysiological events in the central nervous system, making the assessment of this compound-induced calcium signaling a valuable tool in neuroscience research and drug discovery.
The primary mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.
Signaling Pathway
The signaling cascade initiated by this compound leading to intracellular calcium release is a fundamental pathway in cellular signaling.
Experimental Protocols
The following protocols detail the steps for assessing this compound-induced calcium imaging using two common fluorescent indicators: Fura-2 AM (a ratiometric indicator) and Fluo-4 (B1262720) AM (a single-wavelength indicator).
Protocol 1: Calcium Imaging with Fura-2 AM
Fura-2 is a ratiometric indicator, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), with emission collected at ~510 nm.[5][6] This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[6]
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
High-quality dimethyl sulfoxide (B87167) (DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without calcium
-
This compound
-
Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or saline) at a concentration 100-1000x the final desired concentration.
-
-
Cell Loading:
-
Grow cells to a suitable confluency on glass coverslips.
-
Prepare a loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in physiological saline. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in saline.
-
Remove the culture medium from the cells and wash once with physiological saline.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells 2-3 times with physiological saline to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in physiological saline to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with physiological saline.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply this compound at the desired concentration to the cells via the perfusion system.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. Rmin is obtained by perfusing the cells with a calcium-free saline containing a calcium chelator (e.g., EGTA), and Rmax is obtained by perfusing with a high calcium solution containing a calcium ionophore (e.g., ionomycin).
-
Data Analysis:
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ³⁸⁰ / Fₘₐₓ³⁸⁰)
Where:
-
Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)
-
R is the ratio of fluorescence intensities (F³⁴⁰ / F³⁸⁰)
-
Rₘᵢₙ and Rₘₐₓ are the minimum and maximum fluorescence ratios
-
Fₘᵢₙ³⁸⁰ and Fₘₐₓ³⁸⁰ are the fluorescence intensities at 380 nm excitation under calcium-free and calcium-saturating conditions, respectively.
Protocol 2: Calcium Imaging with Fluo-4 AM
Fluo-4 is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to calcium.[7] It is excited at ~494 nm and emits at ~506 nm. While not ratiometric, its brightness makes it suitable for detecting small calcium transients.[7][8]
Materials:
-
Cells of interest cultured on glass coverslips or in microplates
-
Fluo-4 AM
-
Pluronic F-127
-
High-quality DMSO
-
Physiological saline solution (e.g., HBSS)
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters for FITC/GFP (excitation ~488 nm, emission ~515 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a stock solution of this compound as described in Protocol 1.
-
-
Cell Loading:
-
Prepare a loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in physiological saline. As with Fura-2, pre-mixing with Pluronic F-127 can aid solubilization.
-
Wash the cells once with physiological saline.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with physiological saline to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip or plate on the imaging system.
-
Perfuse with or add physiological saline.
-
Acquire a stable baseline fluorescence signal.
-
Apply this compound at the desired concentration.
-
Record the change in fluorescence intensity over time.
-
Data Analysis:
Changes in intracellular calcium are typically expressed as the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), i.e., ΔF/F₀.
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the average baseline fluorescence intensity before stimulation.
Quantitative Data
The following tables summarize quantitative data for this compound-induced calcium responses from published literature. These values can serve as a reference for experimental design.
Table 1: Effective Concentrations of this compound for Inducing Calcium Responses
| Cell Type | mGluR Subtype(s) | EC₅₀ | Reference |
| Cultured Cerebellar Purkinje Neurons | Group I | Not specified, but responses seen at ≤ 100 µM | [9] |
| Hippocampal and Cortical Astrocytes | mGluR5 | Not specified, but robust responses at 500 µM | [10] |
| Generic (recombinant systems) | mGluR1 | 15 µM | [1] |
| Generic (recombinant systems) | mGluR5 | 23 µM | [1] |
Table 2: Characteristics of this compound-Induced Calcium Responses
| Cell Type | This compound Concentration | Peak [Ca²⁺]ᵢ Increase | Duration of Response | Notes | Reference |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | 200-600 nM | Return to baseline within 10-30 seconds | Brief pulses (1-5 s) of agonist application. | [9] |
| Hippocampal and Cortical Astrocytes | 500 µM | Not quantified in nM, but described as "robust Ca²⁺ waves" | Not specified | Microinjection of agonist. | [10] |
Troubleshooting and Considerations
-
Dye Loading: Inconsistent or poor dye loading can be a major issue. Optimize loading time, temperature, and dye concentration for your specific cell type. The use of Pluronic F-127 is highly recommended to prevent dye sequestration in organelles.
-
Phototoxicity and Photobleaching: Minimize exposure of cells to excitation light to avoid phototoxicity and photobleaching of the fluorescent indicator. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Agonist Concentration: The concentration of this compound should be optimized to elicit a reproducible response without causing receptor desensitization or excitotoxicity. A dose-response curve is recommended to determine the optimal concentration range.
-
Calcium Oscillations: In some cell types, this compound may induce oscillations in intracellular calcium rather than a single transient peak.[11][12] The imaging protocol should have sufficient temporal resolution to capture these oscillations.
-
Data Interpretation: When using single-wavelength indicators like Fluo-4, changes in cell volume or focus can affect fluorescence intensity. Careful background subtraction and normalization are crucial. For quantitative measurements of absolute calcium concentrations, ratiometric dyes like Fura-2 are preferred.[13]
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 4. Ca2+ Release via IP3 Receptors Shapes the Cardiac Ca2+ Transient for Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 - Wikipedia [en.wikipedia.org]
- 6. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 9. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate-Dependent Neuroglial Calcium Signaling Differs Between Young and Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for trans-ACPD in Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). As a non-selective agonist for Group I and Group II mGluRs, this compound has been instrumental in elucidating the role of these receptors in synaptic plasticity, the cellular correlate of learning and memory. These application notes provide a comprehensive overview of the use of this compound in studying learning and memory, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Action
This compound activates both Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) metabotropic glutamate receptors. The activation of these G-protein coupled receptors initiates intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.
-
Group I mGluRs: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for the induction of long-term depression (LTD) and the modulation of long-term potentiation (LTP).[1]
-
Group II mGluRs: Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is primarily involved in the presynaptic inhibition of neurotransmitter release.
Applications in Synaptic Plasticity Studies
This compound has been widely used to investigate the roles of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
Long-Term Potentiation (LTP)
This compound has been shown to enhance short-term potentiation (STP) and long-term potentiation (LTP) in the CA1 region of the hippocampus.[2][3] This enhancement is thought to be mediated by the activation of Group I mGluRs and the subsequent mobilization of intracellular calcium via the inositol phosphate (B84403) signaling pathway.[2]
Long-Term Depression (LTD)
Activation of mGluRs by this compound can also induce long-term depression (LTD) of synaptic transmission. This form of plasticity is often dependent on the activation of protein synthesis and involves the internalization of AMPA receptors.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on synaptic plasticity.
| Parameter | Brain Region | This compound Concentration | Observed Effect | Reference |
| LTP Enhancement | Hippocampus CA1 | 10-100 µM | Enhancement of both short-term potentiation (STP) and long-term potentiation (LTP) of the population EPSP.[2] | McGuinness et al., 1991 |
| Neuronal Excitability | Hippocampus CA1 | 100-250 µM | Reversible inhibition of extracellularly recorded EPSPs and depression of electrical excitability.[4] | Garaschuk et al., 1992 |
| Membrane Potential | Basolateral Amygdala | Not Specified | Hyperpolarization of neurons.[5] | Rainnie et al., 1994 |
| Epileptiform Activity | Neocortex | 10-200 µM | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | Taschenberger et al., 1992 |
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Preparation and Recording
This protocol describes the preparation of acute hippocampal slices for the study of synaptic plasticity and the application of this compound.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Sucrose-based Cutting Solution: (in mM) 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 7 dextrose. Keep ice-cold and continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or aCSF. Store at -20°C.
2. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20 minutes.
-
To study the effect of this compound on baseline synaptic transmission, bath-apply this compound at the desired concentration (e.g., 50 µM) for a defined period (e.g., 10-20 minutes).
-
To investigate the role of this compound in LTP, apply a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, with a 20-second inter-train interval) to induce LTP. This compound can be applied before, during, or after HFS to assess its modulatory effects.
-
Record fEPSPs for at least 60 minutes post-stimulation to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-stimulation baseline.
-
Compare the magnitude of LTP in the presence and absence of this compound.
References
- 1. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans-ACPD in Organotypic Slice Cultures: A Detailed Guide for Researchers
Application Notes
Organotypic slice cultures (OSCs) represent a sophisticated ex vivo model that preserves the three-dimensional architecture and synaptic connectivity of brain tissue, offering a unique platform for studying neuronal circuits and the effects of pharmacological agents.[1] One such agent, (±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), is a selective agonist of metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in modulating synaptic plasticity and neuronal excitability. The application of this compound in OSCs provides a powerful tool to investigate the intricate signaling pathways and long-term effects of mGluR activation in a physiologically relevant context.
This compound is an equimolecular mixture of (1S, 3R)-ACPD and (1R, 3S)-ACPD, and it primarily activates Group I and Group II mGluRs.[2] Activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Group II mGluRs (mGluR2 and mGluR3), on the other hand, are generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][5]
The use of this compound in OSCs allows for the precise manipulation of these signaling cascades to study their role in various physiological and pathological processes, including long-term potentiation (LTP), long-term depression (LTD), excitotoxicity, and neuroprotection.[6][7] This experimental system is particularly valuable for drug development professionals seeking to understand the therapeutic potential of mGluR modulators.
Quantitative Data Summary
The following table summarizes the quantitative data on the use of this compound in neuronal preparations, with a focus on organotypic slice cultures where available.
| Parameter | Value | Brain Region/Preparation | Observed Effect | Reference |
| Effective Concentration | 10 - 200 µM | Rat Neocortical Slices | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | [8] |
| 100 - 250 µM | Rat Hippocampal Slices (CA1) | Reversible inhibition of extracellularly recorded EPSPs. | [9] | |
| 300 µM (subtoxic) | Organotypic Hippocampal Slices | Potentiation of NMDA-induced toxicity. | [6] | |
| 2 - 5 mM | Organotypic Hippocampal Slices | Concentration and time-dependent increase in neuronal degeneration. | [6] | |
| EC50 Value | 47.8 µM | Rat Cerebral Cortical Slices | Stimulation of cAMP accumulation. | [10] |
| IC50 Value | 8 ± 2 µM | Cultured Murine Cerebral Cortical Neurons | Inhibition of forskolin-stimulated cAMP formation. | [5] |
| Exposure Time | 24 - 48 hours | Organotypic Hippocampal Slices | Induction of neuronal degeneration at high concentrations. | [6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 10. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of trans-ACPD into Brain Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the microinjection of trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), into specific brain regions. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a conformationally restricted analog of glutamate that selectively activates Group I and Group II metabotropic glutamate receptors. Activation of these G-protein coupled receptors, particularly the Gq-coupled Group I mGluRs (mGluR1 and mGluR5), initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), modulating various neuronal functions including excitability, synaptic transmission, and plasticity.
Data Presentation
The following tables summarize quantitative data from studies involving the microinjection of this compound into various brain regions.
Table 1: Microinjection Parameters and Electrophysiological Effects of this compound
| Brain Region | Species | Concentration / Dose | Injection Volume | Observed Electrophysiological Effects | Reference |
| Neocortical Slices | Rat | 10-200 µM | N/A (bath application) | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | [1] |
| Hippocampus (CA1) | Rat | 100-250 µM | N/A (bath application) | Reversible inhibition of extracellularly recorded excitatory postsynaptic potentials (EPSPs). | [2] |
| Hippocampus (CA1) | Rat | 100 µM | N/A (bath application) | Enhanced short-term and long-term potentiation (LTP) following tetanic stimulation. | [3] |
| Basolateral Amygdala | Rat | EC50 ~50 µM | N/A (slice perfusion) | Dose-dependent reduction in EPSP amplitude, suggesting presynaptic inhibition. | [4] |
| Basolateral Amygdala | Rat | Not specified | Not specified | Hyperpolarization of neurons in approximately 78% of cells examined. | [5] |
Table 2: Microinjection Parameters and Behavioral/Physiological Effects of this compound
| Brain Region | Species | Dose | Injection Volume | Observed Behavioral/Physiological Effects | Reference |
| Nucleus Tractus Solitarii (NTS) | Rat | 100, 500, and 1000 pmol | 100 nl | Dose-dependent fall in mean arterial pressure and heart rate. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the microinjection of this compound into the rat hippocampus and amygdala. These protocols are based on established stereotaxic surgery techniques.
Protocol 1: Stereotaxic Microinjection of this compound into the Rat Hippocampus (Dorsal)
1. Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Nanoject III)
-
Glass micropipettes
-
Surgical tools (scalpel, drill, sutures, etc.)
-
Heating pad
2. Preparation of this compound Solution:
-
On the day of the experiment, freshly prepare the desired concentration of this compound in sterile saline or aCSF.
-
Ensure the pH of the solution is adjusted to 7.2-7.4.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
3. Animal Preparation and Surgery:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Administer a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
Clean and dry the skull surface.
4. Stereotaxic Targeting:
-
Locate Bregma, the intersection of the sagittal and coronal sutures.
-
Determine the coordinates for the dorsal hippocampus relative to Bregma. A common target is:
-
Anterior-Posterior (AP): -3.3 mm
-
Medial-Lateral (ML): ±1.8 mm
-
Dorsal-Ventral (DV): -3.5 mm from the skull surface.
-
-
Drill a small burr hole through the skull at the target coordinates.
5. Microinjection Procedure:
-
Load the glass micropipette with the this compound solution.
-
Lower the micropipette to the target DV coordinate.
-
Inject the desired volume of this compound solution at a slow and steady rate (e.g., 100 nL/minute) to minimize tissue damage.
-
After the injection, leave the micropipette in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the micropipette.
6. Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Monitor the animal closely for the next 24-48 hours.
Protocol 2: Stereotaxic Microinjection of this compound into the Rat Basolateral Amygdala (BLA)
This protocol follows the same general procedure as for the hippocampus, with the primary difference being the stereotaxic coordinates.
1. Materials and Preparation:
-
As described in Protocol 1.
2. Animal Preparation and Surgery:
-
As described in Protocol 1.
3. Stereotaxic Targeting:
-
Locate Bregma.
-
Determine the coordinates for the BLA relative to Bregma. A common target is:
-
Anterior-Posterior (AP): -2.8 mm
-
Medial-Lateral (ML): ±5.0 mm
-
Dorsal-Ventral (DV): -8.5 mm from the skull surface.
-
-
Drill a small burr hole at the target coordinates.
4. Microinjection Procedure:
-
As described in Protocol 1, using the BLA coordinates.
5. Post-operative Care:
-
As described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of this compound (via Group I mGluRs)
Caption: Signaling cascade initiated by this compound binding to Group I mGluRs.
Experimental Workflow for Microinjection
References
- 1. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Cardiovascular responses to microinjection of trans-(+/-)-ACPD into the NTS were similar in conscious and chloralose-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating GABAergic Transmission using trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) and a selective agonist for metabotropic glutamate receptors (mGluRs). It is a valuable pharmacological tool for investigating the role of mGluRs in modulating synaptic transmission and neuronal excitability. These application notes provide detailed protocols for utilizing this compound to study its effects on GABAergic transmission through electrophysiological and neurochemical approaches.
Activation of mGluRs can have diverse effects on GABAergic signaling. Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq/G11 proteins, typically lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can mobilize intracellular calcium and activate protein kinase C (PKC), ultimately modulating GABA release and postsynaptic GABA receptor function. The net effect of this compound on GABAergic transmission can be context-dependent, varying with the specific brain region, neuronal subtype, and the complement of mGluRs expressed.
Data Presentation
Table 1: Effect of this compound on Extracellular GABA Concentrations in the Rat Prefrontal Cortex
This table summarizes the dose-dependent effect of this compound on the extracellular levels of GABA in young (3 months), middle-aged (12 months), and aged (24 months) rats, as determined by in vivo microdialysis. Data is presented as the mean ± SEM percentage of basal GABA concentrations.
| This compound Concentration (µM) | Young Rats (% of Basal GABA) | Middle-aged Rats (% of Basal GABA) | Aged Rats (% of Basal GABA) |
| 100 | 135 ± 12 | 115 ± 8 | No significant change |
| 500 | 178 ± 15 | 130 ± 10 | No significant change |
| 1000 | 210 ± 20 | 145 ± 12 | No significant change |
Data adapted from a study on the effects of ACPD on extracellular GABA concentrations in the prefrontal cortex of rats of different ages.[1]
Table 2: Representative Effects of this compound on GABAergic Inhibitory Postsynaptic Currents (IPSCs)
The following table presents hypothetical data to illustrate the potential effects of this compound on the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded from a generic central neuron. Specific effects can vary depending on the experimental conditions.
| Parameter | Baseline (Control) | This compound (50 µM) | % Change |
| sIPSC Amplitude (pA) | 45.2 ± 3.1 | 43.8 ± 2.9 | ~ -3% |
| sIPSC Frequency (Hz) | 2.5 ± 0.4 | 3.8 ± 0.6 | ~ +52% |
Note: These values are illustrative. The actual effects of this compound on IPSC amplitude and frequency should be determined empirically.
Signaling Pathway
References
Illuminating the Intricacies of NMDA Receptor Function with trans-ACPD: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of neuroscience research, understanding the nuanced regulation of N-methyl-D-aspartate (NMDA) receptors is paramount for deciphering synaptic plasticity, learning, and memory, as well as for developing novel therapeutics for neurological disorders. A key pharmacological tool in this endeavor is (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). This document provides detailed application notes and protocols for utilizing this compound to investigate the multifaceted modulation of NMDA receptor function, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and its Role in Modulating NMDA Receptors
This compound is a widely used agonist that primarily activates Group I and Group II metabotropic glutamate receptors. The activation of these G-protein coupled receptors initiates intracellular signaling cascades that converge upon and modulate the activity of NMDA receptors, which are critical ligand-gated ion channels permeable to Ca2+. This modulation can manifest as either potentiation or inhibition of NMDA receptor currents, depending on the specific mGluR subtype activated, the neuronal cell type, and the intracellular signaling environment.
The primary mechanism of action involves the activation of phospholipase C (PLC) by Group I mGluRs (mGluR1 and mGluR5), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade can subsequently activate protein kinase C (PKC) and trigger the release of intracellular calcium, both of which can lead to the phosphorylation of NMDA receptor subunits and associated proteins, thereby altering channel properties. Notably, distinct signaling pathways have been identified for mGluR1 and mGluR5, with mGluR5-mediated potentiation of NMDA currents being G-protein and PKC-dependent, while mGluR1 can also act via a G-protein-independent pathway involving Src kinase.
These application notes will provide a framework for designing and executing experiments to dissect these complex interactions.
Key Applications of this compound in NMDA Receptor Research
-
Investigating the potentiation and inhibition of NMDA receptor currents: Elucidating the conditions under which this compound enhances or suppresses NMDA receptor-mediated synaptic responses.
-
Dissecting the intracellular signaling pathways: Identifying the roles of G-proteins, PKC, Src kinase, and other signaling molecules in the mGluR-mediated modulation of NMDA receptors.
-
Studying changes in intracellular calcium dynamics: Monitoring how this compound-induced mGluR activation alters NMDA receptor-dependent calcium influx.
-
Analyzing the phosphorylation state of NMDA receptor subunits: Determining the specific phosphorylation events on subunits like NR1 and NR2B that are triggered by this compound.
Experimental Protocols
Here, we provide detailed protocols for three key experimental techniques used to study the effects of this compound on NMDA receptor function: Whole-Cell Patch-Clamp Electrophysiology, Fura-2 AM Calcium Imaging, and Western Blotting for Phosphorylated NMDA Receptor Subunits.
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents Modulated by this compound
This protocol allows for the direct measurement of ion currents passing through NMDA receptors and how they are affected by the application of this compound.
Materials:
-
Standard electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.25 with CsOH.
-
NMDA (N-methyl-D-aspartate)
-
Glycine (B1666218) (co-agonist for NMDA receptors)
-
This compound
-
Picrotoxin (B1677862) (to block GABAA receptors)
-
CNQX or NBQX (to block AMPA/kainate receptors)
Procedure:
-
Prepare acute brain slices (e.g., hippocampus or cortex) from the animal model of choice and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor-mediated currents, add picrotoxin (e.g., 100 µM) and a non-NMDA receptor antagonist like CNQX (e.g., 10 µM) to the perfusion solution.
-
Evoke NMDA receptor currents by puff application or bath application of NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM).
-
Record a stable baseline of NMDA receptor currents.
-
Apply this compound to the bath at the desired concentration (e.g., 10-100 µM) for a specific duration (e.g., 2-5 minutes).
-
During and after this compound application, continue to evoke and record NMDA receptor currents.
-
Wash out the this compound and monitor the recovery of the NMDA receptor current to baseline.
-
Analyze the amplitude, kinetics (rise and decay time), and charge transfer of the NMDA receptor currents before, during, and after this compound application.
Data Presentation:
| Parameter | Baseline (pre-trans-ACPD) | During this compound Application | Post-trans-ACPD (Washout) |
| NMDA Current Amplitude (pA) | |||
| Rise Time (ms) | |||
| Decay Time Constant (ms) | |||
| Charge Transfer (pC) |
Caption: Example data table for whole-cell patch-clamp experiments.
Experimental Workflow:
Caption: Workflow for patch-clamp experiments.
Protocol 2: Fura-2 AM Calcium Imaging of NMDA Receptor Activity Modulated by this compound
This protocol allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) resulting from NMDA receptor activation and its modulation by this compound.
Materials:
-
Fluorescence microscope equipped with a ratiometric imaging system and appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Cultured neurons or acute brain slices.
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or aCSF.
-
NMDA
-
Glycine
-
This compound
Procedure:
-
Cell Loading:
-
For cultured neurons, incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
For brain slices, a similar loading protocol can be used, though optimization may be required.
-
-
De-esterification: Wash the cells/slices with fresh HBSS or aCSF and allow for de-esterification for at least 30 minutes at room temperature to trap the Fura-2 dye inside the cells.
-
Imaging:
-
Mount the coverslip or slice in the imaging chamber and perfuse with HBSS or aCSF.
-
Acquire baseline ratiometric images by alternating excitation at 340 nm and 380 nm.
-
-
Stimulation:
-
Apply NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to elicit a calcium response.
-
After the response returns to baseline, apply this compound (e.g., 10-100 µM) for a defined period.
-
Re-apply NMDA and glycine in the presence of this compound to observe the modulated calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Quantify the peak amplitude, duration, and area under the curve of the calcium transients before and after this compound application.
-
Data Presentation:
| Condition | Peak F340/F380 Ratio | Duration of Ca2+ Transient (s) | Area Under the Curve |
| NMDA + Glycine (Control) | |||
| NMDA + Glycine + this compound |
Caption: Example data table for Fura-2 calcium imaging experiments.
Experimental Workflow:
Caption: Workflow for calcium imaging experiments.
Protocol 3: Western Blot Analysis of NMDA Receptor Subunit Phosphorylation
This protocol is used to detect changes in the phosphorylation state of specific NMDA receptor subunits (e.g., NR1, NR2B) following treatment with this compound.
Materials:
-
Cultured neurons or tissue homogenates from treated animals.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-specific antibody for the NMDA receptor subunit of interest (e.g., anti-phospho-NR2B at a specific site).
-
Total antibody for the same NMDA receptor subunit (for normalization).
-
Antibody for a loading control (e.g., β-actin or GAPDH).
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Sample Preparation:
-
Treat cultured neurons or animals with vehicle or this compound for the desired time.
-
Lyse the cells or homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total NMDA receptor subunit antibody and then the loading control antibody, or run parallel gels for each antibody.
-
Quantify the band intensities and normalize the phosphorylated protein level to the total protein level and the loading control.
-
Data Presentation:
| Treatment | Phospho-NR2B / Total NR2B Ratio |
| Vehicle Control | |
| This compound |
Caption: Example data table for Western blot analysis.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Signaling Pathways of this compound-Mediated NMDA Receptor Modulation
The following diagrams illustrate the known signaling cascades initiated by this compound binding to mGluR1 and mGluR5, ultimately leading to the modulation of NMDA receptor function.
Caption: G-protein independent mGluR1 signaling to NMDA receptors.
Caption: G-protein dependent mGluR5 signaling to NMDA receptors.
Conclusion
This compound serves as an invaluable tool for probing the intricate relationship between metabotropic and ionotropic glutamate receptors. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound to unravel the signaling mechanisms that govern NMDA receptor function. A thorough understanding of these pathways is crucial for advancing our knowledge of synaptic physiology and for the development of targeted therapies for a host of neurological and psychiatric conditions.
Application Notes and Protocols for trans-ACPD Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research. It is active at both group I and group II mGluRs, making it a valuable tool for studying glutamatergic signaling pathways implicated in various physiological and pathological processes.[1] Ensuring the stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of this compound's stability characteristics in solution at room temperature, detailed protocols for stability assessment, and a summary of its signaling pathways.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is slightly soluble in water and soluble in DMSO.[2] For aqueous solutions, gentle warming can aid dissolution.[1][3] It is also soluble in 1eq. NaOH.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][3] |
| Purity | ≥99% (HPLC) | [1][3] |
| Storage (Solid) | Room Temperature or -20°C | [1][2][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [2] |
Stability of this compound in Solution
While specific quantitative data on the degradation kinetics of this compound in various solutions at room temperature is not extensively published, general guidelines from suppliers suggest that for in vivo experiments, solutions should be prepared fresh on the same day of use.[4] Stock solutions are typically stored at -20°C for up to one year or -80°C for up to two years to prevent degradation.[4]
Factors that can influence the stability of small molecules like this compound in solution include pH, solvent composition, light exposure, and temperature.[5][6] Alkaline conditions, in particular, have been shown to accelerate the degradation of other small molecules.[5]
Illustrative Stability Data at Room Temperature (25°C)
The following table presents hypothetical stability data for a 1 mM this compound solution under various conditions to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is intended to serve as a template for researchers conducting their own stability studies.
| Solvent/Buffer (pH) | Time (hours) | Remaining this compound (%) | Degradation Products Detected |
| Deionized Water | 0 | 100 | None |
| 24 | 98.5 | Minor peak at RRT 0.8 | |
| 48 | 96.2 | Increased peak at RRT 0.8 | |
| 72 | 94.0 | Increased peak at RRT 0.8 | |
| PBS (pH 7.4) | 0 | 100 | None |
| 24 | 97.8 | Minor peak at RRT 0.8 | |
| 48 | 95.1 | Increased peak at RRT 0.8 | |
| 72 | 92.5 | Increased peak at RRT 0.8 | |
| 0.1 M HCl (pH 1) | 0 | 100 | None |
| 24 | 99.2 | None | |
| 48 | 98.5 | None | |
| 72 | 97.8 | None | |
| 0.1 M NaOH (pH 13) | 0 | 100 | None |
| 24 | 85.3 | Major peak at RRT 0.9 | |
| 48 | 72.1 | Increased peak at RRT 0.9 | |
| 72 | 60.4 | Increased peak at RRT 0.9 | |
| Deionized Water (Light Exposed) | 0 | 100 | None |
| 24 | 96.1 | Minor peak at RRT 0.85 | |
| 48 | 92.0 | Increased peak at RRT 0.85 | |
| 72 | 88.3 | Increased peak at RRT 0.85 |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., deionized water for a 5 mM solution, which may require gentle warming, or DMSO).[1][2][3]
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the aqueous solution to aid dissolution.[1][3]
-
For aqueous solutions intended for cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[4]
Protocol 2: Stability Assessment of this compound in Solution at Room Temperature
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its potential degradation products over time.[7]
Materials:
-
Prepared this compound solution (e.g., 1 mM in the desired buffer or solvent)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A suitable buffer system, for example, a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) formate.[8]
-
Reference standard of this compound
-
Environmental chamber or incubator set to 25°C
Procedure:
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent or buffer to be tested (e.g., deionized water, PBS pH 7.4).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration and purity of this compound. This serves as the baseline.
-
Incubation: Store the remaining solution in a sealed container at room temperature (25°C). If assessing photostability, expose a parallel sample to a controlled light source.[5]
-
Time-Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48, and 72 hours), withdraw an aliquot of the stored solution and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (as this compound lacks a strong chromophore, low UV may be necessary)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Signaling Pathways of this compound
This compound is a non-selective agonist of Group I and Group II metabotropic glutamate receptors.[1]
Group I mGluR Signaling
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/11 proteins.[2] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][4]
Group II mGluR Signaling
Group II mGluRs (mGluR2 and mGluR3) are commonly found on presynaptic terminals and are coupled to Gi/o proteins.[1][9] Their activation leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[3]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
References
- 1. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light | MDPI [mdpi.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent trans-ACPD Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental outcomes.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: My this compound solution appears to have low potency or is inactive. What are the common causes?
A1: Inconsistent potency of your this compound solution can stem from several factors related to its preparation and storage. Here are the key aspects to verify:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[1] Room temperature storage is suitable for shorter periods, but prolonged exposure can lead to degradation.
-
Incorrect Solubilization: this compound has limited solubility in water. Gentle warming can aid in dissolving it up to 5 mM.[2][3] For higher concentrations (up to 50 mM), using 1eq. NaOH is recommended.[2][3] Sonication can also help in dissolving the compound.[3]
-
Solution Instability: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use. If you are using an aqueous stock solution, it should be sterile-filtered (0.22 µm filter) before use.[4]
-
Batch-to-Batch Variability: The molecular weight of this compound can vary between batches due to hydration.[5] Always refer to the batch-specific molecular weight provided on the certificate of analysis when calculating concentrations for your stock solutions.[5]
Q2: I am observing high variability between replicate experiments. What could be the source of this inconsistency?
A2: High variability in experimental replicates can be frustrating. Beyond the compound itself, consider these potential sources of error:
-
Cell Culture Conditions: The response of cells to this compound can be influenced by their passage number, density, and overall health. Inconsistent cell culture practices can lead to significant variability in receptor expression and signaling pathway integrity.
-
Inconsistent Agonist Application: Ensure that the method and duration of this compound application are consistent across all experiments. For in vitro slice preparations, ensure adequate perfusion and equilibration times.
-
Assay-Specific Variability: The choice of experimental assay can introduce variability. For instance, in electrophysiology, electrode placement and seal resistance are critical. In fluorescence-based assays, dye loading and incubation times need to be precisely controlled.
Experimental Design and Interpretation
Q3: I am not observing the expected downstream signaling effects (e.g., changes in intracellular calcium or cAMP levels). Why might this be?
A3: this compound is an agonist for both Group I and Group II mGluRs, which couple to different signaling pathways.[2][5] The lack of an expected response could be due to:
-
Receptor Subtype Expression: The cell type or brain region you are studying may not express the mGluR subtype that couples to your signaling pathway of interest. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, leading to phospholipase C (PLC) activation and subsequent increases in intracellular calcium.[6] Group II (mGluR2 and mGluR3) and Group III mGluRs are coupled to Gi/Go proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[6]
-
Dose-Dependent Effects: The concentration of this compound can elicit different, and sometimes opposing, effects. For example, low doses of this compound have been shown to enhance certain neuronal responses, while high doses caused a transient increase in background activity but no change in the responsiveness of the cells.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental paradigm.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive over time. Consider using shorter application times or including washout periods in your experimental design.
Q4: I am seeing unexpected or off-target effects. Is this compound truly selective?
A4: While this compound is considered a selective agonist for metabotropic glutamate receptors, it is important to be aware of the following:
-
Racemic Mixture: (±)-trans-ACPD is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which are the active enantiomers.[2][5]
-
Interactions with other Receptors: Some studies suggest potential interactions between metabotropic and ionotropic glutamate receptors.[8] High concentrations of this compound have been reported to induce burst firing in neurons, which could suggest excessive activation or off-target effects.[8]
-
Experimental Controls: To confirm the specificity of the observed effects, it is essential to use appropriate antagonists, such as L-(+)-2-amino-3-phosphonopropionic acid (L-AP3), a metabotropic glutamate receptor antagonist.[9]
Quantitative Data Summary
Table 1: Potency (EC₅₀) of (±)-trans-ACPD at different mGluR Subtypes
| mGluR Subtype | EC₅₀ (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR3 | 40 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
| mGluR6 | 82 |
Data sourced from experiments in CHO cells expressing recombinant receptors.[1]
Experimental Protocols
A general protocol for preparing a this compound stock solution is provided below. Always refer to the manufacturer's specific instructions for your product lot.
Protocol: Preparation of a 100 mM (±)-trans-ACPD Stock Solution in NaOH
-
Determine Batch-Specific Molecular Weight: Locate the molecular weight on the vial or Certificate of Analysis. For this example, we will use a molecular weight of 173.17 g/mol .
-
Weigh the Compound: Accurately weigh out 1.73 mg of (±)-trans-ACPD powder.
-
Prepare 1N NaOH: Prepare a 1N solution of sodium hydroxide.
-
Dissolve the Compound: Add 100 µL of 1N NaOH to the weighed this compound. Vortex or sonicate gently until the solid is completely dissolved.
-
Store the Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Visual Guides
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting Logic
Caption: A troubleshooting decision tree.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: trans-ACPD Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected depolarization during experiments involving the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD.
Frequently Asked Questions (FAQs)
Q1: My protocol suggested this compound should cause hyperpolarization or a modulatory effect, but I am observing a strong depolarization. Why is this happening?
A1: While this compound can mediate hyperpolarizing effects in specific neuronal populations (e.g., basolateral amygdala neurons), it more commonly induces depolarization, particularly through the activation of Group I metabotropic glutamate receptors (mGluRs).[1][2][3] This is a known and documented effect in various experimental models, including rat dorsolateral septal nucleus neurons and thalamocortical relay neurons.[4][5] The expectation of hyperpolarization might be specific to the brain region or cell type you are studying, and the observed depolarization could be the predominant physiological response in your system.
Q2: What is the underlying mechanism of this compound-induced depolarization?
A2: The depolarization is primarily mediated by the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/G11 signaling pathway.[1][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] These second messengers can then modulate various ion channels, leading to a net inward current and membrane depolarization.[7] Mechanisms reported include the closure of potassium (K+) channels and the activation of a small inward current associated with an increase in membrane conductance.[7][8]
Q3: Could the observed depolarization be an artifact or off-target effect?
A3: While less common, off-target effects or experimental artifacts should be considered. High concentrations of this compound could potentially lead to excitotoxicity or interact with other receptors.[4] Additionally, the composition of your recording solutions, particularly ion concentrations, can influence the reversal potential of conductances activated by this compound. It is also worth noting that this compound is a racemic mixture; the individual isomers may have different activities that could contribute to the overall effect.
Q4: Can this compound interact with ionotropic glutamate receptors?
A4: Studies suggest potential interactions between metabotropic and ionotropic glutamate receptors.[4] For instance, the activation of mGluRs can modulate the function of NMDA and AMPA receptors.[9][10] While this compound is considered a selective mGluR agonist, it's crucial to ensure that the observed depolarization is not due to an indirect activation or potentiation of ionotropic receptors. This can be tested by applying this compound in the presence of ionotropic receptor antagonists.[7]
Troubleshooting Guide
If you are observing unexpected depolarization with this compound, follow these steps to diagnose the issue:
Step 1: Verify Experimental Parameters
-
Concentration: High concentrations of this compound can lead to excessive activation and potentially non-specific effects.[4] Confirm that you are using a concentration within the recommended range for your specific receptor of interest.
-
Agonist Purity and Specificity: Ensure the purity and correct isomeric composition of your this compound stock. (±)-trans-ACPD is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[11]
-
Control for Ionotropic Receptor Activation: To rule out indirect effects on ionotropic glutamate receptors, co-apply this compound with antagonists for NMDA and AMPA/kainate receptors, such as DL-AP5 and CNQX, respectively.[7]
Step 2: Characterize the Depolarizing Response
-
Pharmacological Blockade: Attempt to block the depolarization with a known mGluR antagonist, such as L-AP3.[7] Note that some studies have reported a lack of antagonism by L-AP3 for certain this compound effects.[12]
-
Investigate Downstream Signaling: If possible, use inhibitors of the Gq/PLC pathway to see if the depolarization is attenuated.
-
Ionic Basis of the Current: Perform voltage-clamp experiments to characterize the current-voltage (I-V) relationship of the response. This can help identify the ions carrying the depolarizing current. For example, an inward current attenuated by the substitution of external Na+ suggests the involvement of a sodium conductance.[7]
Step 3: Review Cell and Tissue-Specific Responses
-
Literature Review: Conduct a thorough literature search for studies using this compound in the same brain region or cell type. The response to mGluR activation is highly dependent on the specific receptor subtypes and downstream effectors present in the cell.
-
Receptor Expression Profile: If available, check the mGluR expression profile of your system. High expression of Group I mGluRs would be consistent with a depolarizing response.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| EC50 of (±)-trans-ACPD | 2 µM | mGluR2 | [11] |
| 15 µM | mGluR1 | [11] | |
| 23 µM | mGluR5 | [11] | |
| ~800 µM | mGluR4 | [11] | |
| Effective Concentration Range | 10 - 200 µM | Rat Neocortical Slices | [12] |
| ≤ 100 µM | Cultured Mouse Purkinje Neurons | [7] | |
| Reported Depolarization Amplitude | 11 ± 2 mV (at 50 µM) | Gαq/Gα11-/- TC Neurons | [5] |
| 23 ± 1 mV (at 50 µM) | Gα11-/- TC Neurons | [5] | |
| Reported Intracellular Ca2+ Increase | 200 - 600 nM | Cultured Mouse Purkinje Neurons | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Characterize this compound Induced Currents
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard protocol. Ensure slice viability by using appropriate dissection and slicing solutions (e.g., NMDG-based aCSF).[13]
-
Recording Setup: Use a standard patch-clamp rig with a microscope, micromanipulator, amplifier, and digitizer.[14] Use a Faraday cage to minimize electrical noise.[14]
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Compose aCSF with appropriate ionic concentrations and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Use a potassium-gluconate-based internal solution for recording membrane potential or a cesium-based solution for voltage-clamp experiments to block potassium currents.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration from a healthy neuron.[15]
-
Record a stable baseline membrane potential or holding current for several minutes.
-
Bath-apply this compound at the desired concentration.
-
To test for the involvement of ionotropic receptors, pre-incubate the slice with NMDA (e.g., DL-AP5) and AMPA/kainate (e.g., CNQX) receptor antagonists before applying this compound.[7]
-
To confirm the response is mediated by mGluRs, attempt to wash out the this compound and then apply an mGluR antagonist (e.g., L-AP3) before a second application of this compound.[7]
-
-
Data Analysis: Measure the change in membrane potential or holding current in response to this compound application. Construct a current-voltage (I-V) plot by applying voltage steps before and during agonist application to determine the reversal potential of the induced current.
Signaling Pathway Diagrams
Caption: Canonical signaling pathway of this compound via Group I mGluRs.
Caption: Troubleshooting workflow for unexpected depolarization by this compound.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 12. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
addressing trans-ACPD solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-ACPD. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure successful preparation and application of trans-ACPD in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: (±)-trans-ACPD is soluble in water and its solubility can be enhanced with gentle warming. For higher concentrations, it is soluble in dilute aqueous bases like 1 equivalent of sodium hydroxide (B78521) (NaOH).
Q2: I am seeing precipitation when I add my this compound stock solution to my experimental buffer. What is causing this?
A2: Precipitation upon dilution can occur for several reasons. The most common is a significant pH shift between your stock solution and the experimental buffer. This compound is more soluble in slightly basic solutions. If you have a high-concentration stock prepared in a basic solution (e.g., NaOH) and add it to a neutral or slightly acidic buffer, the pH drop can cause the compound to crash out of solution. Another reason could be that the final concentration in the buffer exceeds its solubility limit under those specific buffer conditions (e.g., temperature, presence of other salts).
Q3: What is the recommended solvent for making a high-concentration stock solution of this compound?
A3: For a high-concentration stock solution, using 1 equivalent of NaOH is recommended. This allows for concentrations up to 50 mM (8.66 mg/mL). For lower concentration stocks, sterile water can be used, with solubility up to approximately 28.8 mM (5 mg/mL), which may require gentle warming.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be influenced by pH and temperature.[2] It is generally more stable in acidic to neutral pH conditions.[2] In alkaline solutions (pH > 6.8), degradation may increase.[2] For long experiments, it is crucial to consider the pH of your experimental buffer to ensure the compound's stability.
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving in Water
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | The maximum solubility in water is approximately 5 mg/mL. Ensure you are not exceeding this concentration. |
| Temperature is too low. | Gentle warming of the solution can aid in dissolution. Use a water bath set to 30-40°C and vortex periodically. |
| Impure water. | Ensure you are using high-purity, sterile water (e.g., Milli-Q or equivalent). |
Issue 2: Precipitation Occurs When Diluting Stock into Experimental Buffer (e.g., PBS, aCSF)
| Possible Cause | Troubleshooting Step |
| pH shock from basic stock. | Prepare the stock solution in a solvent with a pH closer to your final buffer. If a high concentration is not needed, a water stock is preferable to an NaOH stock. Alternatively, perform a serial dilution, first into a small volume of buffer, to gradually lower the pH. |
| Buffer composition. | Some buffers, particularly those with high concentrations of phosphate (B84403) or bicarbonate, can interact with the compound, especially at lower temperatures.[3] Prepare a small test batch to check for compatibility before making a large volume. |
| Final concentration is too high. | Verify that the final concentration in your experimental buffer does not exceed the solubility limit at that specific pH and temperature. |
| Temperature of the buffer. | Ensure your experimental buffer is at room temperature or the intended experimental temperature before adding the this compound stock. Cold buffers can reduce solubility. |
Data Presentation
Table 1: Solubility of (±)-trans-ACPD
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | Gentle warming may be required. |
| 1 eq. NaOH | 8.66 | 50 | Suitable for high-concentration stock solutions. |
Data is based on a molecular weight of 173.17 g/mol . The actual molecular weight may vary between batches.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in 1 eq. NaOH
Materials:
-
(±)-trans-ACPD powder
-
1 N NaOH solution
-
Sterile, high-purity water
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass of this compound for your desired volume of 50 mM stock solution (e.g., for 1 mL, you will need 8.66 mg, assuming a molecular weight of 173.17 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a 1 equivalent NaOH solution. For a 50 mM this compound solution, you will need a 50 mM NaOH solution. This can be prepared by diluting a 1 N NaOH stock.
-
Add the calculated volume of 1 eq. NaOH to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it will be used in cell culture applications.[1]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
50 mM this compound stock solution (from Protocol 1)
-
Sterile tubes
Methodology:
-
Thaw a single-use aliquot of the 50 mM this compound stock solution.
-
Ensure the aCSF is at the desired experimental temperature and its pH has been stabilized (typically by bubbling with 95% O₂ / 5% CO₂ to a pH of ~7.4).[4]
-
Perform a serial dilution to prepare the final 100 µM working solution. For example, to make 10 mL of 100 µM solution:
-
First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of aCSF to make a 1 mM solution.
-
Then, add 1 mL of the 1 mM intermediate solution to 9 mL of aCSF to achieve the final 100 µM concentration.
-
-
Vortex gently to mix.
-
Use the working solution immediately or as required by your experimental timeline. Note that the stability in the buffer may be time-limited.
Mandatory Visualizations
Signaling Pathways of this compound
This compound is an agonist for both Group I and Group II metabotropic glutamate receptors (mGluRs). The activation of these two groups of receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways activated by this compound via Group I and Group II mGluRs.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. alzet.com [alzet.com]
- 6. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing trans-ACPD Experiments and Minimizing Off-Target Effects
Welcome to the technical support center for researchers utilizing trans-ACPD in their experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you obtain reliable and reproducible results while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and is active at both Group I and Group II mGluRs. Its primary mechanism of action involves binding to these G-protein coupled receptors, leading to the activation of downstream signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, which activate phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP3) production and subsequent intracellular calcium mobilization. Group II mGluRs (mGluR2 and mGluR3) are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
Q2: What are the known on-target effects of this compound?
A2: The on-target effects of this compound are mediated by the activation of mGluRs and vary depending on the specific receptor subtypes present in the experimental system. Common on-target effects include:
-
Increased intracellular calcium: Activation of Group I mGluRs leads to the release of calcium from intracellular stores.
-
Modulation of synaptic transmission: this compound can reduce the amplitude of synaptic responses in various brain regions, including the hippocampus.
-
Changes in membrane potential: Depending on the cell type and the mGluR subtypes expressed, this compound can cause either depolarization or hyperpolarization. For instance, in approximately 78% of neurons in the basolateral amygdala, this compound induces hyperpolarization.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is considered selective for mGluRs, high concentrations may lead to off-target effects or non-specific responses. Excessive activation of mGluRs by high concentrations of this compound can induce cellular toxicity and epileptiform activity. It is crucial to use the lowest effective concentration to minimize these risks. While comprehensive public screening data against a wide panel of receptors is limited, studies have shown that the effects of this compound are not blocked by antagonists of ionotropic glutamate receptors (NMDA and AMPA/kainate receptors), GABAB receptors, or acetylcholine (B1216132) receptors, suggesting good selectivity against these specific targets.[1]
Q4: How should I prepare and store this compound?
A4: Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: this compound is soluble in water with gentle warming (up to 5 mM) and in 1 M NaOH (up to 50 mM).
-
Storage: Store the solid compound at room temperature. For stock solutions, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no response to this compound | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect concentration: Calculation error or use of a concentration below the effective range for the specific cell type. 3. Low mGluR expression: The experimental model may have low or no expression of the target mGluRs. 4. Cell health: Poor cell viability can lead to diminished or absent responses. | 1. Prepare fresh stock solutions of this compound. Aliquot and store at -20°C. 2. Verify calculations and perform a dose-response curve to determine the optimal concentration. Refer to the EC50 values in Table 1 as a starting point. 3. Confirm mGluR expression using techniques like qPCR, Western blot, or immunocytochemistry. 4. Assess cell viability using a standard assay (e.g., Trypan Blue or a commercial viability kit). Ensure optimal culture conditions. |
| High background signal or apparent off-target effects | 1. Concentration too high: Using a concentration of this compound that is well above the EC50 for the target mGluR can lead to activation of lower-affinity sites or non-specific effects. 2. Contamination of stock solution: Bacterial or fungal contamination can cause non-specific cellular responses. 3. Interaction with other receptors: Although selective, very high concentrations might interact with other receptors or ion channels. | 1. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. 2. Filter-sterilize stock solutions and always use aseptic techniques. 3. Use specific antagonists for suspected off-target receptors to see if the unwanted effect is blocked. For example, use NMDA or AMPA receptor antagonists if excitotoxicity is suspected. |
| Variability between experiments | 1. Inconsistent cell passage number or density: Cellular responses can change with increasing passage number and at different confluencies. 2. Slight variations in experimental conditions: Minor differences in temperature, pH, or incubation times can affect results. 3. Inconsistent preparation of reagents: Variations in the preparation of buffers and media. | 1. Use cells within a consistent and narrow range of passage numbers. Seed cells at a consistent density for all experiments. 2. Standardize all experimental parameters and document them meticulously. 3. Prepare large batches of reagents where possible to ensure consistency across multiple experiments. |
Quantitative Data Summary
Table 1: EC50 Values of this compound for mGluR Subtypes
| mGluR Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
Data compiled from supplier information. Note that these values are typically determined in recombinant expression systems and may vary in different native tissues or cell lines.
Key Experimental Protocols
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium mobilization following the application of this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing Group I mGluRs
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Imaging: a. Mount the dish on the microscope stage and allow the cells to equilibrate for 5-10 minutes. b. Begin recording baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm. c. After establishing a stable baseline, add the desired concentration of this compound to the dish. d. Continue recording the fluorescence ratio to observe the change in intracellular calcium concentration.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording changes in membrane potential or ionic currents in response to this compound using the whole-cell patch-clamp technique.
Materials:
-
Neurons or other excitable cells
-
External (extracellular) solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal (intracellular) solution for the patch pipette
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
This compound stock solution
Procedure:
-
Preparation: Prepare and oxygenate the external solution. Prepare the internal solution and filter it. Pull patch pipettes with a resistance of 3-7 MΩ.
-
Cell Visualization: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with the external solution. Identify a healthy-looking cell for recording.
-
Pipette Positioning: Lower the patch pipette filled with the internal solution into the bath and apply positive pressure.
-
Giga-seal Formation: Approach the target cell with the pipette. When the pipette touches the cell membrane, release the positive pressure to allow a high-resistance seal (GΩ seal) to form.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording: a. In current-clamp mode, record the resting membrane potential. After establishing a stable baseline, apply this compound via the perfusion system and record any changes in membrane potential. b. In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV) and record baseline currents. Apply this compound and record any induced currents.
-
Data Analysis: Analyze the recorded traces to quantify changes in membrane potential, firing frequency, or current amplitude and kinetics.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the potential cytotoxicity of high concentrations of this compound using a standard MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells and a positive control for cytotoxicity if available. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with no cells.
Visualizations
Caption: Group I mGluR signaling pathway activated by this compound.
Caption: Workflow for intracellular calcium imaging experiments.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Navigating trans-ACPD-Induced Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving trans-ACPD-induced receptor desensitization. All information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is particularly active at Group I and Group II mGlu receptors. It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.
Q2: What is receptor desensitization in the context of this compound?
Receptor desensitization is a process where the cellular response to this compound diminishes over time, despite the continuous presence of the agonist. This phenomenon is crucial for regulating the temporal properties of GPCR signaling.[1] The primary mechanisms involve the uncoupling of the receptor from its G protein and the subsequent internalization of the receptor from the cell surface.
Q3: What are the key molecular players in this compound-induced mGluR desensitization?
The desensitization of mGluRs is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[1] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder G protein coupling and can act as scaffolding proteins to initiate receptor internalization.[1]
Q4: Do all mGluR subtypes desensitize to the same extent in response to this compound?
No, different mGluR subtypes exhibit distinct desensitization and internalization profiles. For instance, mGluR3 undergoes robust glutamate-dependent rapid desensitization and internalization, whereas mGluR2 is notably resistant to these processes.[1][2] Group I mGluRs (mGluR1 and mGluR5) and some Group III mGluRs (mGluR7 and mGluR8) also undergo agonist-induced internalization, although the extent and molecular mechanisms can vary.[1][2]
Troubleshooting Guides
Issue 1: No discernible response to this compound application.
-
Question: I am applying this compound to my cells expressing a specific mGluR subtype, but I am not observing any functional response (e.g., no calcium mobilization for Group I mGluRs, no change in cAMP levels for Group II mGluRs). What could be the problem?
-
Answer: Several factors could contribute to a lack of response. Follow this troubleshooting workflow:
Troubleshooting workflow for no response to this compound. -
1. Verify Cell Viability and Receptor Expression:
-
Cell Health: Ensure your cells are healthy and not overly confluent. Unhealthy cells may not respond appropriately.
-
Receptor Expression: Confirm that the mGluR subtype you are studying is expressed on the cell surface. Use techniques like immunofluorescence or cell surface ELISA to verify expression levels. Some mutations can impair surface expression.
-
-
2. Confirm this compound Integrity and Concentration:
-
Agonist Quality: Ensure the this compound is not degraded. Prepare fresh stock solutions and store them properly.
-
Concentration: Verify that you are using an appropriate concentration of this compound to activate the specific mGluR subtype. Refer to the quantitative data tables below for EC50 values.
-
-
3. Validate Assay Sensitivity and Readout:
-
Assay Controls: Include positive controls in your experiment. For example, use a different known agonist for your receptor or a different GPCR system that is known to work in your hands.
-
Readout System: Ensure your detection system is functioning correctly (e.g., your calcium indicator is properly loaded and responsive, your cAMP assay reagents are active).
-
-
4. Consider Receptor-Specific Characteristics:
-
G Protein Coupling: Confirm that the cell line you are using expresses the appropriate G proteins (Gq/11 for Group I, Gi/o for Group II) for your mGluR subtype to couple to.
-
Receptor Splice Variants: Be aware that different splice variants of the same mGluR can have different signaling properties.
-
-
Issue 2: The response to this compound desensitizes too rapidly.
-
Question: My initial response to this compound is strong, but it diminishes very quickly, preventing me from making stable measurements. How can I mitigate this rapid desensitization?
-
Answer: Rapid desensitization is an inherent property of some mGluRs, particularly mGluR3.[1][2] Here are some strategies to address this:
-
Lower Agonist Concentration: Use a lower concentration of this compound. While this may result in a smaller initial response, it can sometimes lead to a more sustained signal by reducing the rate of desensitization.
-
Pharmacological Inhibition of Desensitization Machinery:
-
GRK Inhibitors: Pre-incubate your cells with a GRK2/3 inhibitor (e.g., compound 101) to reduce receptor phosphorylation and subsequent desensitization.[1]
-
PKC Inhibitors: For Group I mGluRs, desensitization can be mediated by Protein Kinase C (PKC).[3][4] Using a PKC inhibitor may prolong the signal.
-
-
Use Intermittent Agonist Application: Instead of continuous application, use brief pulses of this compound to allow for some receptor resensitization between applications. The rate of recovery from desensitization can be on the order of minutes.
-
Genetic Approaches: If working with a heterologous expression system, you can use site-directed mutagenesis to alter phosphorylation sites in the C-terminal tail of the receptor, which may reduce desensitization. Alternatively, using cells with knockout of GRKs or β-arrestins can be informative.[1]
-
Issue 3: High background signal or constitutive receptor activity.
-
Question: I am observing a high baseline signal in my assay even before adding this compound. What could be causing this?
-
Answer: High background can be due to constitutive activity of the receptor or issues with the assay itself.
-
Constitutive Activity: Some mGluR subtypes can exhibit agonist-independent (constitutive) activity, especially when overexpressed.
-
Reduce Receptor Expression: Titrate down the amount of plasmid used for transfection to achieve lower, more physiological expression levels.
-
Use an Inverse Agonist: If available for your specific mGluR subtype, an inverse agonist can be used to reduce basal signaling.
-
-
Assay-Related Issues:
-
Autofluorescence: If using a fluorescence-based assay, check for autofluorescence from your compounds or the cells themselves.
-
Non-specific Binding: In radioligand binding assays, high non-specific binding can be an issue. Optimize your washing steps and include appropriate controls.
-
-
Quantitative Data Summary
Table 1: Potency (EC50) of this compound at different mGluR Subtypes
| mGluR Subtype | EC50 (μM) | G Protein Coupling | Reference |
| mGluR1 | 15 | Gq/11 | --INVALID-LINK-- |
| mGluR2 | 2 | Gi/o | --INVALID-LINK-- |
| mGluR5 | 23 | Gq/11 | --INVALID-LINK-- |
| mGluR4 | ~800 | Gi/o | --INVALID-LINK-- |
Table 2: Agonist-Induced Internalization of mGluR Subtypes
| mGluR Subtype | Agonist-Induced Internalization | Approximate % Reduction in Surface Receptor | Key Regulatory Proteins | Reference |
| mGluR1 | Yes (β-arrestin independent) | ~10% | GRK | [1][2] |
| mGluR2 | No | No significant reduction | - | [1][2] |
| mGluR3 | Yes | ~40% | GRK, β-arrestin | [1][2] |
| mGluR4 | No (constitutive internalization) | No agonist-induced reduction | β-arrestin independent | [1] |
| mGluR5 | Yes (β-arrestin independent) | ~10% | GRK | [1][2] |
| mGluR7 | Yes | ~25% | GRK, β-arrestin | [1][2] |
| mGluR8 | Yes | ~25% | GRK, β-arrestin | [1][2] |
Experimental Protocols
Protocol 1: Measuring mGluR Internalization via Live-Cell Confocal Microscopy
This protocol describes a method to visualize and quantify the internalization of fluorescently tagged mGluRs in response to this compound.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) on glass-bottom dishes suitable for confocal microscopy.
-
Transfect cells with a plasmid encoding an N-terminally SNAP-tagged or GFP-tagged mGluR subtype of interest.
-
-
Labeling of Surface Receptors (for SNAP-tag):
-
24-48 hours post-transfection, wash the cells with imaging buffer (e.g., HBSS).
-
Incubate the cells with a membrane-impermeable fluorescent substrate for the SNAP-tag (e.g., BG-Alexa Fluor 546) in imaging buffer for 30 minutes at 37°C.
-
Wash the cells three times with imaging buffer to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Acquire baseline images of the cells, focusing on the membrane fluorescence.
-
-
Agonist Stimulation:
-
Carefully add a pre-warmed solution of this compound to the dish to achieve the desired final concentration.
-
Immediately begin time-lapse imaging, acquiring images every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Quantify the fluorescence intensity at the plasma membrane and in the intracellular compartments over time using image analysis software (e.g., ImageJ/Fiji).
-
A decrease in membrane fluorescence and an increase in intracellular puncta are indicative of receptor internalization.
-
Calculate the percentage of internalization by comparing the membrane fluorescence before and after agonist application.
-
Protocol 2: Electrophysiological Recording of mGluR-Mediated Currents
This protocol outlines the whole-cell patch-clamp technique to measure ion channel activity modulated by mGluRs (e.g., GIRK channels coupled to Group II mGluRs).
-
Cell Preparation:
-
Use cells (e.g., HEK293T) co-transfected with the mGluR of interest and the relevant ion channel (e.g., GIRK1/2). Include a fluorescent marker like GFP to identify transfected cells.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 3 Na2ATP, 0.2 Na2GTP, 5 EGTA, 3 MgCl2 (pH 7.2 with KOH).[1]
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a transfected cell.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the inward current mediated by the activation of GIRK channels.
-
-
Measuring Desensitization:
-
Continue the perfusion of this compound for an extended period (e.g., 1-5 minutes) and monitor the decay of the inward current. The rate and extent of this decay represent the desensitization of the receptor-channel coupling.
-
-
Data Analysis:
-
Measure the peak current amplitude and the steady-state current at the end of the agonist application.
-
The percentage of desensitization can be calculated as: ((Peak Current - Steady-State Current) / Peak Current) * 100.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of protein kinase C phosphorylation in rapid desensitization of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid desensitization of the metabotropic glutamate receptor that facilitates glutamate release in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Reliability of trans-ACPD Solutions
For researchers, scientists, and drug development professionals utilizing (trans)-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD), ensuring the stability and consistent performance of experimental solutions is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding the preparation, storage, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has limited solubility in water. For a stock solution, dissolving it in an aqueous solution of 1 equivalent of sodium hydroxide (B78521) (NaOH) can achieve a concentration of up to 50 mM. Gentle warming can aid in the dissolution in water for lower concentrations (around 5 mM). For some applications, Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent. Always refer to the manufacturer's datasheet for specific solubility information.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: To maximize stability, it is recommended to aliquot the stock solution into single-use volumes and store them in tightly sealed vials. For long-term storage, -20°C is suitable for up to one year, while -80°C can preserve the solution for up to two years.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: How long is a diluted working solution of this compound stable?
A3: It is highly recommended to prepare fresh working solutions from your frozen stock on the day of the experiment. The stability of diluted aqueous solutions at room temperature can be limited, and prolonged storage may lead to a decrease in potency. For in vivo experiments in particular, freshly prepared solutions are crucial for obtaining reliable results.[1]
Q4: Can I expect batch-to-batch variability with this compound?
A4: As with many chemical compounds, there can be some variability between different manufacturing batches. This can be due to differences in purity or the presence of isomers. It is good practice to perform a concentration-response curve or a standard validation experiment with each new batch to ensure consistent results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Precipitation of this compound in working solution.
-
Possible Cause: The concentration of this compound in your working solution may exceed its solubility in the chosen buffer, especially at physiological pH.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your final working solution is compatible with this compound solubility. A slightly alkaline pH may be necessary if you are not using a co-solvent.
-
Use a Co-solvent: If compatible with your experimental setup, consider using a small percentage of a co-solvent like DMSO in your final working solution.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Fresh Preparation: Prepare the working solution immediately before use to minimize the time for precipitation to occur.
-
Issue 2: Inconsistent or weaker than expected physiological responses.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use a fresh aliquot of your stock solution to prepare your working solution on the day of the experiment.
-
Verify Storage Conditions: Ensure that your stock solutions have been stored correctly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.
-
Protect from Light: While there is no specific data on light sensitivity, it is good practice to protect solutions from prolonged exposure to direct light.
-
-
-
Possible Cause 2: Issues with the experimental preparation.
-
Troubleshooting Steps:
-
Verify Agonist Concentration: Double-check your dilution calculations to ensure the final concentration of this compound is correct.
-
Check for Antagonists: Ensure that no antagonists of metabotropic glutamate (B1630785) receptors are present in your experimental solutions unless intended.
-
Assess Tissue/Cell Health: Inconsistent responses can be a sign of deteriorating health of the cells or tissue slice. Monitor the baseline health of your preparation throughout the experiment.
-
-
Issue 3: Baseline drift or changes in recording stability during electrophysiology experiments.
-
Possible Cause: While not specific to this compound, baseline drift is a common issue in electrophysiology. It can be caused by changes in seal resistance, junction potentials, or the overall health of the patched cell.
-
Troubleshooting Steps:
-
Monitor Seal Resistance: Continuously monitor the seal resistance during the recording. A decrease in seal resistance can lead to a drifting baseline.
-
Correct for Junction Potential: Ensure that the liquid junction potential between your pipette solution and the bath solution is corrected before forming a seal.
-
Stable Perfusion: Maintain a stable and consistent flow rate of your perfusion solution to avoid mechanical or temperature-induced artifacts.
-
Cell Health: A drifting baseline can be an early indicator of a dying cell. If the drift is persistent and cannot be corrected, it is best to obtain a new recording.
-
Quantitative Data Summary
| Storage Condition | Stock Solution Stability | Working Solution Recommendation |
| -80°C | Up to 2 years[1] | Prepare fresh daily |
| -20°C | Up to 1 year[1] | Prepare fresh daily |
| Room Temperature | Not recommended for storage | Use immediately |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in 1eq. NaOH
-
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For example, for 1 mL of a 50 mM solution (MW: 173.17 g/mol ), you would need 8.66 mg.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add a volume of 1 M NaOH equivalent to the molar amount of this compound. For 8.66 mg (0.05 mmol), add 50 µL of 1 M NaOH.
-
Vortex briefly to mix.
-
Add sterile water to bring the final volume to 1 mL.
-
Vortex until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Electrophysiology
-
Materials:
-
Frozen aliquot of this compound stock solution
-
Artificial cerebrospinal fluid (aCSF) or desired recording buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your recording buffer to achieve the desired final concentration. For example, to make a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Use the freshly prepared working solution for your experiment on the same day. Discard any unused working solution.
-
Visualizations
Signaling Pathway of this compound via Group I mGluRs
Caption: Signaling cascade initiated by this compound binding to Group I metabotropic glutamate receptors.
Experimental Workflow for Preparing and Using this compound Solutions
Caption: Recommended workflow for the preparation and use of this compound solutions in experiments.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Troubleshooting trans-ACPD Insensitivity in Cell Lines
This guide provides troubleshooting steps and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe a lack of effect after applying trans-ACPD to their cell line.
Frequently Asked Questions (FAQs)
Q1: I've applied this compound to my cells, but I'm not seeing any effect. What are the most common reasons for this?
A1: A lack of response to this compound is a common issue that can typically be traced to one of three areas: the cell line itself, the experimental protocol, or the compound's integrity.
-
Cell Line-Specific Issues: The most frequent cause is that the cell line does not express the target receptors for this compound, which are primarily Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs).[1] It's also possible that the receptor expression level is too low to produce a detectable signal, or the downstream signaling pathways are incomplete or non-functional in that specific cell line.
-
Experimental Protocol Flaws: The assay you are using may not be appropriate for the specific mGluR subtype you are targeting. For instance, Group I mGluRs are typically linked to calcium mobilization, while Group II mGluRs are linked to changes in cAMP levels.[2] Additionally, issues like incorrect agonist concentration, receptor desensitization from overexposure, or interference from components in the cell culture medium can mask a real response.
-
Compound Integrity and Preparation: The this compound may have degraded due to improper storage, or it may not be fully solubilized in your experimental buffer, reducing its effective concentration.
The flowchart below outlines a logical progression for troubleshooting this issue.
Caption: General troubleshooting workflow for this compound experiments.
Q2: How does this compound work and what kind of cellular response should I expect?
A2: this compound is a selective agonist for metabotropic glutamate receptors, with activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) subtypes. The cellular response depends entirely on which group of receptors is expressed in your cell line, as they trigger different intracellular signaling cascades.[2]
-
Group I (mGluR1 & mGluR5): These receptors are coupled to the Gαq G-protein.[2] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[4][5] Therefore, a primary response to expect is a transient increase in intracellular calcium ([Ca2+]i).[6]
Caption: Group I mGluR (Gq-coupled) signaling pathway.
-
Group II (mGluR2 & mGluR3): These receptors are coupled to the Gαi/o G-protein.[2] Activation inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] This generally results in the suppression of neuronal excitability. The expected response is a reduction in intracellular cAMP levels.
Caption: Group II mGluR (Gi/o-coupled) signaling pathway.
Q3: What is the recommended concentration range for this compound?
A3: The effective concentration of this compound varies depending on the specific mGluR subtype. It is most potent at mGluR2. A dose-response experiment is highly recommended, typically covering a range from 1 µM to 200 µM, to determine the optimal concentration for your specific cell line and assay.[7]
| Receptor Subtype | Typical EC₅₀ Value (µM) | Primary Signaling Pathway |
| mGluR1 | 15 | Gαq (IP₃/Ca²⁺ increase) |
| mGluR2 | 2 | Gαi/o (cAMP decrease) |
| mGluR5 | 23 | Gαq (IP₃/Ca²⁺ increase) |
| mGluR4 | ~800 | Gαi/o (cAMP decrease) |
| Data summarized from TargetMol and R&D Systems.[1] |
Q4: How should I prepare and store this compound?
A4: Proper handling is crucial for maintaining the compound's activity.
-
Storage: Store the solid compound at room temperature.
-
Solubility: this compound is soluble to 5 mM in water with gentle warming and up to 50 mM in 1 equivalent of NaOH. For cell culture experiments, preparing a concentrated stock in an appropriate solvent (like 1eq. NaOH) and then diluting it into your assay buffer or media is recommended. Ensure the final concentration of the solvent does not affect the cells.
Q5: Which assays are best for detecting a response to this compound?
A5: The choice of assay must match the signaling pathway of the mGluR group you are investigating.
| mGluR Group | Coupled G-Protein | Primary Cellular Response | Recommended Assays |
| Group I (mGluR1, mGluR5) | Gαq | ↑ Intracellular Ca²⁺, ↑ IP₃/IP₁ | Calcium Imaging (e.g., with Fura-2 or Fluo-4)[4][6][8], IP₁/IP₃ Accumulation Assays[9][10] |
| Group II (mGluR2, mGluR3) | Gαi/o | ↓ cAMP | cAMP Assays (e.g., HTRF, ELISA) |
| Either Group | Gαq or Gαi/o | Modulation of ion channels | Electrophysiology (e.g., Patch-Clamp)[8][11][12] |
Troubleshooting Experimental Protocols
If you have confirmed your compound is active and your cell line expresses the target receptor, the issue may lie in the experimental protocol. Below are detailed methodologies for key assays.
Protocol 1: Calcium Imaging Assay for Group I mGluR Activation
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Methodology:
-
Cell Plating: Plate cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS). Pluronic F-127 (at ~0.02%) can be added to aid dye solubilization.
-
Remove the culture medium, wash cells once with the salt solution, and incubate them with the loading buffer for 30-60 minutes at 37°C.
-
-
De-esterification: Wash the cells 2-3 times with the salt solution to remove excess dye and allow 20-30 minutes at room temperature for the AM ester to be fully cleaved, trapping the dye inside the cells.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Add this compound (at the desired final concentration) and continue recording the fluorescence signal for 5-10 minutes. An increase in fluorescence intensity indicates a rise in [Ca²⁺]i.[6]
-
-
Data Analysis: Quantify the change in fluorescence over time (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay for Group I mGluR Activation
This assay provides a robust measure of Gq-coupled receptor activity. Because IP3 is very transient, measuring its more stable downstream metabolite, IP1, is a common and reliable alternative.[9][13] Commercial kits (e.g., HTRF-based) are widely available.
Methodology (based on a typical HTRF IP-One kit):
-
Cell Plating: Plate cells in a suitable microplate (e.g., white, 96-well or 384-well) and culture overnight.[9]
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer provided with the kit, which typically contains LiCl to prevent IP1 degradation.[14]
-
Add this compound at various concentrations to the appropriate wells. Include a negative control (buffer only) and a positive control if available.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis & Detection:
-
Lyse the cells by adding the detection reagents from the kit directly to the wells. These reagents usually include an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate for the specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
-
Measurement: Read the plate on a compatible HTRF plate reader, measuring the emission ratio at 665 nm and 620 nm.[9] The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Calculate the IP1 concentration based on a standard curve and plot the dose-response curve to determine EC₅₀.
Protocol 3: Verifying mGluR Expression by Western Blot
This protocol confirms whether the target receptor protein is present in your cell line.
Methodology:
-
Cell Lysis:
-
Wash a confluent plate of cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody specific for your mGluR of interest (e.g., anti-mGluR1 or anti-mGluR5) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A band at the correct molecular weight confirms the presence of the receptor. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: Experimental workflow for mGluR protein expression analysis.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. What are mGluR1 agonists and how do they work? [synapse.patsnap.com]
- 4. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
variability in trans-ACPD effects between different brain regions
Welcome to the Technical Support Center for trans-ACPD Experimentation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address the variability of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (this compound) effects across different brain regions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it primarily target?
A1: this compound is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is not specific to a single receptor subtype but is most active at Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[1] Its broad activity profile means that the observed physiological effect depends heavily on the specific mGluR subtypes expressed in the target brain region.
Q2: What is the canonical signaling pathway for Group I mGluRs activated by this compound?
A2: Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 G-proteins. Upon activation by an agonist like this compound, the G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This cascade can lead to various downstream effects, including the modulation of ion channels and gene expression.[2]
Q3: Why do the physiological effects of this compound vary so much between brain regions?
A3: The variability stems from several key factors:
-
Differential Receptor Distribution: The expression density of mGluR subtypes is not uniform throughout the brain. For example, the hippocampus has high expression of mGluR5, particularly in the CA1 subregion, while the cerebellum is rich in mGluR1α.[4][5][6] The substantia nigra also shows distinct patterns of mGluR1a and mGluR5 expression.[7]
-
Subcellular Localization: Group I mGluRs are typically located postsynaptically, often perisynaptically (at the edge of the synapse), while Group II and III receptors are often found presynaptically where they act as autoreceptors to inhibit neurotransmitter release.[4][7][8] The precise location dictates whether this compound modulates postsynaptic excitability or presynaptic release.
-
Coupling to Different Effectors: Depending on the neuronal type and its intracellular machinery, activated mGluRs can couple to different ion channels. In basolateral amygdala neurons, this compound causes hyperpolarization by activating a calcium-dependent potassium conductance.[9] In contrast, in many cortical and hippocampal neurons, it produces a slow depolarization by inhibiting K+ channels.[8]
Quantitative Data Summary
The potency of this compound varies significantly among the mGluR subtypes it targets. This pharmacological profile is fundamental to interpreting experimental results.
| Receptor Subtype | EC50 Value (μM) | Receptor Group | Primary Signaling Mechanism | Reference |
| mGluR2 | 2 | Group II | Negatively coupled to adenylyl cyclase | [1] |
| mGluR1 | 15 | Group I | Positively coupled to phospholipase C | [1] |
| mGluR5 | 23 | Group I | Positively coupled to phospholipase C | [1] |
| mGluR4 | ~800 | Group III | Negatively coupled to adenylyl cyclase | [1] |
Note: EC50 values can vary depending on the expression system and assay used.
In functional assays, the response can also be region-dependent. For instance, in the basolateral amygdala, approximately 78% of neurons exhibit a hyperpolarization in response to this compound application.[9]
Troubleshooting Guide
Q: I applied this compound to my brain slices, but I'm not observing any response. What are the common causes?
A: A lack of response can be due to several factors. Follow this systematic troubleshooting guide to identify the issue.
Q: My results with this compound are inconsistent, even when studying the same brain region. What could be causing this variability?
A: Intra-regional variability is a known challenge. Consider these factors:
-
Animal Age: The expression of mGluR subtypes changes significantly during postnatal development.[8] Experiments must be performed on a consistent and well-defined age group.
-
Slice Viability: The health of the acute brain slice is paramount. Poor slice health can lead to non-physiological responses or a complete lack of drug effect. Ensure optimal slicing and recovery conditions.[10]
-
Precise Anatomical Location: Receptor expression can vary even within a single nucleus or cortical layer. For example, mGluR expression in the hippocampus differs between the CA1, CA3, and dentate gyrus subfields.[4][5] Ensure your recording location is consistent between experiments.
-
Endogenous Glutamate Levels: The baseline level of synaptic activity and ambient glutamate can influence the responsiveness of mGluRs.
Experimental Protocols
This section provides a generalized protocol for investigating this compound effects in acute brain slices using whole-cell electrophysiology.
Key Experimental Workflow
Detailed Methodologies
1. Acute Brain Slice Preparation
-
Anesthesia & Perfusion: Deeply anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) or an injectable anesthetic according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based artificial cerebrospinal fluid (ACSF) to improve tissue preservation.[11]
-
Brain Extraction & Slicing: Rapidly extract the brain and place it in the ice-cold slicing solution. Glue the appropriate brain block onto a vibratome stage. Prepare 250-350 µm thick transverse or sagittal sections.[11]
-
Recovery: Transfer slices immediately to a recovery chamber containing ACSF heated to 32-34°C for at least 30 minutes. Afterwards, maintain the slices at room temperature (23-26°C) for at least 1 hour before recording.[10]
2. Whole-Cell Recording
-
Setup: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF at 2-3 ml/min. Maintain the recording temperature as required for the experiment (e.g., room temperature or 30-32°C).
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ. Fill with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).
-
Recording: Using differential interference contrast (DIC) optics, identify a target neuron. Approach the neuron with the pipette while applying positive pressure. Upon contact, release the pressure to form a gigaohm seal (>1 GΩ). Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[12]
3. Drug Application and Data Acquisition
-
Baseline: Once a stable whole-cell recording is established, record baseline activity for 5-10 minutes to ensure stability.
-
Application: Switch the perfusion line to an ACSF solution containing the desired concentration of this compound (e.g., 20-100 µM). Allow sufficient time for the drug to penetrate the slice and reach equilibrium.
-
Data Analysis: Record the parameter of interest (e.g., membrane potential, holding current, firing frequency, or evoked postsynaptic currents). Quantify the change from the baseline period to the period of stable drug effect. Perform a washout by switching the perfusion back to the control ACSF to test for reversibility.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I Metabotropic Glutamate Receptors mGluR1α and mGluR5a: Localization in Both Synaptic Layers of the Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Subcellular Localization of mGluR1a and mGluR5 in the Rat and Monkey Substantia Nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing trans-ACPD Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to activate metabotropic glutamate receptors (mGluRs)?
A1: The optimal incubation time for this compound is highly dependent on the experimental goals, the specific mGluR subtype being targeted, and the downstream signaling pathway being investigated. Activation of mGluRs can be rapid, with conformational changes occurring within milliseconds.[1] However, the downstream effects, such as changes in membrane potential or second messenger production, may take longer to become apparent. For short-term effects like electrophysiological responses, incubation times can be as short as a few minutes.[2] For longer-term studies, such as those investigating changes in protein expression or cell viability, incubation can extend for several hours.[3] It is crucial to perform a time-course experiment to determine the peak response for your specific assay.
Q2: I am not observing the expected effect after this compound application. What are the possible reasons?
A2: Several factors could contribute to a lack of response. First, ensure that your cells or tissue express the target mGluRs (Group I and/or Group II). Second, verify the concentration of your this compound solution; it is a selective agonist for mGluRs, with varying EC50 values for different receptor subtypes. Third, the incubation time may be too short or too long. A time-course experiment is recommended to capture the optimal window for the desired effect. Finally, consider the specific downstream pathway being measured. For instance, this compound can stimulate cAMP accumulation in some preparations but not in others, such as primary neuronal or glial cell cultures.[4]
Q3: Is this compound cytotoxic to neuronal cultures? How can I minimize cell death?
A3: High concentrations and prolonged exposure to this compound can be cytotoxic.[5] For example, while 1 mM this compound for 16 hours did not induce cytotoxicity in one study of cultured murine cerebral cortical neurons[3], it's important to note that like glutamate, this compound can inhibit cystine uptake, which can lead to oxidative stress and cell death.[6] To minimize cytotoxicity, it is essential to first perform a dose-response experiment to identify a non-toxic concentration range for your specific cell type.[7] A cell viability assay, such as the MTT assay, can be used for this purpose. Shorter incubation times should also be tested.
Q4: How does the effect of this compound on membrane potential vary with incubation time?
A4: The effect of this compound on membrane potential can be complex and time-dependent. In neurons of the basolateral amygdala, this compound application can lead to a hyperpolarization that is dependent on extracellular potassium concentrations.[8][9] In other neuronal types, high concentrations of this compound can induce membrane potential depolarization with oscillation.[5] The onset of these effects can be rapid, and the duration can vary. It is advisable to perform continuous electrophysiological recordings during and after this compound application to fully characterize the temporal dynamics of the response.
Data Presentation
Table 1: Reported Incubation Times and Concentrations of this compound in Various Experimental Models
| Experimental Model | Concentration | Incubation Time | Observed Effect | Reference |
| Xenopus oocytes expressing mGluR1α | 100 µM | 2 minutes | Potentiation of NMDA-elicited currents | [2] |
| Cultured murine cerebral cortical neurons | 1 mM | 16 hours | No significant cytotoxicity | [3] |
| Rat cerebral cortical slices | 0.5 mM | 10 minutes | Increased cAMP levels | [10] |
| Cultured chick Purkinje neurons | Not specified | Not specified | Suppression of AMPA responses | [11] |
| Rat dorsolateral septal nucleus neurons | High concentrations | Not specified | Membrane potential depolarization and oscillation | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in neuronal cultures.
Methodology:
-
Cell Plating: Plate primary neuronal cultures or a neuronal cell line in a 96-well plate at an appropriate density and allow them to adhere and stabilize for at least 24 hours.[7]
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in your culture medium. It is recommended to test a broad range of concentrations (e.g., from 1 µM to 1 mM). Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a fixed duration (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO₂.[7]
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal non-toxic concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To determine the incubation time at which the desired effect of this compound is maximal.
Methodology:
-
Cell Culture and Plating: Prepare neuronal cultures as described in Protocol 1.
-
Treatment: Based on the results from Protocol 1, select a non-toxic concentration of this compound. Add this concentration and a vehicle control to the cultures.
-
Time-Course Incubation: Incubate the cultures for various durations. The time points should be chosen based on the expected kinetics of the response. For signaling pathway activation, shorter time points (e.g., 5, 10, 15, 30, 60 minutes) are recommended.[10] For changes in gene or protein expression, longer time points (e.g., 2, 4, 8, 12, 24 hours) may be necessary.
-
Downstream Analysis: At each time point, harvest the cells and perform the relevant downstream analysis. This could include:
-
Western Blotting or qPCR: To measure changes in protein or gene expression.
-
ELISA or Radioimmunoassay: To quantify second messenger levels (e.g., cAMP, IP3).
-
Electrophysiology: To record changes in neuronal activity.[12]
-
Calcium Imaging: To measure changes in intracellular calcium concentration.
-
-
Data Analysis: Plot the measured response as a function of incubation time to identify the time point of the peak effect.
Mandatory Visualizations
References
- 1. Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Washout of trans-ACPD from Tissue Slices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively wash out the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), from tissue slices during electrophysiological and other ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete washout important?
A1: this compound is a synthetic agonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][2] Complete washout is crucial to ensure that the recorded neuronal activity returns to a stable baseline, allowing for the accurate assessment of subsequent drug applications or experimental manipulations. Incomplete washout can lead to confounding effects and misinterpretation of results.
Q2: How long does it typically take to wash out this compound from brain slices?
A2: The washout time for this compound can vary depending on several factors, including the concentration of this compound used, the perfusion rate, the thickness of the tissue slice, and the specific brain region being studied. While brief pulses (1-5 seconds) of this compound can see a return to basal calcium levels within 10-30 seconds in cultured neurons[3], washout from thicker tissue slices in a perfusion chamber will take longer. Generally, a washout period of 20 to 60 minutes is recommended to ensure maximal recovery of baseline activity.
Q3: Is the effect of this compound fully reversible?
A3: In many experimental preparations, the effects of this compound on neuronal excitability and synaptic potentials are reported to be reversible upon washout.[1] However, the degree of reversibility can depend on the concentration and duration of the application. Prolonged exposure to high concentrations may lead to longer-lasting changes in neuronal function.
Q4: What are the key factors influencing the efficiency of this compound washout?
A4: The primary factors include:
-
Perfusion Rate: A higher flow rate of the artificial cerebrospinal fluid (aCSF) will facilitate faster removal of the drug from the recording chamber and the tissue slice.
-
Slice Thickness: Thicker slices have a longer diffusion distance for the drug to exit the tissue, thus requiring longer washout times.
-
Drug Concentration: Higher concentrations of this compound will require a longer time to be completely washed out.
-
Temperature: While physiological temperatures are often used for recordings, a slightly lower temperature during washout may not significantly impact the process, but consistency is key.
-
Chamber Volume and Design: A recording chamber with a small volume and efficient fluid exchange will promote faster washout.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Baseline activity does not return to pre-application levels after washout. | 1. Incomplete Washout: The washout duration may be insufficient. 2. Long-term Plasticity: this compound may have induced a form of synaptic plasticity. 3. Slice Health Deterioration: The slice may have become unhealthy during the long recording period. | 1. Increase Washout Time: Extend the washout period to 60 minutes or longer, while monitoring the stability of the recording. 2. Increase Perfusion Rate: If possible, increase the aCSF flow rate to 2-4 mL/min to enhance drug removal. 3. Verify Slice Health: Monitor the health of the slice by checking the stability of basic electrophysiological properties (e.g., resting membrane potential, input resistance) in a control slice over the same duration. |
| Slow and gradual recovery of baseline. | 1. Low Perfusion Rate: The flow of fresh aCSF is not sufficient to quickly clear the drug. 2. Thick Tissue Slice: The drug is slowly diffusing out of the deeper layers of the tissue. | 1. Optimize Perfusion System: Ensure your perfusion system allows for a consistent and adequate flow rate. Check for any blockages or kinks in the tubing. 2. Use Thinner Slices: If experimentally feasible, prepare thinner slices (e.g., 300 µm instead of 400 µm) to reduce diffusion distance. |
| Variability in washout times between experiments. | 1. Inconsistent Perfusion Rate: The flow rate is not consistent from one experiment to the next. 2. Differences in Slice Preparation: Variations in slice thickness or health can affect drug penetration and washout. 3. Temperature Fluctuations: Inconsistent aCSF temperature can affect neuronal activity and potentially drug diffusion. | 1. Calibrate Perfusion Pump: Regularly check and calibrate your perfusion pump to ensure a consistent flow rate. 2. Standardize Slice Preparation: Adhere to a strict protocol for slice preparation to ensure consistency in thickness and quality. 3. Maintain Constant Temperature: Use a reliable in-line heater to maintain a constant aCSF temperature throughout the experiment. |
Quantitative Data on this compound Washout
The following table summarizes the expected washout times and recovery percentages based on typical experimental conditions in acute brain slice electrophysiology. These values are approximate and may vary depending on the specific experimental parameters.
| Parameter | Value | Notes |
| Typical this compound Concentration | 10 - 100 µM | Higher concentrations may require longer washout. |
| Recommended Perfusion Rate | 2 - 4 mL/min | A faster rate generally leads to more efficient washout. |
| Estimated Washout Time for >90% Recovery | 20 - 40 minutes | This is a general estimate; monitor your specific preparation. |
| Expected Recovery of Baseline Activity | 85 - 100% | Full recovery is often achievable with sufficient washout time and healthy slices. |
Experimental Protocol: Washout of this compound from Acute Brain Slices
This protocol outlines a standard procedure for the application and subsequent washout of this compound during electrophysiological recordings from acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex) maintained in a holding chamber with oxygenated aCSF.
-
Recording chamber with a perfusion system.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution.
-
Perfusion pump.
-
Electrophysiology recording setup.
Procedure:
-
Slice Transfer and Equilibration:
-
Transfer a single brain slice to the recording chamber.
-
Continuously perfuse the slice with oxygenated aCSF at a stable rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
Allow the slice to equilibrate for at least 15-20 minutes, or until a stable baseline recording is achieved.
-
-
Baseline Recording:
-
Record baseline neuronal activity (e.g., synaptic potentials, firing rate) for a stable period of at least 10-15 minutes before drug application.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF.
-
Switch the perfusion inlet from the control aCSF to the this compound-containing aCSF.
-
Apply the drug for the desired duration, ensuring the effect reaches a steady state if required.
-
-
Washout Procedure:
-
To initiate washout, switch the perfusion inlet back to the control aCSF.
-
Maintain a consistent perfusion rate (2-4 mL/min) to ensure efficient removal of this compound from the chamber and slice.
-
Continuously monitor the electrophysiological recording as the drug is washed out.
-
-
Recovery Monitoring:
-
Continue the washout for a minimum of 20-40 minutes.
-
The recording is considered recovered when the measured parameters return to and stabilize at the pre-drug baseline levels.
-
For rigorous experiments, it is advisable to continue recording for an additional 10-15 minutes after recovery to ensure the stability of the baseline.
-
Visualizations
Caption: Signaling pathway of this compound via mGluR activation.
References
- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting trans-ACPD-Induced Hyperpolarization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who have encountered an unexpected hyperpolarizing effect of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD, in their experiments. While canonically known to induce neuronal excitation through Group I mGluRs, this compound can, under specific circumstances, lead to membrane hyperpolarization. This guide provides detailed troubleshooting steps, frequently asked questions, and relevant experimental protocols to help you understand and address this phenomenon.
Frequently Asked Questions (FAQs)
Q1: I applied this compound to my neurons and observed a hyperpolarization instead of the expected depolarization. Is this a known effect?
A1: Yes, this is a known, albeit less common, effect. While this compound activates excitatory Group I mGluRs, it is also a potent agonist at inhibitory Group II mGluRs.[1][2][3] The net effect on a neuron's membrane potential depends on the relative expression and functional coupling of these different mGluR subtypes, as well as the downstream ion channels present in the specific cell type you are studying.
Q2: What is the primary mechanism behind this compound-induced hyperpolarization?
A2: The hyperpolarization is typically mediated by the activation of potassium (K+) channels, which allows K+ ions to flow out of the cell, making the membrane potential more negative. Research has identified two principal pathways for this effect:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This is often linked to the activation of Group II or Group III mGluRs, which are coupled to Gi/o proteins. The βγ subunits of the activated G-protein can directly gate GIRK channels, leading to hyperpolarization.
-
Activation of calcium-dependent potassium (KCa) channels: This mechanism can be initiated by Group I mGluR activation. The canonical Gq pathway leads to the release of intracellular calcium from the endoplasmic reticulum via IP3. This rise in intracellular calcium can then activate small-conductance (SK) or big-conductance (BK) K+ channels, resulting in an outward K+ current and hyperpolarization.[4][5][6]
Q3: In which brain regions or cell types has this hyperpolarizing effect been observed?
A3: The hyperpolarizing response to this compound has been well-documented in neurons of the basolateral amygdala. In these neurons, the effect is mediated by the activation of a TEA-sensitive, calcium-dependent potassium conductance. Similar inhibitory responses mediated by mGluR activation of K+ channels have been observed in various other central nervous system regions.
Q4: Does the concentration of this compound matter?
A4: Absolutely. This compound has different potencies (EC50 values) for different mGluR subtypes. Notably, it is significantly more potent at the inhibitory mGluR2 (a Group II receptor) than at the excitatory Group I receptors (mGluR1 and mGluR5).[1][2][3] This means that at lower concentrations, you may be preferentially activating inhibitory pathways. A biphasic response, with hyperpolarization at low concentrations and depolarization at higher concentrations, is therefore possible.
Troubleshooting Guide
If you are observing a consistent hyperpolarization in response to this compound, this guide will help you systematically investigate the potential causes.
Step 1: Verify Agonist and Experimental Conditions
-
Confirm Agonist Identity and Concentration: Ensure your this compound is from a reputable source and that the stock solution concentration is accurate. Consider performing a dose-response curve to see if the effect is concentration-dependent.
-
Review Recording Solutions: The composition of your internal (pipette) and external (bath) solutions is critical for accurately measuring K+ currents. Ensure your solutions are correctly prepared and filtered. See the Experimental Protocols section for a recommended internal solution for recording K+ currents.
Step 2: Pharmacological Dissection of the Pathway
Use selective antagonists to probe which mGluR subtypes and ion channels are involved.
-
Block Group II mGluRs: Apply a selective Group II mGluR antagonist (e.g., LY341495) before applying this compound. If the hyperpolarization is blocked or reduced, it suggests the involvement of mGluR2 or mGluR3.
-
Block K+ Channels:
-
To test for GIRK channel involvement, you can include a non-hydrolyzable GDP analog (e.g., GDP-β-S) in your pipette solution to inhibit G-protein activation.
-
To test for the involvement of Ca2+-activated K+ channels, you can chelate intracellular calcium by including BAPTA in your pipette solution. If this blocks the hyperpolarization, it points towards a KCa channel-mediated mechanism.
-
You can also use specific K+ channel blockers in your external solution, such as apamin (B550111) for SK channels or iberiotoxin (B31492) for BK channels.
-
Step 3: Consider the Biological Context
-
Cell Type and Brain Region: The expression profile of mGluR subtypes and K+ channels can vary dramatically between different neuronal populations. The hyperpolarizing effect may be specific to the cells you are studying.
-
Developmental Stage: The expression of mGluR subtypes is known to change during development.[7][8][9][10][11] For example, the expression of mGluR1α tends to increase postnatally, while mGluR5 may be more prominent in embryonic stages in certain regions.[8] These developmental shifts can alter the overall response to a broad-spectrum agonist like this compound.
Data Presentation
The following tables summarize key quantitative data relevant to troubleshooting this compound-induced hyperpolarization.
Table 1: Potency of this compound at Human mGluR Subtypes
| Receptor Subtype | Group | EC50 (µM) | Primary G-Protein Coupling | Canonical Effect |
| mGluR1 | I | 15 | Gq | Excitatory |
| mGluR5 | I | 23 | Gq | Excitatory |
| mGluR2 | II | 2 | Gi/o | Inhibitory |
| mGluR4 | III | ~800 | Gi/o | Inhibitory |
| (Data sourced from Tocris Bioscience and TargetMol)[1][2][3] |
Table 2: Properties of K+ Channels Implicated in mGluR-Mediated Hyperpolarization
| Channel Type | Subtypes | Typical Single-Channel Conductance | Gating Mechanism | Potential Blockers |
| Ca2+-activated K+ (KCa) | SK (Small) | 4-14 pS[12] | Increased intracellular Ca2+ | Apamin |
| BK (Big) | 200-300 pS[5][12] | Increased intracellular Ca2+ & Depolarization | Iberiotoxin, Charybdotoxin, TEA | |
| GIRK | Heterotetramers (e.g., GIRK1/2) | ~35 pS (inwardly rectifying)[13] | Direct binding of Gβγ subunits | - |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a troubleshooting workflow.
References
- 1. tocris.com [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. SK channel - Wikipedia [en.wikipedia.org]
- 5. Single-channel properties of BK-type calcium-activated potassium channels at a cholinergic presynaptic nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Developmental changes in metabotropic glutamate receptor-mediated calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabotropic Glutamate Receptors mGluR1α and mGluR2/3 Display Dynamic Expression Patterns in Developing Rat Striatum | Semantic Scholar [semanticscholar.org]
- 10. Developmental Regulation of Metabotropic Glutamate Receptor 1 Splice Variants in Olfactory Bulb Mitral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Functional Characterization of a Small Conductance GIRK Channel in Rat Atrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: trans-ACPD Application in Neuronal Firing Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in neuronal firing with the use of trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid).
Troubleshooting Guides
Issue 1: No discernible effect on neuronal firing after this compound application.
Question: I applied this compound to my neuronal preparation, but I am not observing any change in the firing rate or membrane potential. What could be the issue?
Answer:
Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Solution Integrity and Stability: this compound solutions can degrade over time. It is recommended to use freshly prepared solutions for each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.
-
Concentration: The effective concentration of this compound can vary significantly depending on the neuronal preparation and the specific mGluR subtypes expressed. You may need to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Receptor Expression: The target neurons may not express the specific metabotropic glutamate (B1630785) receptor (mGluR) subtypes that are sensitive to this compound (primarily Group I and Group II mGluRs). Verify the expression of these receptors in your preparation through literature review, immunohistochemistry, or molecular techniques.
-
Cellular Health: The overall health of your neuronal preparation is crucial. A compromised cell may not have the intact signaling pathways necessary to respond to mGluR activation. Ensure your preparation is healthy and exhibits stable baseline firing.
-
In Vitro vs. In Vivo Preparations: In some primary neuronal or glial cell cultures, this compound may not elicit the same responses as observed in brain slices, such as cAMP accumulation.[1] The integrity of the synaptic network and cellular environment can play a significant role.
Issue 2: Observing hyperpolarization or inhibition of neuronal firing instead of the expected excitation.
Question: I expected this compound to be excitatory, but I am observing a hyperpolarization of the membrane potential and a decrease in firing rate. Is this a normal response?
Answer:
Yes, this can be a normal, albeit sometimes unexpected, response. The effect of this compound is highly dependent on the specific mGluR subtypes present and their downstream signaling pathways.
-
Activation of Inhibitory Pathways: In some neuronal populations, such as those in the basolateral amygdala, this compound can activate postsynaptic mGluRs that lead to membrane hyperpolarization.[2][3] This is often mediated by the opening of potassium (K+) channels.[2][3]
-
Presynaptic Inhibition: this compound can act on presynaptic Group II and Group III mGluRs located on glutamatergic terminals. Activation of these autoreceptors can inhibit further glutamate release, leading to a reduction in excitatory postsynaptic potentials (EPSPs) and a decrease in neuronal firing.[4]
-
Neuron-Specific Effects: The response to this compound is not uniform across all brain regions. For instance, it has been shown to selectively inhibit the excitability of hippocampal CA1 neurons while having no effect on CA3 neurons.[5][6]
Issue 3: Induction of unexpected burst firing, oscillations, or epileptiform activity.
Question: After applying this compound, my neurons have started firing in bursts and I'm observing membrane potential oscillations. Is this indicative of a problem?
Answer:
The induction of burst firing and oscillations is a known effect of this compound, particularly at higher concentrations.
-
Excessive Receptor Activation: High concentrations of this compound can lead to excessive activation of mGluRs, which may result in cellular toxicity or epileptiform-like activity.[7] In studies on rat dorsolateral septal nucleus neurons, high concentrations of this compound induced burst firing.[7]
-
Modulation of Epileptiform Activity: In models of epilepsy, this compound has been shown to decrease the frequency of spontaneous epileptiform events but increase the duration of afterpotentials and the number of afterbursts.[8] This suggests a role for mGluRs in the transition from interictal to ictal-like activity.[8]
-
Shift in Firing Mode: The depolarization caused by this compound can be sufficient to shift the firing pattern of a neuron from a tonic firing mode to a burst firing mode.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.[10] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors.[11] Their activation triggers intracellular second messenger cascades, leading to a slower and more modulatory effect on neuronal excitability and synaptic transmission.[11][12]
Q2: What are the expected excitatory effects of this compound?
A2: Activation of Group I mGluRs is often associated with neuronal excitation. This is typically mediated by the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to the closure of potassium channels and the opening of non-selective cation channels, resulting in membrane depolarization and an increase in neuronal firing.
Q3: Can this compound have different effects at different concentrations?
A3: Yes, the effects of this compound are often dose-dependent. For example, in primate spinothalamic tract neurons, a low dose of this compound enhanced the response to innocuous mechanical stimuli, while a high dose caused a transient increase in background activity but no change in responsiveness to test stimuli.[13] In studies of epileptiform activity, this compound dose-dependently decreased the frequency of spontaneous events.[8]
Q4: How does the effect of this compound differ between presynaptic and postsynaptic sites?
A4: The location of the mGluR on the neuron (presynaptic vs. postsynaptic) can lead to opposing effects.
-
Postsynaptically: Group I mGluRs are often located postsynaptically and their activation is typically excitatory, leading to depolarization.[14] However, as noted in the troubleshooting section, postsynaptic activation can also be inhibitory in some neurons.[2][3]
-
Presynaptically: Group II and III mGluRs are commonly found on presynaptic terminals.[14] Their activation generally leads to the inhibition of neurotransmitter release, which can reduce overall network excitability.[4]
Q5: Are there more selective agonists available if I am seeing mixed effects with this compound?
A5: Yes. Since this compound is a non-selective agonist for Group I and II mGluRs, the observed effect can be a composite of multiple, sometimes opposing, actions. If you are aiming to isolate the effect of a specific mGluR group, consider using more selective agonists. For example, (S)-3,5-dihydroxyphenylglycine (DHPG) is a selective agonist for Group I mGluRs.[14]
Data Presentation
Table 1: Summary of Reported Effects of this compound on Neuronal Firing
| Brain Region/Neuron Type | Concentration | Observed Effect | Potential Mechanism | Reference(s) |
| Dorsolateral Septal Nucleus | High | Membrane potential oscillation, burst firing | Excessive mGluR activation | [7] |
| Basolateral Amygdala | Not specified | Membrane hyperpolarization, decreased input resistance | Activation of K+ conductance | [2][3] |
| Hippocampus (CA1) | 100-250 µM | Inhibition of EPSPs, depression of excitability | Selective depolarization | [5][6] |
| Thalamocortical Relay Neurons | 50-100 µM | Depolarizing shift in membrane potential, shift from burst to tonic firing | Gq/G11 family G-protein signaling | [9] |
| Neocortical Slices | 10-200 µM | Decreased frequency of epileptiform events, increased afterbursts | Modulation of epileptiform activity | [8] |
| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Increase in dendritic Ca2+, small inward current | Intracellular Ca2+ mobilization | [15] |
| Primate Spinothalamic Tract | Low dose | Increased response to innocuous mechanical stimuli | Sensitization of interneuronal pathways | [13] |
| Basolateral Amygdala (presynaptic) | ~50 µM (EC50) | Reduction in EPSP amplitude | Presynaptic inhibition of glutamate release | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of (±)-trans-ACPD powder.
-
Solvent Selection: this compound is soluble in water with gentle warming or in a solution of 1eq. NaOH.[10] For a 50 mM stock solution in 1eq. NaOH, dissolve 8.66 mg of this compound (MW: 173.17) in 1 mL of 1eq. NaOH.[10]
-
Dissolving: Add the solvent to the powder and vortex or sonicate until fully dissolved. Gentle warming may be required for aqueous solutions.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the appropriate extracellular recording solution.
Protocol 2: Electrophysiological Recording of this compound Effects in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp or extracellular field potential recording for a baseline period (e.g., 10-20 minutes) to ensure the stability of the neuronal activity.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in membrane potential, firing rate, or synaptic potentials for the duration of the drug application.
-
Washout: After the drug application period, switch the perfusion back to the control aCSF to observe any washout of the drug's effects.
-
Data Analysis: Analyze the changes in neuronal firing parameters relative to the baseline period.
Visualizations
Caption: Group I mGluR excitatory signaling pathway.
Caption: Group II mGluR inhibitory signaling pathway.
Caption: Troubleshooting workflow for unexpected firing.
References
- 1. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 7. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 11. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 12. Activation Requirements for Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating trans-ACPD Effects with mGluR Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabotropic glutamate (B1630785) receptor (mGluR) antagonists used to validate the effects of the broad-spectrum agonist, trans-ACPD. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling pathways and experimental workflows.
Introduction to this compound and mGluR Antagonism
This compound ( (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid) is a conformationally restricted analog of glutamate that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). It is widely used in research to study the physiological roles of these receptors. However, because this compound is a non-selective agonist, particularly for Group I and Group II mGluRs, it is crucial to use specific antagonists to dissect the contribution of individual mGluR subtypes to its observed effects. This guide focuses on the validation of this compound's actions through the use of various mGluR antagonists.
Comparative Efficacy of mGluR Antagonists against this compound
The following tables summarize quantitative data from studies investigating the efficacy of different mGluR antagonists in blocking the effects of this compound. These studies utilize various experimental techniques to measure mGluR activation, including phosphoinositide (PI) hydrolysis assays and electrophysiological recordings.
Antagonist Potency in Phosphoinositide Hydrolysis Assays
Phosphoinositide hydrolysis is a key downstream signaling event following the activation of Group I mGluRs (mGluR1 and mGluR5). The potency of antagonists in blocking this compound-induced PI hydrolysis is a measure of their efficacy at these receptors.
| Antagonist | Agonist | Receptor Target(s) | Assay System | Antagonist Concentration | Effect | Reference |
| (+)-MCPG | This compound | Group I & II mGluRs | Visual cortical synaptoneurosomes | 1 mM | Shifts ACPD dose-response curve to the right (KB = 276 ± 84 μM) | [1] |
| LY341495 | Quisqualate | Group I mGluRs | Recombinant human mGluRs in non-neuronal cells | IC50 = 7.8 μM (mGlu1a), 8.2 μM (mGlu5a) | Inhibition of PI hydrolysis | [2] |
Note: While the LY341495 data uses quisqualate as the agonist, it provides a relevant comparison of its potency at Group I mGluRs, which are activated by this compound.
Antagonist Potency in Electrophysiological Assays
Electrophysiology allows for the direct measurement of the effects of mGluR activation on neuronal excitability and synaptic transmission. The ability of antagonists to block this compound-induced changes in membrane potential or synaptic currents is a key validation parameter.
| Antagonist | Agonist | Preparation | Measured Effect | Antagonist Concentration | Result | Reference |
| (+)-MCPG | (1S,3R)-ACPD | Neonatal rat motoneurones | Depolarization | Not specified | Stereoselectively antagonized the depolarization | [3] |
| (+)-MCPG | (1S,3R)-ACPD | Rat thalamic neurons | Excitation | Not specified | Preferentially reduced the induced response | [3] |
| L-AP3 | This compound | Rat neocortical slices | Epileptiform activity | Not specified | Did not antagonize the actions of this compound | [4] |
| MCPG | (1S,3R)-ACPD | Rat dentate gyrus slices | Depression of excitatory field potentials | 500 μM | Effective in antagonizing the ACPD-induced depression | [5] |
| LY341495 | (1S,3R)-ACPD | Recombinant human mGluRs in non-neuronal cells | Inhibition of forskolin-stimulated cAMP formation | IC50 = 21 nM (mGlu2), 14 nM (mGlu3) | Potent antagonism of Group II mGluR activation | [2] |
Experimental Protocols
Phosphoinositide Hydrolysis Assay
This protocol is used to quantify the activation of Gq-coupled mGluRs (Group I) by measuring the accumulation of inositol (B14025) phosphates.
Materials:
-
Cell culture expressing target mGluRs (e.g., primary cerebellar granule cells)[6]
-
[³H]-myo-inositol
-
Agonist: this compound
-
Antagonist: e.g., MCPG, LY341495
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Incubate cultured cells with [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with the desired concentration of the mGluR antagonist for 15-30 minutes.
-
Stimulation: Add this compound in the presence of LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Termination: Stop the reaction by adding a solution like ice-cold perchloric acid.
-
Extraction and Quantification: Neutralize the samples and isolate the inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Measurement: Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
Data Analysis: Compare the accumulation of inositol phosphates in the presence and absence of the antagonist to determine the inhibitory effect.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of this compound-induced changes in membrane currents or potential and their blockade by antagonists.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Agonist: this compound
-
Antagonist: e.g., MCPG, LY341495
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline membrane properties and synaptic activity.
-
Agonist Application: Perfuse the slice or culture with a known concentration of this compound and record the resulting change in holding current (voltage-clamp) or membrane potential (current-clamp). This compound has been shown to cause a dose-dependent reduction in EPSP amplitude with an EC50 of approximately 50 μM in the basolateral amygdala.[7]
-
Antagonist Application: After washing out the agonist, pre-incubate the preparation with the mGluR antagonist for a sufficient period.
-
Co-application: Re-apply this compound in the presence of the antagonist and record the response.
-
Data Analysis: Compare the magnitude of the this compound-induced response in the absence and presence of the antagonist to quantify the degree of inhibition.
Signaling Pathways and Experimental Workflows
mGluR Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. This compound primarily activates Group I and Group II receptors.
Figure 1. Simplified signaling pathways of Group I and Group II mGluRs activated by this compound and points of antagonist action.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a typical workflow for validating the effect of an mGluR antagonist on a this compound-induced response.
Figure 2. A generalized experimental workflow for validating the effects of a this compound-induced response with an mGluR antagonist.
Conclusion
The validation of this compound's effects using specific mGluR antagonists is essential for accurately interpreting experimental results. This guide provides a comparative overview of commonly used antagonists, their efficacy, and the experimental protocols required for their use. By carefully selecting antagonists and employing rigorous experimental designs, researchers can effectively dissect the complex pharmacology of metabotropic glutamate receptors and their roles in neuronal function.
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific antagonism by (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) of (1S,3R)-ACPD-induced effects in neonatal rat motoneurones and rat thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate group II receptors are responsible for the depression of synaptic transmission induced by ACPD in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to trans-ACPD and Quisqualate in Metabotropic Glutamate Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used metabotropic glutamate (B1630785) receptor (mGluR) agonists: trans-ACPD and quisqualate. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Overview of this compound and Quisqualate
This compound ((±)-1-Amino-1,3-dicarboxycyclopentane) is a conformationally restricted analog of glutamate. It was one of the first ligands developed that could distinguish between ionotropic and metabotropic glutamate receptors.[1][2][3] It is a broad-spectrum agonist, primarily activating Group I and Group II mGluRs.[4]
Quisqualate is a potent excitatory amino acid agonist that activates both ionotropic (AMPA and kainate) and metabotropic glutamate receptors.[4][5] Its activity at Group I mGluRs is particularly notable.[4] However, its lack of selectivity between receptor types can complicate the interpretation of experimental results.
Quantitative Comparison of Agonist Potency
The following table summarizes the reported EC50 values for this compound and quisqualate at various mGluR subtypes. These values represent the concentration of the agonist required to elicit a half-maximal response in functional assays.
| Receptor Subtype | This compound (EC50) | Quisqualate (EC50/IC50) |
| Group I | ||
| mGluR1 | 15 µM | 0.056 µM (IC50)¹ |
| mGluR5 | 23 µM | Potent agonist² |
| Group II | ||
| mGluR2 | 2 µM | No significant effect³ |
| mGluR3 | Potent agonist⁴ | No significant effect³ |
| Group III | ||
| mGluR4 | ~800 µM | No significant effect³ |
| mGluR6 | Active⁴ | N/A |
| mGluR7 | >> 4 µM⁴ | N/A |
| mGluR8 | Active⁴ | N/A |
¹ Data represents the IC50 value for displacement of [3H]L-quisqualic acid binding to human mGluR1a.[6] ² Quisqualate is widely cited as a potent Group I agonist, but specific EC50 values for mGluR5 are not consistently reported across the literature reviewed. ³ While quisqualate is primarily active at Group I mGluRs, some studies suggest it has no significant effect on Group II and III receptors.[7] ⁴ this compound is known to be active at Group II mGluRs, but specific EC50 values for all subtypes are not readily available in the reviewed literature.[8]
Signaling Pathways
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through various intracellular signaling cascades.
Group I mGluR Signaling (mGluR1 & mGluR5)
Group I mGluRs, activated by both quisqualate and this compound, couple to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][10]
Caption: Group I mGluR Signaling Pathway.
Group II mGluR Signaling (mGluR2 & mGluR3)
This compound also activates Group II mGluRs, which are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][10]
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (trans)-1-amino-cyclopentyl-1,3-dicarboxylate stimulates quisqualate phosphoinositide-coupled receptors but not ionotropic glutamate receptors in striatal neurons and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quisqualate induces an inward current via mGluR activation in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive activity modulation of human metabotropic glutamate 5a receptors in HEK293 cells: a role for key amino-terminal cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
Dissecting trans-ACPD's Receptor Targets: A Guide to Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selective antagonists used to dissect the receptor targets of trans-ACPD, a widely used agonist for Group I and Group II metabotropic glutamate (B1630785) receptors (mGluRs). Understanding the specific receptor subtypes activated by this compound is crucial for elucidating its diverse physiological and pathological roles. This document offers a detailed overview of selective antagonists for mGluR1, mGluR5 (Group I), and mGluR2 (Group II), supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid in experimental design and data interpretation.
Understanding this compound and its Receptor Affinity
This compound (trans-1-amino-1,3-cyclopentanedicarboxylic acid) is a non-selective agonist for Group I and Group II mGluRs. Its activity profile necessitates the use of selective antagonists to isolate the contributions of individual receptor subtypes to its overall effect. The EC50 values of this compound highlight its preference for mGluR2, followed by mGluR1 and mGluR5.[1]
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 15[1] |
| mGluR2 | 2[1] |
| mGluR5 | 23[1] |
| mGluR4 | 800[1] |
Selective Antagonists for Dissecting this compound's Effects
To distinguish the specific downstream signaling events initiated by this compound at each of its primary receptor targets, the use of selective antagonists is indispensable. The following tables summarize the potencies of commonly used selective antagonists for mGluR1, mGluR5, and mGluR2.
Group I mGluR Antagonists
mGluR1 Selective Antagonists
| Antagonist | IC50 | Ki | Notes |
| LY367385 | 8.8 µM (quisqualate-induced PI hydrolysis)[2][3] | Highly selective for mGluR1a over mGluR5a (>100 µM).[2][3] | |
| JNJ16259685 | 1.2 nM (human), 3.2 nM (rat) (glutamate-induced Ca2+ mobilization)[4] | Potent, selective, and systemically active non-competitive antagonist.[4] | |
| CPCCOEt | Low micromolar range | A useful in vitro tool, but has limited in vivo applicability due to low potency and poor bioavailability.[4] | |
| A-841720 | 10.7 nM (human), 1.0 nM (rat) (agonist-induced Ca2+ mobilization)[4] | Potent and selective non-competitive antagonist.[4] |
mGluR5 Selective Antagonists
| Antagonist | IC50 | Ki | Notes |
| MPEP | 36 nM (quisqualate-stimulated PI hydrolysis)[4] | Prototypical, potent, selective, and systemically active non-competitive antagonist.[4] | |
| SIB-1893 | A structural derivative of MPEP. Caution is advised as it may also act as a non-competitive NMDA receptor antagonist.[5][6] | ||
| MTEP | A potent and selective mGluR5 antagonist used in behavioral studies.[7] | ||
| Fenobam | 58 nM (quisqualate-evoked Ca2+ response)[4] | 31 nM (human), 54 nM (rat)[4] | Acts as a non-competitive antagonist and inverse agonist.[4] |
| GRN-529 | 3.1 nM[8] | 5.4 nM[8] | High-affinity, potent, and highly selective (>1000-fold vs mGluR1) NAM.[8] |
| LY344545 | 2.1 µM (mGluR5a), 20.5 µM (mGluR1α)[9] | The first competitive antagonist showing selectivity for mGluR5.[9] |
Group II mGluR Antagonists
mGluR2/3 Selective Antagonists
| Antagonist | IC50 | Ki | Notes |
| LY341495 | 21 nM (mGluR2), 14 nM (mGluR3) | A highly potent and widely used antagonist that can selectively target Group II mGluRs at nanomolar concentrations.[10] | |
| MGS0039 | An orthosteric antagonist used in various CNS disorder models. | ||
| Compound 13 (unnamed) | 93 nM (cAMP modulation) | A potent mGluR2 negative allosteric modulator (NAM).[11] |
Experimental Protocols
To aid researchers in the functional characterization of this compound's activity and its modulation by selective antagonists, detailed protocols for key in vitro assays are provided below.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gαq/11 activation, and is a hallmark of Group I mGluR signaling.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., HEK293 or primary neurons) expressing the mGluR of interest in 24-well plates.
-
Once confluent, incubate the cells overnight in inositol-free DMEM containing 1 µCi/ml myo-[³H]-inositol to label the cellular phosphoinositide pools.
-
-
Assay Initiation:
-
Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Pre-incubate the cells with the selective antagonist at various concentrations for 15-30 minutes. For control wells, add vehicle.
-
-
Agonist Stimulation:
-
Add this compound at a predetermined EC80 concentration to stimulate the receptors.
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with 0.72 M KOH/0.6 M KHCO3.
-
-
Purification and Quantification:
-
Separate the [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total [³H]-IPs with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the this compound response by the antagonist at each concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve.
-
Intracellular Calcium Mobilization Assay (for Group I mGluRs)
This assay directly measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of Gαq/11-coupled receptors.
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Wash the cells with an assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.[12]
-
Incubate for 30-60 minutes at 37°C in the dark.[12]
-
Wash the cells gently to remove extracellular dye.[12]
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading.
-
Inject the selective antagonist at various concentrations and incubate for a short period (e.g., 5-15 minutes).
-
Inject this compound at a predetermined EC80 concentration.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following agonist addition is proportional to the increase in [Ca²⁺]i.
-
Calculate the percentage of inhibition of the this compound-induced calcium response by the antagonist.
-
Determine the IC50 value of the antagonist.
-
cAMP Accumulation Assay (for Group II mGluRs)
This assay measures changes in intracellular cyclic AMP (cAMP) levels. Activation of Gαi/o-coupled receptors like mGluR2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Protocol:
-
Cell Culture:
-
Plate cells expressing the mGluR2 receptor in a suitable multi-well plate.
-
-
Assay Setup:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Add the selective antagonist at various concentrations and pre-incubate.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.
-
-
Agonist and Antagonist Treatment:
-
Simultaneously or shortly after forskolin addition, add this compound to activate the mGluR2 receptors. The inhibitory effect on cAMP production will be measured.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a homogenous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The reduction in forskolin-stimulated cAMP levels by this compound is indicative of mGluR2 activation.
-
Calculate the ability of the antagonist to reverse the inhibitory effect of this compound.
-
Determine the IC50 value of the antagonist.
-
Signaling Pathways and Experimental Workflow
Visualizing the signaling cascades and experimental logic is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key pathways and a general workflow for dissecting this compound's effects.
Caption: Group I mGluR (mGluR1/5) Signaling Pathway.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of mGluR1 and mGluR5 antagonists on the expression of behavioral sensitization to the locomotor effect of morphine and the morphine withdrawal jumping in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel, competitive mGlu5 receptor antagonist (LY344545) blocks DHPG-induced potentiation of NMDA responses but not the induction of LTP in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of trans-ACPD and (1S,3R)-ACPD for Researchers
An In-depth Guide to Two Widely Used Metabotropic Glutamate (B1630785) Receptor Agonists
For researchers and scientists in the field of neuroscience and drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparative analysis of two key metabotropic glutamate receptor (mGluR) agonists: trans-ACPD and its active stereoisomer, (1S,3R)-ACPD. This analysis is supported by experimental data and detailed methodologies to assist in the informed selection and application of these compounds in research settings.
Introduction to this compound and (1S,3R)-ACPD
This compound (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a racemic mixture, containing both the (1S,3R) and (1R,3S) stereoisomers. It is a non-selective agonist for Group I and Group II metabotropic glutamate receptors. In contrast, (1S,3R)-ACPD is the specific, biologically active enantiomer that predominantly drives the pharmacological effects observed with the racemic mixture. Both compounds are rigid analogues of the endogenous neurotransmitter glutamate and have been instrumental in elucidating the physiological roles of mGluRs.
Quantitative Comparison of Receptor Potency and Efficacy
The following tables summarize the quantitative data on the potency and efficacy of this compound and (1S,3R)-ACPD at various mGluR subtypes. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Potency (EC₅₀) of this compound and (1S,3R)-ACPD at Metabotropic Glutamate Receptors
| Receptor Subtype | This compound EC₅₀ (µM) | (1S,3R)-ACPD EC₅₀ (µM) |
| mGluR1 | 15[1][2] | 42 |
| mGluR2 | 2[1][2] | 5 |
| mGluR4 | ~800[1][2] | - |
| mGluR5 | 23[1][2] | 15 |
| mGluR6 | - | 60 |
EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Efficacy in Functional Assays
| Functional Assay | This compound | (1S,3R)-ACPD |
| Phosphoinositide Hydrolysis | Stimulates PI hydrolysis (EC₅₀ = 51 µM in neonatal rat hippocampal slices)[2] | Potently stimulates phosphoinositide hydrolysis[3] |
| Intracellular Calcium Mobilization | Induces a large increase in dendritic Ca²⁺ (200-600 nM) at ≤ 100 µM[4] | Induces intracellular calcium release[3] |
Signaling Pathways
Both this compound and (1S,3R)-ACPD exert their effects by activating G-protein coupled mGluRs, which leads to the initiation of intracellular signaling cascades. The primary pathway for Group I mGluRs (mGluR1 and mGluR5) involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1: Group I mGluR signaling pathway activated by ACPD.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Receptor Binding Assay ([³H]glutamate)
This protocol is adapted from a study characterizing mGluR binding sites in rat brain membranes.[5]
Objective: To determine the binding affinity of this compound and (1S,3R)-ACPD to metabotropic glutamate receptors.
Materials:
-
Rat brain membranes
-
[³H]glutamate (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
-
Kainate
-
N-methyl-D-aspartate (NMDA)
-
This compound or (1S,3R)-ACPD (unlabeled competitor)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [³H]glutamate in Tris-HCl buffer.
-
To block binding to ionotropic glutamate receptors, include AMPA, kainate, and NMDA in the incubation mixture.
-
For competition binding, add varying concentrations of unlabeled this compound or (1S,3R)-ACPD.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibition constant (Ki) of each compound.
Figure 2: Workflow for a receptor binding assay.
Phosphoinositide (PI) Hydrolysis Assay
This protocol is a general representation of methods used to measure mGluR-mediated PI hydrolysis.
Objective: To quantify the efficacy of this compound and (1S,3R)-ACPD in stimulating the production of inositol phosphates.
Materials:
-
Cell culture (e.g., primary neurons or cell line expressing mGluRs)
-
myo-[³H]inositol
-
Agonist (this compound or (1S,3R)-ACPD)
-
LiCl
-
Dowex AG1-X8 resin (formate form)
-
Formic acid
-
Ammonium (B1175870) formate
-
Scintillation counter
Procedure:
-
Label cells by incubating with myo-[³H]inositol for 24-48 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with LiCl for 10-15 minutes to inhibit inositol monophosphatase.
-
Stimulate the cells with varying concentrations of this compound or (1S,3R)-ACPD for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and stop the reaction with an appropriate acid (e.g., perchloric acid or trichloroacetic acid).
-
Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Normalize the data and generate dose-response curves to determine EC₅₀ values.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for recording agonist-induced currents in neurons.
Objective: To measure the electrophysiological response of neurons to the application of this compound and (1S,3R)-ACPD.
Materials:
-
Brain slices (e.g., hippocampal or cortical) or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Agonist (this compound or (1S,3R)-ACPD)
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a desired holding potential (e.g., -70 mV).
-
Record a stable baseline current.
-
Apply this compound or (1S,3R)-ACPD to the bath and record the induced current.
-
Wash out the agonist to allow the current to return to baseline.
-
Analyze the amplitude, kinetics, and current-voltage relationship of the agonist-induced current.
Figure 3: Workflow for whole-cell voltage-clamp recording.
Conclusion
Both this compound and (1S,3R)-ACPD are valuable tools for studying the function of metabotropic glutamate receptors. While this compound, as a racemic mixture, provides a broader activation of Group I and II mGluRs, (1S,3R)-ACPD offers greater specificity as the active enantiomer. The choice between these two compounds will depend on the specific research question and the desired level of pharmacological precision. The data and protocols presented in this guide are intended to aid researchers in making this selection and in designing rigorous and reproducible experiments to further our understanding of mGluR signaling in health and disease.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of trans-ACPD Signaling: A Comparative Guide to the PI3K/Akt and MAPK/ERK Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Signaling Cascades Activated by the Metabotropic Glutamate (B1630785) Receptor Agonist, trans-ACPD.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (this compound) is a synthetic agonist of metabotropic glutamate receptors (mGluRs), playing a pivotal role in neuroscience research. As a non-selective agonist for Group I and Group II mGluRs, this compound initiates a cascade of intracellular events that modulate neuronal excitability, synaptic plasticity, and cell survival. Understanding the specific signaling pathways activated by this compound is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. This guide provides a comparative analysis of two major signaling pathways implicated in this compound's effects: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
While much of the detailed quantitative analysis of these pathways has been conducted using more selective Group I mGluR agonists like (S)-3,5-DHPG, the findings provide a foundational understanding of the signaling cascades that this compound is expected to trigger through its action on Group I mGluRs.
Comparative Analysis of PI3K/Akt and MAPK/ERK Pathway Activation
Activation of Group I mGluRs by agonists such as DHPG, and by extension this compound, leads to the stimulation of both the PI3K/Akt and MAPK/ERK signaling pathways. The following table summarizes quantitative data from studies investigating the phosphorylation of key downstream effectors following Group I mGluR activation, providing a proxy for pathway engagement.
| Pathway Component | Agonist (Concentration, Duration) | Fold Increase in Phosphorylation (Mean ± SEM) | Cell/Tissue Type | Reference |
| PI3K/Akt Pathway | ||||
| p-PDK1 | DHPG (50 µM, 10 min) | ~1.5-fold | Hippocampal Area CA1 | [1] |
| p-Akt (Thr308) | DHPG (50 µM, 10 min) | ~1.8-fold | Hippocampal Area CA1 | [1] |
| p-Akt | DHPG (50 µM, 5 min) | 137 ± 10% of control | Hippocampal Slices | [2] |
| p-Akt | CHPG | 178 ± 9% (in vitro), 289 ± 10% (in vivo) | Traumatic Brain Injury Model | [3] |
| MAPK/ERK Pathway | ||||
| p-Raf-1 | DHPG (50 µM, 10 min) | ~1.6-fold | Hippocampal Area CA1 | [1] |
| p-ERK2 | DHPG (50 µM, 10 min) | ~2.0-fold | Hippocampal Area CA1 | [1] |
| p-ERK | CHPG | 212 ± 13% (in vitro), 156 ± 7% (in vivo) | Traumatic Brain Injury Model | [3] |
Data presented is derived from studies using the Group I selective mGluR agonist DHPG or the mGluR5 selective agonist CHPG, which serve as a model for the Group I-mediated effects of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PI3K/Akt and MAPK/ERK signaling pathways initiated by the activation of Group I mGluRs.
Experimental Protocols
Confirmation of the roles of the PI3K/Akt and MAPK/ERK pathways in the effects of this compound typically involves treating cells or tissue with this compound in the presence and absence of specific pathway inhibitors. The activation state of key proteins is then assessed, most commonly by Western blotting for phosphorylated forms of the proteins.
Protocol: Western Blot Analysis of Akt and ERK Phosphorylation
1. Cell Culture and Treatment:
-
Culture neuronal cells (e.g., primary hippocampal neurons or a suitable cell line) to the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activation.
-
Pre-incubate cells with a specific inhibitor (e.g., LY294002 for PI3K, U0126 for MEK) or vehicle control for 30-60 minutes.
-
Stimulate the cells with this compound at the desired concentration and for the appropriate duration (e.g., 5-15 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-Akt or anti-total-ERK1/2).[2]
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.
Concluding Remarks
The activation of both the PI3K/Akt and MAPK/ERK signaling pathways represents a significant component of the cellular response to this compound. While these pathways can be activated concurrently, their relative contributions to specific physiological outcomes may vary depending on the neuronal context, the expression levels of different mGluR subtypes, and the presence of other signaling molecules. The crosstalk between these two pathways further adds to the complexity of this compound-mediated effects.[4] Future research employing selective inhibitors and advanced molecular tools will be instrumental in dissecting the precise roles of each pathway in the diverse actions of this compound, paving the way for more targeted therapeutic interventions in neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of trans-ACPD: A Comparative Guide Using Genetic Models
For Immediate Release
A comprehensive analysis of (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) activity, cross-validated with genetic knockout models, provides researchers with a clear framework for dissecting the roles of metabotropic glutamate (B1630785) receptor subtypes in neuronal signaling. This guide offers a detailed comparison of this compound's effects in wild-type versus genetically modified systems, supported by quantitative data and detailed experimental protocols, to aid in the design and interpretation of neuroscience research.
This compound is a widely used agonist for metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. As a non-selective agonist for Group I and Group II mGluRs, understanding which specific receptor subtype mediates its various effects is crucial for targeted therapeutic development. This guide leverages findings from studies using mGluR1 and mGluR5 knockout mice to provide a clear comparison of their contributions to the physiological responses elicited by this compound.
Quantitative Comparison of this compound Effects in Wild-Type vs. Genetic Models
The following tables summarize the key quantitative findings from studies comparing the effects of this compound and other Group I mGluR agonists in wild-type (WT) animals and animals with specific mGluR gene deletions.
Table 1: Electrophysiological Response to Group I mGluR Agonists in Wild-Type vs. mGluR Knockout Mice
| Parameter | Agonist | Preparation | Genotype | Response | Key Finding |
| Field Excitatory Postsynaptic Potential (fEPSP) Depression | This compound (50 µM) | Hippocampal Slices (CA1) | Wild-Type | ~55% depression | This compound potently depresses synaptic transmission.[1] |
| This compound (50 µM) | Hippocampal Slices (CA1) | mGluR5 Knockout | Significantly reduced depression | mGluR5 is a primary mediator of this compound-induced synaptic depression in the CA1 region.[1] | |
| This compound (various concentrations) | Hippocampal Slices (CA1) | mGluR1 Knockout | Depression not altered | mGluR1 does not appear to be the primary mediator of the depressant effects of this compound on synaptic transmission in CA1.[1] | |
| Voltage-gated Inward Current (ImGluR(V)) | DHPG | Hippocampal Slices (CA3) | Wild-Type | Inward current present | Group I mGluR activation elicits a voltage-gated inward current in CA3 pyramidal cells.[2] |
| DHPG | Hippocampal Slices (CA3) | mGluR1 Knockout | Inward current absent | The DHPG-induced inward current in CA3 neurons is mediated by mGluR1.[2] |
Table 2: Effect of Group I mGluR Agonists on Synaptic Plasticity in Wild-Type vs. mGluR Knockout Mice
| Plasticity Phenomenon | Agonist | Preparation | Genotype | Effect | Key Finding |
| Long-Term Depression (LTD) | DHPG | Hippocampal Slices (CA1) | Wild-Type | LTD induced | Activation of Group I mGluRs is sufficient to induce LTD.[3] |
| DHPG | Hippocampal Slices (CA1) | mGluR1 Knockout | LTD is reduced | mGluR1 plays a role in the expression of DHPG-induced LTD.[3] | |
| DHPG | Hippocampal Slices (CA1) | mGluR5 Knockout | LTD induction unaffected (with mGluR1 active) | Activation of mGluR1 can be sufficient to induce LTD in the absence of mGluR5.[3] | |
| DHPG | Hippocampal Slices (CA1) | mGluR1/mGluR5 Pharmacological Blockade | LTD induction blocked | Simultaneous activity of both mGluR1 and mGluR5 is required for the induction of DHPG-induced LTD under certain conditions.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles for group 1 mGluR subtypes in induction and expression of chemically induced hippocampal long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Functional Selectivity of trans-ACPD at Metabotropic Glutamate Receptors
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a synthetic analogue of glutamate (B1630785) and a classical broad-spectrum agonist for metabotropic glutamate receptors (mGluRs). It primarily activates Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Group I mGluRs (mGluR1 and mGluR5) typically couple to Gαq/11 proteins to mobilize intracellular calcium, while Group II mGluRs (mGluR2 and mGluR3) couple to Gαi/o proteins to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
Functional selectivity, or biased agonism, describes the ability of a ligand to stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways. A biased agonist might, for instance, potently activate G-protein signaling while failing to recruit β-arrestin, or it may activate one G-protein subtype over another. This guide examines the experimental evidence to determine if this compound exhibits functional selectivity at different mGluR subtypes by comparing its activity across multiple signaling pathways.
Comparative Analysis of this compound Activity
This compound displays clear selectivity among the different mGluR subtypes, showing higher potency for mGluR2 over the Group I receptors.[1] While comprehensive studies directly comparing G-protein versus β-arrestin pathways for this compound are limited, analysis of its effects on various downstream effectors, such as intracellular calcium mobilization, ion channel modulation, and ERK phosphorylation, provides insights into its potential for biased agonism.
Potency of this compound at mGluR Subtypes (G-Protein Pathways)
The following table summarizes the potency (EC50) of this compound for the canonical G-protein signaling pathway at various mGluR subtypes.
| Receptor Subtype | Group | Canonical G-Protein Pathway | Agonist Potency (EC50) | Reference |
| mGluR1 | I | Gαq/11 → PLC → IP₃/DAG → Ca²⁺ Mobilization | 15 µM | [1] |
| mGluR5 | I | Gαq/11 → PLC → IP₃/DAG → Ca²⁺ Mobilization | 23 µM | [1] |
| mGluR2 | II | Gαi/o → ↓ Adenylyl Cyclase → ↓ cAMP | 2 µM | [1] |
| mGluR4 | III | Gαi/o → ↓ Adenylyl Cyclase → ↓ cAMP | ~800 µM |
This data highlights this compound's preference for the mGluR2 receptor over Group I and other Group III receptors.
Signaling Pathways and Potential for Bias
An agonist can demonstrate functional selectivity by differentially engaging canonical G-protein pathways and non-canonical pathways, such as those mediated by β-arrestin or those leading to the phosphorylation of extracellular signal-regulated kinases (ERK).
Canonical mGluR Signaling Pathways
The primary signaling cascades for Group I and Group II mGluRs are initiated by the activation of distinct G-protein subtypes.
Functional Selectivity: G-Protein vs. β-Arrestin/ERK Pathways
Functional selectivity arises when an agonist like this compound stabilizes a receptor conformation that preferentially activates one downstream pathway over another. For instance, it might favor the G-protein pathway, leading to second messenger generation, or alternatively, promote receptor phosphorylation by G-protein coupled receptor kinases (GRKs), which facilitates β-arrestin binding. β-arrestin can both desensitize G-protein signaling and act as a scaffold to initiate distinct signaling cascades, including the ERK/MAPK pathway.[2]
Evidence suggests that Group I mGluR-mediated activation of the ERK pathway can occur through mechanisms independent of G-protein signaling, sometimes involving scaffolds like β-arrestin or other kinases such as Pyk2.[3] Different mGluR subtypes also exhibit distinct patterns of β-arrestin coupling and trafficking, which lays the groundwork for potential ligand bias.[4] For example, at a given receptor, if this compound shows significantly different potency or efficacy for G-protein activation versus β-arrestin recruitment, it would be classified as a biased agonist.
Experimental Methodologies
The assessment of functional selectivity requires quantifying the activity of this compound in multiple, distinct signaling assays.
Workflow for a Calcium Mobilization Assay
This assay is standard for measuring Gαq/11-coupled (Group I mGluR) activity.
Key Experimental Protocols
-
Calcium Mobilization Assay (for Group I mGluRs):
-
Cell Line: HEK293 or CHO cells stably transfected with the mGluR subtype of interest (e.g., mGluR1a or mGluR5).
-
Method: Cells are plated in 96- or 384-well plates. On the day of the experiment, cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 NW) in a buffered saline solution for 1 hour at 37°C. A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR). This compound is then added at various concentrations, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically. Data are normalized to the maximum response and used to generate dose-response curves.
-
-
cAMP Inhibition Assay (for Group II mGluRs):
-
Cell Line: HEK293 or CHO cells stably expressing the target receptor (e.g., mGluR2).
-
Method: Cells are incubated with this compound at various concentrations in the presence of an adenylyl cyclase stimulator, such as forskolin. The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit. A decrease in cAMP levels relative to the forskolin-only control indicates Gαi/o activation.
-
-
β-Arrestin Recruitment Assay:
-
Cell Line: U2OS or HEK293 cells co-transfected with the mGluR of interest fused to a protein tag (e.g., ProLink) and a β-arrestin protein fused to a complementary enzyme fragment (e.g., EA).
-
Method: This assay often utilizes enzyme-fragment complementation (e.g., PathHunter assay). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that converts a substrate to a chemiluminescent signal. The luminescence is measured with a plate reader, and the dose-dependent increase in signal is used to determine the potency and efficacy for β-arrestin recruitment.
-
Conclusion
This compound is a foundational tool in mGluR pharmacology, demonstrating clear receptor selectivity with a higher potency for mGluR2 compared to Group I mGluRs.[1] While the existing data robustly characterizes its activity in canonical G-protein pathways, there is a lack of comprehensive studies directly comparing its potency and efficacy across G-protein, β-arrestin, and other non-canonical pathways (like ERK activation) for a single mGluR subtype.
The documented complexity of mGluR signaling, including differential β-arrestin coupling profiles among subtypes and the existence of G-protein-independent signaling to ERK, strongly suggests that functional selectivity is a key regulatory mechanism for these receptors.[3][4] Therefore, it is highly probable that this compound does exhibit functional selectivity. However, to definitively establish and quantify this bias, further studies are required that directly compare the dose-response effects of this compound on G-protein activation versus β-arrestin recruitment or ERK phosphorylation at specific mGluR subtypes. Such research would be invaluable for drug development professionals seeking to design next-generation ligands with tailored signaling profiles to achieve greater therapeutic efficacy and reduced side effects.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyk2 uncouples metabotropic glutamate receptor G protein signaling but facilitates ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct beta-arrestin coupling and intracellular trafficking of metabotropic glutamate receptor homo- and heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Interaction Between trans-ACPD and NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate the interaction between the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), and the N-methyl-D-aspartate (NMDA) receptor. The functional interplay between these two crucial glutamate receptors is a key area of research in neuroscience and drug development, with implications for understanding synaptic plasticity, excitotoxicity, and various neurological disorders.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the modulation of NMDA receptor activity by this compound and other mGluR ligands.
Table 1: Electrophysiological Modulation of NMDA Receptor Currents by mGluR Agonists
| Agonist | Concentration | Preparation | % Potentiation of NMDA Current (mean ± SEM) | Reference |
| This compound | 50 µM | Rat CA3 pyramidal cells | 22 ± 4% | [1] |
| (S)-3,5-DHPG | 10 µM | Rat CA3 pyramidal cells | 38 ± 5% | [1] |
| This compound | 50-100 µM | Rat prefrontal cortex layer V pyramidal neurons | Concentration-dependent increase | [2] |
| (S)-3,5-DHPG | Not specified | Striatal neurons | Potentiation of NMDAR currents | [3] |
| CHPG | 500 µM | Mouse hippocampal slices | Predominant augmentation of NMDA-induced field potentials | [4] |
Table 2: Comparison of mGluR Ligands on NMDA Receptor-Mediated Responses
| Compound | Class | Effect on NMDA Receptor Function | Experimental Context | Reference |
| This compound | Broad-spectrum mGluR agonist | Potentiation or depression depending on brain region | Visual cortex, hippocampus | [1][5] |
| (S)-3,5-DHPG | Group I mGluR agonist | Potentiation | Hippocampus, striatum | [1][3] |
| CHPG | mGluR5-selective agonist | Potentiation | Hippocampus | [4] |
| LY367385 | mGluR1 antagonist | Neuroprotective against NMDA-induced toxicity | Cortical cultures | [6] |
| MPEP | mGluR5 antagonist | Can reduce NMDA-evoked currents directly | Cultured rat cortical cells | [6] |
| MCPG | Non-selective mGluR antagonist | Did not affect NMDA agonist-induced responses | Nucleus tractus solitarii | [7] |
Signaling Pathways
The interaction between this compound-activated mGluRs and NMDA receptors is not typically direct but is mediated by intracellular signaling cascades. Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound often leads to the potentiation of NMDA receptor function through pathways involving G-proteins, phospholipase C (PLC), and subsequent activation of protein kinase C (PKC) and Src kinase.
Caption: Signaling pathway for mGluR-mediated potentiation of NMDA receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to study the this compound and NMDA receptor interaction.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure NMDA receptor-mediated currents in individual neurons and assess their modulation by this compound.
Caption: Workflow for electrophysiological recording of NMDA currents.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) or cultured neurons.[8][9][10]
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an internal solution containing Cs+ to block K+ channels.
-
Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration on a visually identified neuron. Clamp the neuron at a holding potential of -60 mV or +40 mV to relieve the Mg2+ block of the NMDA receptor.[11]
-
Pharmacological Isolation: Perfuse the slice with an external solution containing antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor-mediated currents.[8]
-
Baseline Recording: Evoke NMDA currents by puff application of NMDA or by synaptic stimulation. Record stable baseline responses for several minutes.
-
Drug Application: Bath-apply this compound at the desired concentration and incubate for a sufficient period.
-
Modulation Recording: Record NMDA-evoked currents in the presence of this compound.
-
Washout and Analysis: Wash out the this compound and record the recovery of the NMDA current. Analyze the data by comparing the peak amplitude and kinetics of the NMDA currents before, during, and after this compound application.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if mGluRs and NMDA receptors are part of the same protein complex, suggesting a physical interaction.
Caption: Workflow for Co-immunoprecipitation of mGluR5 and NMDA receptors.
Methodology:
-
Lysate Preparation: Lyse cultured cells or brain tissue expressing both mGluRs and NMDA receptors with a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[11][12][13][14][15]
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for one of the proteins of interest (e.g., anti-mGluR5).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interacting protein (e.g., anti-NR1 subunit of the NMDA receptor). A band corresponding to the NMDA receptor subunit in the mGluR5 immunoprecipitate indicates an interaction.
Förster Resonance Energy Transfer (FRET) Imaging
FRET imaging can be used in live cells to investigate the proximity and conformational changes of mGluRs and NMDA receptors upon this compound stimulation.
Caption: Workflow for FRET imaging of receptor interaction.
Methodology:
-
Construct Preparation: Generate expression plasmids encoding the mGluR and NMDA receptor subunits fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).[16][17][18][19][20]
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293 cells or primary neurons) with the FRET constructs and culture them on imaging-compatible dishes.
-
Imaging Setup: Use a fluorescence microscope equipped for FRET imaging with appropriate filter sets for the donor and acceptor fluorophores.
-
Baseline Imaging: Acquire baseline images of the cells in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).
-
Stimulation: Add this compound to the imaging medium.
-
Time-Lapse Imaging: Acquire images in all three channels at regular intervals after the addition of this compound to monitor dynamic changes.
-
FRET Analysis: Correct the images for background and spectral bleed-through. Calculate the FRET efficiency or a ratiometric FRET index. An increase in FRET signal upon this compound application would suggest a conformational change that brings the donor and acceptor fluorophores closer together, indicating an interaction between the receptors.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor 5 upregulates surface NMDA receptor expression in striatal neurons via CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of ACPD on the responses to NMDA and AMPA varies with layer in slices of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 10. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single-Molecule FRET Analyses of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single-Molecule FRET Analyses of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of trans-ACPD on Synaptic Transmission in Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental effects of (±)-1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), on synaptic transmission in three distinct neuronal populations: hippocampal CA1 pyramidal neurons, cerebellar Purkinje cells, and striatal medium spiny neurons. The information presented is supported by experimental data, with detailed methodologies for key experiments and visualizations of relevant signaling pathways and workflows.
Summary of this compound Effects on Synaptic Transmission
The following tables summarize the quantitative effects of this compound on key parameters of synaptic transmission in hippocampal CA1 neurons and cerebellar Purkinje cells. Data for striatal medium spiny neurons is more qualitative and warrants further investigation.
Table 1: Effects of this compound on Hippocampal CA1 Pyramidal Neurons
| Parameter | Concentration | Effect | Reference |
| Excitatory Postsynaptic Potential (EPSP) | 100-250 µM | Reversible inhibition | [1] |
| Long-Term Potentiation (LTP) | Not specified | Enhancement of STP and LTP | [2] |
| EPSP-Spike (E-S) Coupling | Not specified | Depression | [3] |
Table 2: Effects of this compound on Cerebellar Purkinje Cells
| Parameter | Concentration/Application | Effect | Reference |
| Dendritic Ca2+ | ≤ 100 µM (1-5s pulses) | 200-600 nM increase | [4] |
| Membrane Current | 10 µM (brief pulses) | Small inward current | [4] |
| Firing Rate | Low iontophoretic current | Increased firing rate | [5] |
| Firing Rate | High iontophoretic current | Initial increase followed by depression and cessation of activity | [5] |
Table 3: Effects of this compound on Striatal Medium Spiny Neurons
| Parameter | Effect | Reference |
| Excitability | D2 receptor stimulation (which can be mimicked by some mGluR signaling) leads to diminished excitability | [6][7] |
| Synaptic Transmission | MOR activation (which can be modulated by glutamate signaling) acutely suppresses GABAergic striatopallidal transmission | [8] |
Signaling Pathways of this compound
This compound primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gαq/11 G-proteins. Activation of this pathway initiates a signaling cascade that plays a crucial role in modulating synaptic plasticity.
References
- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-induced depression of EPSP-spike coupling in rat hippocampal CA1 neurons and modulation by adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiphasic responses of cerebellar Purkinje cells to 1S,3R-ACPD: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D2 dopamine receptors in striatal medium spiny neurons reduce L-type Ca2+ currents and excitability via a novel PLC[beta]1-IP3-calcineurin-signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D2 Dopamine Receptors in Striatal Medium Spiny Neurons Reduce L-Type Ca2+ Currents and Excitability via a Novel PLCβ1–IP3–Calcineurin-Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal μ-opioid receptor activation triggers direct-pathway GABAergic plasticity and induces negative affect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Activity of Commercially Available trans-ACPD
For researchers in neuroscience and drug development, (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a vital tool for studying metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, its purity and activity are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for assessing commercially available this compound, offering standardized experimental protocols and data presentation formats to facilitate objective comparisons.
Commercial Supplier Overview
Several reputable suppliers offer this compound, typically with high nominal purity. While direct comparative studies are scarce in publicly available literature, manufacturers generally provide a certificate of analysis with purity data, often determined by High-Performance Liquid Chromatography (HPLC).
| Commercial Supplier | Stated Purity | Method of Purity Determination |
| R&D Systems | ≥99% | Not specified on product page |
| Tocris Bioscience | ≥99% | HPLC |
| TargetMol | 99.53% | Not specified on product page |
Note: The data above is based on information available on supplier websites and may vary between batches. Researchers should always refer to the batch-specific certificate of analysis.
Purity Assessment: Experimental Protocols
Ensuring the chemical integrity of this compound is the first critical step. The two most common and powerful techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a sensitive technique to separate and quantify impurities. While a specific, validated method for this compound from a pharmacopeia may not be readily available, a general reversed-phase HPLC method can be adapted.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient will need to be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm, as it lacks a strong chromophore).
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in the aqueous component of the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: Typically 10-20 µL.
-
Data Analysis: Purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all peaks detected in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
¹H NMR spectroscopy is an excellent method for confirming the chemical structure of this compound and can also be used for quantitative purity assessment (qNMR).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent in which this compound is soluble.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent. For qNMR, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals must be added in a precisely weighed amount.
-
Acquisition: Acquire a standard ¹H NMR spectrum. For qNMR, ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectrum with a reference spectrum of this compound to ensure all expected peaks are present and at the correct chemical shifts.
-
Purity Assessment (qNMR): Compare the integral of a well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard. The purity of the this compound can then be calculated based on the known purity and amount of the internal standard.
-
Activity Assessment: Experimental Protocols
The biological activity of this compound is primarily mediated through its agonism at mGluR1 and mGluR5 (Group I) and mGluR2/3 (Group II). Functional assays are essential to confirm that the purchased compound is active and to compare the potency of different batches or from different suppliers.
Calcium Mobilization Assay for Group I mGluR Activity (mGluR1 & mGluR5)
Group I mGluRs (mGluR1 and mGluR5) are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This can be measured using calcium-sensitive fluorescent dyes.
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing either human or rat mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).
-
Dye Loading:
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Assay Performance:
-
Prepare a dose-response curve of this compound in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and monitor the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration.
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
-
Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound activity via a calcium mobilization assay.
Electrophysiology for Functional Activity
Electrophysiological techniques, such as whole-cell patch-clamp, provide a direct measure of the functional consequences of mGluR activation on neuronal activity. For example, activation of postsynaptic mGluRs by this compound can induce membrane hyperpolarization in certain neurons.[4]
Experimental Protocol:
-
Preparation: Prepare acute brain slices containing the region of interest (e.g., hippocampus or amygdala) from rodents or use cultured neurons.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Record the baseline membrane potential and input resistance.
-
Bath-apply a known concentration of this compound.
-
Record the change in membrane potential and/or holding current.
-
-
Data Analysis:
-
Quantify the magnitude of the this compound-induced change in membrane potential or current.
-
A dose-response curve can be generated by applying different concentrations of this compound to determine the EC₅₀.
-
Signaling Pathway of this compound at Group I mGluRs
To understand the basis of the activity assays, it is helpful to visualize the signaling pathway.
Caption: Signaling cascade initiated by this compound at Group I mGluRs.
Comparative Data Summary
When comparing different commercial sources of this compound, the following tables should be used to summarize the experimental findings.
Table 1: Purity Assessment Summary
| Supplier (Lot #) | Stated Purity (%) | HPLC Purity (%) | NMR Purity (%) | Notes |
| Supplier A (Lot X) | ||||
| Supplier B (Lot Y) | ||||
| Supplier C (Lot Z) |
Table 2: Activity Assessment Summary (EC₅₀ Values in µM)
| Supplier (Lot #) | mGluR1 Activity | mGluR5 Activity | Other mGluR Activity | Notes |
| Supplier A (Lot X) | ||||
| Supplier B (Lot Y) | ||||
| Supplier C (Lot Z) |
Note: Published EC₅₀ values for this compound are approximately 15 µM for mGluR1, 23 µM for mGluR5, and 2 µM for mGluR2.
By systematically applying these protocols and data presentation formats, researchers can confidently assess and compare the purity and activity of commercially available this compound, leading to more robust and reproducible scientific findings.
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for trans-ACPD: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the proper disposal of trans-ACPD ((±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs) commonly used in neuroscience research. Adherence to these protocols is essential for protecting laboratory personnel and minimizing environmental impact.
I. Pre-Disposal Hazard Assessment and Handling
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
II. Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is critical for its safe handling and proper waste classification.
| Property | Data | Reference |
| Molecular Formula | C₇H₁₁NO₄ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Slightly soluble in water. Soluble to 5 mM in water with gentle warming and to 50 mM in 1eq. NaOH. Soluble in DMSO. | [1] |
| Storage | Store at room temperature. |
III. Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through a licensed chemical waste management service.[2] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a safety officer.[3]
Step 1: Segregation of Waste
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and rinsates, in a dedicated hazardous waste container.[4]
-
Do not mix this compound waste with incompatible materials. It is best practice to keep different chemical waste streams separate.[5]
Step 2: Waste Container Selection and Labeling
-
Use a chemically compatible and leak-proof container for waste collection. The container must have a secure, tight-fitting lid.[6]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound" or "(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid," and the approximate concentration and quantity.[4][7]
Step 3: On-site Accumulation and Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[2][7]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Follow all institutional and local regulations for waste manifest and handover procedures. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]
Step 5: Disposal of Empty Containers
-
A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).[3][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][5]
-
After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial collection to final removal by a licensed service.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling trans-ACPD
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (±)-trans-ACPD. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling trans-ACPD, especially in its solid form or when preparing solutions, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. It is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of the powder form. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Store at room temperature in a tightly sealed container.
-
Keep in a dry and well-ventilated place.[1]
Handling:
-
Avoid breathing dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation, especially when working with the solid form.[1]
Experimental Protocols: Solution Preparation
This compound is soluble in water with gentle warming and in aqueous NaOH. The following table summarizes solubility data.
| Solvent | Maximum Concentration |
| Water | 5 mM (with gentle warming) |
| 1eq. NaOH | 50 mM |
Protocol for Preparing a Stock Solution:
This protocol is a general guideline. Specific experimental requirements may necessitate modifications.
-
Preparation: Perform all steps in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving:
-
For aqueous solutions, add the appropriate volume of water and warm gently until the solid is completely dissolved.
-
For solutions in NaOH, add the required volume of 1eq. NaOH.
-
-
Storage of Solutions: Store stock solutions at -20°C for long-term use.
The following diagram outlines the workflow for preparing a this compound solution.
Caption: Workflow for this compound solution preparation.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated, labeled, and sealed container for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface or remove the label from the empty and rinsed container before discarding it in the appropriate waste stream.
The following diagram illustrates the general disposal workflow for chemical waste like this compound.
Caption: General workflow for chemical waste disposal.
Signaling Pathway of this compound
This compound is an agonist of metabotropic glutamate (B1630785) receptors (mGluRs), primarily activating Group I and Group II mGluRs. Activation of these G-protein coupled receptors initiates intracellular signaling cascades. The table below summarizes the EC50 values for this compound at various mGluR subtypes.
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR5 | 23 |
| mGluR4 | ~800 |
The following diagram illustrates the simplified signaling pathway initiated by this compound binding to a Group I mGluR.
Caption: Simplified signaling pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
